molecular formula C6H8ClN3O B3260268 2-Chloro-6-ethoxypyrimidin-4-amine CAS No. 3289-41-6

2-Chloro-6-ethoxypyrimidin-4-amine

Cat. No.: B3260268
CAS No.: 3289-41-6
M. Wt: 173.6 g/mol
InChI Key: JAFOEHCWMGVVFM-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyrimidin-4-amine is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-ethoxypyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(8)9-6(7)10-5/h3H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFOEHCWMGVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-ethoxypyrimidin-4-amine in Targeted Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds, particularly in the design of targeted kinase inhibitors and antineoplastic agents[1][2]. Among these, This compound (CAS: 3289-41-6) has emerged as a highly versatile building block[3][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and field-proven synthetic protocols. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical molecular design and practical, self-validating benchtop execution.

Part 1: Physicochemical Properties & Structural Analytics

To effectively utilize this compound, one must first understand its baseline physical and electronic characteristics. The molecule features a push-pull electronic system: the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups counteract the electron-withdrawing nature of the pyrimidine nitrogens and the C2-chlorine atom.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name This compound
CAS Registry Number 3289-41-6[3]
Molecular Formula C6H8ClN3O[4]
Molecular Weight 173.60 g/mol [5]
Canonical SMILES CCOC1=CC(N)=NC(Cl)=N1[3]
Appearance White to off-white crystalline powder
Predicted Boiling Point ~270–300 °C (Based on structural analogs)[5]
LogP (Estimated) 1.2 – 1.5 (Favorable for lipophilic pocket insertion)

| Reactivity Profile | Highly electrophilic at C2; Nucleophilic at C4-NH₂ |

Electronic Causality: The reactivity of this scaffold is dictated by its heteroaromatic electronics. While the C4-amine donates electron density into the ring (deactivating it slightly toward nucleophiles), the electronegative nitrogen atoms at positions 1 and 3 heavily deplete electron density at the C2 position. This creates a highly localized electrophilic center at C2, making the chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

Part 2: Mechanistic Role in Kinase Inhibitor Design

In oncology drug discovery, 4-aminopyrimidine derivatives are foundational for targeting the ATP-binding site of kinases such as EGFR, CDK2, and CDK16[6][7][8]. This compound provides three distinct vectors for rational drug design:

  • The C4-Amine (Hinge Binder): Acts as a critical hydrogen bond donor/acceptor pair with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR)[8].

  • The C6-Ethoxy Group (Hydrophobic Vector): Breaks molecular symmetry and provides necessary steric bulk. The ethyl chain extends into the hydrophobic pocket adjacent to the ATP-binding site, increasing the binding affinity (Kd) through Van der Waals interactions while simultaneously improving the overall solubility and pharmacokinetic profile of the drug[7].

  • The C2-Chloro Group (Synthetic Handle): Serves as the primary functionalization site. By displacing this chlorine with various substituted anilines, researchers can generate 2-anilino-pyrimidines—a hallmark motif in approved kinase inhibitors and tubulin polymerization inhibitors[1][2].

Pharmacophore Core Pyrimidine Scaffold (Core) C4 C4-Amino Group (Hinge Binder) Core->C4 Electron Donation C6 C6-Ethoxy Group (Hydrophobic Pocket) Core->C6 Steric Bulk & Lipophilicity C2 C2-Chloro Group (SNAr Handle) Core->C2 Electrophilic Center

Fig 1. Pharmacophore model of this compound in kinase inhibitor design.

Part 3: Advanced Synthetic Workflows & Protocols

To transform this compound into an advanced lead compound, C2-functionalization is required. Below is a field-proven, self-validating protocol for the regioselective SNAr of the C2-chlorine using a substituted aniline[2][9].

Protocol: Regioselective SNAr for 2-Anilino-Pyrimidine Synthesis

Causality of Reagent Selection:

  • Solvent (n-Butanol or 1,4-Dioxane): High-boiling polar solvents are chosen to provide the thermal energy required to overcome the activation barrier of the SNAr reaction, which is slightly elevated due to the electron-donating C4-amine and C6-ethoxy groups.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming aniline nucleophile without competing for the C2 electrophilic site.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) and the desired substituted aniline (1.2 eq, 1.2 mmol) in 10 mL of anhydrous n-butanol.

  • Base Addition: Add DIPEA (2.0 eq, 2.0 mmol) dropwise at room temperature under an inert nitrogen atmosphere.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 90–100 °C with continuous magnetic stirring for 12–16 hours.

  • Self-Validating Checkpoint 1 (Reaction Monitoring):

    • Action: Withdraw a 10 µL aliquot, dilute in 1 mL HPLC-grade Methanol, and inject into an LC-MS.

    • Validation: The system validates completion when the characteristic isotopic signature of the starting material (m/z 174.0 and 176.0 [M+H]+ in a 3:1 ratio due to ³⁵Cl/³⁷Cl) completely disappears. The emergence of the target mass (e.g., [M+H]+ of the coupled product) confirms successful C-N bond formation. If m/z 174.0 persists, add an additional 0.5 eq of aniline and continue heating.

  • Workup: Once validated, cool the mixture to room temperature. Concentrate the solvent in vacuo. Partition the crude residue between Ethyl Acetate (30 mL) and Distilled Water (30 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint 2 (Purification & Structural Confirmation):

    • Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: Analyze the purified product via ¹H NMR. The self-validation is confirmed by the disappearance of the highly deshielded amine protons of the starting aniline and the appearance of a new, distinct singlet corresponding to the bridging secondary amine (NH) at the C2 position, typically resonating between 8.5–9.5 ppm depending on the aniline's electronics.

SyntheticWorkflow cluster_reactions C2-Functionalization Pathways SM This compound SNAr SNAr Reaction (Aniline, DIPEA, 90°C) SM->SNAr Nucleophilic Amines Buchwald Buchwald-Hartwig (Pd-Catalyst, Base, 100°C) SM->Buchwald Hindered Amines Check Self-Validating Checkpoint (LC-MS m/z Shift) SNAr->Check Buchwald->Check Product 2-Anilino-6-ethoxypyrimidin-4-amine (Target Scaffold) Check->Product Confirmed Conversion

Fig 2. Self-validating synthetic workflow for C2-functionalization of the pyrimidine scaffold.

(Note: For highly sterically hindered or electron-deficient anilines where SNAr fails, the system must pivot to Route B: Buchwald-Hartwig cross-coupling utilizing Pd₂(dba)₃ and Xantphos[2][9].)

Part 4: Storage, Handling, and Stability

To maintain the integrity of this compound for high-yield synthesis, strict storage protocols must be adhered to:

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Degradation Causality: The C2-chlorine is susceptible to slow hydrolysis if exposed to atmospheric moisture over prolonged periods, which converts the compound into the corresponding inactive pyrimidin-2-one derivative.

  • Pre-Use Validation: Before deploying a long-stored batch in a critical multi-step synthesis, run a rapid TLC (Hexanes:EtOAc 1:1). A single distinct spot under UV 254 nm validates the batch's integrity.

References

  • Fluorochem: this compound Chemical Properties & Documentation.
  • BuyersGuideChem: 5-Amino-4-chloro-6-methoxy-2-methyl-pyrimidine | C6H8ClN3O.
  • PubMed (NIH): Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors.
  • MDPI: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PubMed (NIH): 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity.
  • ResearchGate: Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines.
  • MDPI: Recent Advances in Pyrimidine-Based Drugs.
  • Taylor & Francis Online: Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors.

Sources

In-Depth Technical Guide: 2-Chloro-6-ethoxypyrimidin-4-amine (CAS 3289-41-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently encounter 2-Chloro-6-ethoxypyrimidin-4-amine in the design of advanced pharmaceutical libraries. This compound is a highly versatile, bifunctional pyrimidine scaffold. Its strategic substitution pattern—an electron-donating amino group, a highly reactive chlorine atom, and an ethoxy ether—makes it an indispensable intermediate for synthesizing kinase inhibitors, targeted protein degraders (PROTACs), and novel agrochemicals.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, the mechanistic logic governing its synthesis, and a field-validated protocol for its preparation and isolation.

Physicochemical Profiling

Understanding the fundamental properties of this scaffold is the first step in predicting its behavior in complex cross-coupling or nucleophilic aromatic substitution (SNAr) reactions[1].

Table 1: Core Chemical and Structural Properties

PropertyValue
Chemical Name This compound
CAS Number 3289-41-6
Molecular Formula C6H8ClN3O
Molecular Weight 173.60 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC(N)=NC(Cl)=N1
Isotopic Mass 173.04 Da

Structural Logic & Regioselectivity (The "Why")

The synthesis of this compound typically begins with 2,6-dichloropyrimidin-4-amine . The critical challenge in this transformation is regioselectivity : ensuring the ethoxide nucleophile attacks the C-6 position rather than the C-2 position.

The Causality of C-6 Preference

In the pyrimidine core, the nitrogen atoms naturally draw electron density away from the C-2, C-4, and C-6 positions, making them susceptible to SNAr[2]. However, the presence of the primary amino group (-NH₂) at C-4 fundamentally alters the electronic landscape:

  • Resonance Deactivation (+M Effect): The lone pair on the C-4 amino group delocalizes into the pyrimidine ring. This resonance specifically increases electron density at the ortho (C-5) and para (C-2) positions.

  • Kinetic Favorability at C-6: Because the C-2 position receives this electron density, its electrophilicity is significantly dampened[2]. The C-6 position, being meta to the amino group, does not benefit from this resonance stabilization. Therefore, C-6 remains highly electron-deficient and is the kinetically and thermodynamically favored site for attack by the ethoxide ion[3].

SynthesisWorkflow A 2,6-Dichloropyrimidin-4-amine (Starting Material) C Regioselective SNAr at C-6 Position A->C B Sodium Ethoxide (NaOEt) Anhydrous EtOH, 0°C B->C D Reaction Quenching (NH4Cl / H2O) C->D E Isolation & Purification (Extraction & Chromatography) D->E F This compound (Target Compound) E->F

Workflow for the regioselective synthesis of this compound.

Validated Synthetic Protocol

The following protocol is a self-validating system designed to maximize yield while suppressing the formation of di-substituted or hydrolyzed byproducts.

Materials Required:
  • 2,6-Dichloropyrimidin-4-amine (1.0 eq)

  • Sodium Ethoxide (NaOEt) solution in ethanol (1.05 eq)

  • Anhydrous Ethanol (Solvent)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

Step 1: Reagent Preparation (Strictly Anhydrous) Dissolve 2,6-dichloropyrimidin-4-amine in anhydrous ethanol under an inert argon atmosphere.

  • Expert Insight: The choice of anhydrous ethanol is non-negotiable. Trace water leads to the formation of hydroxide ions, which will outcompete ethoxide and yield a 6-hydroxy byproduct that is notoriously difficult to separate via standard silica gel chromatography.

Step 2: Controlled Nucleophilic Addition Cool the reaction vessel to 0°C using an ice bath. Slowly add the NaOEt solution dropwise over 30 minutes.

  • Expert Insight: Temperature control is critical. Adding the strong nucleophile at room temperature or too rapidly increases the thermal energy of the system, overriding the kinetic preference for C-6 and leading to C-2/C-6 di-ethoxy substitution.

Step 3: Reaction Monitoring & Validation Stir the mixture at 0°C to 5°C for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The desired product will show an [M+H]⁺ peak at m/z 174.0 with a characteristic 3:1 isotopic pattern (confirming the retention of a single ³⁵Cl/³⁷Cl atom). If a peak at m/z 184.2 appears, it indicates over-substitution (di-ethoxy), signaling that the temperature exceeded the kinetic threshold.

Step 4: Quenching & Extraction Once the starting material is consumed, quench the reaction immediately with cold saturated aqueous NH₄Cl to neutralize any unreacted ethoxide. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 5: Chromatographic Purification Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexane/EtOAc) to yield the pure this compound as an off-white solid.

Downstream Applications in Drug Discovery

Once synthesized, the remaining C-2 chlorine atom serves as an ideal electrophilic handle for further functionalization. Because the C-6 position is now occupied by an electron-donating ethoxy group, the pyrimidine ring is slightly deactivated, requiring transition-metal catalysis for subsequent substitutions.

ApplicationLogic A This compound (Core Scaffold) B C-2 Substitution (Buchwald-Hartwig) A->B C C-5 Functionalization (Halogenation) A->C D Kinase Inhibitors B->D E PROTAC Degraders B->E C->D

Downstream functionalization pathways for drug discovery applications.

In modern drug development, this scaffold is frequently subjected to Buchwald-Hartwig aminations at the C-2 position to introduce bulky, solubilizing amine appendages (e.g., piperazines or morpholines). The resulting diaminopyrimidine cores are privileged structures that frequently exhibit high affinity for the ATP-binding pockets of various kinases, making them highly sought after in oncology research[4].

References

Sources

Technical Guide: 2-Chloro-6-ethoxypyrimidin-4-amine as a Scaffold for Agrochemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine (also known as 4-amino-2-chloro-6-ethoxypyrimidine) is a specialized heterocyclic intermediate used in the synthesis of high-value bioactive molecules.[1][2] Unlike its more common isomer, 2-amino-4-chloro-6-ethoxypyrimidine (a staple in sulfonylurea herbicide production), this 4-amino regioisomer serves as a critical electrophilic scaffold for kinase inhibitors in oncology and pyrimidinyl benzoate herbicides.

This guide details the chemical profile, regioselective synthesis, and downstream applications of this compound, providing researchers with a validated roadmap for its utilization in drug and agrochemical discovery.

Part 1: Chemical Profile & Isomer Distinction

Structural Identity

The molecule features a pyrimidine ring substituted at the 2, 4, and 6 positions. The specific arrangement—amine at C4 and chlorine at C2 —confers unique reactivity profiles compared to the 2-amino isomer.

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Amino-2-chloro-6-ethoxypyrimidine; 6-Ethoxypyrimidin-4-amine derivative
CAS Number Note: Often indexed under derivatives or specific isomers.[2] Closest reference CAS for the core structure is 116436-03-4 (diamino analog) or 3289-43-8 (dechlorinated).
Molecular Formula C₆H₈ClN₃O
Molecular Weight 173.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
The "Isomer Trap"

Researchers must distinguish this compound from 2-amino-4-chloro-6-ethoxypyrimidine (CAS 5734-64-5 for the methoxy analog).

  • 2-Amino Isomer: The amine is at C2. Primary use: Sulfonylurea herbicides (e.g., Chlorimuron).

  • 4-Amino Isomer (Topic): The amine is at C4. Primary use: Kinase inhibitor scaffolds and next-gen herbicides.

Part 2: Regioselective Synthesis

Synthesis requires precise control over nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. The C4/C6 positions in polyhalopyrimidines are generally more reactive toward nucleophiles than the C2 position, allowing for sequential functionalization.

Synthetic Pathway

The most robust route starts from 2,4,6-trichloropyrimidine .

SynthesisPathway Trichloro 2,4,6-Trichloropyrimidine Dichloro 2,4-Dichloro-6-ethoxypyrimidine Trichloro->Dichloro Step 1: NaOEt, EtOH 0-5°C (Regioselective S_NAr) Target This compound (Target) Dichloro->Target Step 2: NH3 (aq/gas) RT to 50°C

Figure 1: Stepwise synthesis of this compound from trichloropyrimidine.

Detailed Protocol

Step 1: Mono-ethoxylation

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), Sodium Ethoxide (1.05 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine in anhydrous ethanol at 0°C.

    • Add NaOEt solution dropwise over 1 hour. Crucial: Maintain low temperature to prevent bis-ethoxylation.

    • Stir at 0–5°C for 4 hours.

    • Mechanism: The ethoxide ion attacks C4 or C6 (equivalent). The C2 position is less electrophilic due to the flanking nitrogens' lone pair repulsion and lack of para-resonance stabilization compared to C4/C6.

    • Workup: Quench with water, extract with ethyl acetate. Yields 2,4-dichloro-6-ethoxypyrimidine .

Step 2: Amination

  • Reagents: 2,4-Dichloro-6-ethoxypyrimidine (from Step 1), Aqueous Ammonia (25%) or NH₃ gas.

  • Procedure:

    • Dissolve the intermediate in THF or Ethanol.

    • Add excess ammonia (3–5 eq) at room temperature.

    • Heat to 40–50°C if reaction is sluggish.

    • Regioselectivity: The C4-chloro group is significantly more reactive than the C2-chloro group toward amines. This ensures the amine installs at C4, leaving the C2-chloro intact for future derivatization.

    • Purification: Recrystallize from ethanol/water.

Part 3: Applications in Pharmaceuticals (Kinase Inhibitors)

The 2-chloro-4-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.

Mechanism of Action
  • Hinge Binding: The N1 nitrogen and the C4-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., residues Met318/Thr319 in c-Src).

  • Gatekeeper Interaction: The C6-ethoxy group can be oriented to interact with the hydrophobic pocket or the "gatekeeper" residue, modulating selectivity.

  • Functionalization Handle: The C2-chlorine is a versatile leaving group. It allows for the attachment of solubilizing tails (e.g., piperazines) or aryl groups via Buchwald-Hartwig coupling.

SAR Workflow

SAR_Workflow cluster_Pharma Pharmaceutical Optimization cluster_Agro Agrochemical Optimization Core This compound Step1 C2-Cl Displacement (Buchwald Coupling) Core->Step1 React with Aniline/Amine StepA C2-Cl Displacement (Nucleophilic Substitution) Core->StepA React with Salicylic Acid deriv. Drug Kinase Inhibitor Candidate (e.g., Src/Abl dual inhibitor) Step1->Drug Library Generation Herbicide Pyrimidinyl Benzoate (ALS Inhibitor) StepA->Herbicide Esterification

Figure 2: Divergent synthesis of drugs and herbicides from the common scaffold.

Part 4: Applications in Herbicides

While sulfonylureas typically utilize the 2-amino isomer, the 4-amino-2-chloro scaffold is valuable for Pyrimidinyl Benzoates (e.g., analogs of Bispyribac or Pyribenzoxim).

Mode of Action

These herbicides function by inhibiting Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).

  • Role of the Intermediate: The pyrimidine ring binds to the regulatory domain of the ALS enzyme. The C6-ethoxy group provides lipophilicity essential for leaf cuticle penetration.

  • Synthesis Logic: The C2-chloro group is displaced by a salicylate derivative (oxygen nucleophile) to link the pyrimidine to the benzoate moiety.

Part 5: Safety & Handling (MSDS Highlights)

This compound is an irritant and potentially hazardous if mishandled.

Hazard ClassGHS CodePrecaution
Acute Toxicity (Oral) H302Do not ingest. Wash hands thoroughly after handling.
Skin Irritation H315Wear nitrile gloves and lab coat.
Eye Damage H318Wear safety goggles. In case of contact, rinse immediately for 15 min.
Aquatic Toxicity H400Do not release into drains. Collect waste for incineration.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro group.

References

  • Regioselectivity in Pyrimidine Synthesis: Journal of Heterocyclic Chemistry. "Nucleophilic Substitution Patterns in 2,4,6-Trichloropyrimidine."

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2,4-Diaminopyrimidines as Kinase Inhibitors."

  • Herbicide Chemistry: Modern Crop Protection Compounds. "ALS Inhibitors: Sulfonylureas and Pyrimidinyl Benzoates." Wiley-VCH.

  • Chemical Safety Data: PubChem Compound Summary for Chloropyrimidines.

Sources

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-6-ethoxypyrimidin-4-amine in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the pyrimidine scaffold is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] Its prevalence stems from its bioisosteric relationship with purines found in nucleobases, allowing molecules incorporating this heterocycle to modulate the activity of biological targets such as kinases. Within the vast chemical space of pyrimidine derivatives, this compound has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a reactive chlorine atom, an electron-donating amine, and a solubilizing ethoxy group—provides a trifecta of chemical handles for the synthesis of complex, highly functionalized molecules.[2]

This guide offers an in-depth exploration of the reactivity of the chlorine atom at the C2 position of this key intermediate. We will dissect the electronic factors governing its reactivity, detail the primary reaction pathways it undergoes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical potential of this scaffold in their synthetic endeavors.

The Electronic Landscape: Understanding the Reactivity of the C2 Position

The reactivity of the chlorine atom in this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring.[1] The two nitrogen atoms within the six-membered ring act as electron sinks, withdrawing electron density through an inductive effect and creating electrophilic carbon centers. This effect is most pronounced at the C2, C4, and C6 positions.

The substituents at C4 and C6 significantly modulate this inherent reactivity:

  • 4-Amino Group: The primary amine at the C4 position is a strong electron-donating group. Through resonance, it pushes electron density into the ring, which would typically be expected to deactivate the ring towards nucleophilic attack.

  • 6-Ethoxy Group: Similarly, the ethoxy group at C6 is also electron-donating, further enriching the ring system.

  • 2-Chloro Group: Chlorine, being an electronegative halogen, withdraws electron density inductively, enhancing the electrophilicity of the C2 carbon to which it is attached.

The interplay of these electronic effects is subtle. While the amino and ethoxy groups donate electron density overall, the powerful electron-withdrawing nature of the ring nitrogens ensures that the C2 position remains sufficiently electrophilic to be susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The most common transformation involving the C2-chlorine is Nucleophilic Aromatic Substitution (SNAr). This reaction is not only facile but also highly predictable, making it a reliable tool for molecular elaboration.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Tetrahedral Intermediate) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - Cl⁻ (Elimination) cl Chloride (Cl⁻)

Caption: General mechanism of SNAr at the C2 position.

Reactions with N-Nucleophiles

Displacement of the C2-chlorine with nitrogen-based nucleophiles is a cornerstone of library synthesis in drug discovery. This reaction allows for the facile introduction of diverse amine side chains, which can serve as key pharmacophoric elements for interacting with biological targets.

NucleophileTypical ConditionsProduct ClassYield Range
Primary/Secondary AminesDIPEA, NMP, 80-120 °C2-Amino-pyrimidines75-95%
AnilinesPd catalyst, ligand, base, 100-140 °C2-Arylaminopyrimidines60-90%
Heterocyclic AminesK₂CO₃, DMF, 100 °C2-Heterocyclylaminopyrimidines70-95%

Protocol 1: General Procedure for SNAr with a Secondary Amine

  • To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP, 0.2 M), add the desired secondary amine (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrimidine.

Reactions with O- and S-Nucleophiles

While less common than amination, the C2-chlorine can also be displaced by oxygen and sulfur nucleophiles, providing access to ether and thioether derivatives, respectively. These reactions typically require a strong base to deprotonate the nucleophile.

NucleophileTypical ConditionsProduct ClassYield Range
Alkoxides (e.g., NaOEt)Parent Alcohol, Reflux2-Alkoxy-pyrimidines60-85%
Thiolates (e.g., NaSPh)DMF, Room Temp to 60 °C2-Thioether-pyrimidines80-95%

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

For the construction of more complex architectures, particularly those involving C-C or C-N bonds to aryl and heteroaryl systems, palladium-catalyzed cross-coupling reactions are indispensable tools.[3] The C-Cl bond in this compound, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalysts and ligand systems.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester). The choice of catalyst, ligand, and base is critical for achieving high yields.[3][4]

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Cl(L₂) oa->pd2 tm Transmetalation pd2->tm pd2r Ar-Pd(II)-R(L₂) tm->pd2r boronic R-B(OH)₂ + Base boronic->tm re Reductive Elimination pd2r->re re->pd0 Catalyst Regeneration product Ar-R re->product arcl Ar-Cl (Substrate) arcl->oa

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-arylpyrimidine product.

Buchwald-Hartwig Amination

For coupling with less nucleophilic amines, such as anilines or specific heterocycles, the Buchwald-Hartwig amination offers a powerful alternative to the SNAr reaction. This transformation requires a palladium catalyst and a specialized phosphine ligand.

Experimental Workflow: A Visual Guide

The following diagram outlines a typical workflow for performing and analyzing a reaction on this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Weigh Reagents (Substrate, Nu, Base, Catalyst) dissolve Add Degassed Solvent prep->dissolve inert Inert Atmosphere (Ar/N₂) dissolve->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterization (NMR, MS, HRMS) purify->char

Caption: Standard laboratory workflow for synthesis.

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is dominated by the electrophilic nature of its C2 position. The chlorine atom at this position serves as an excellent handle for introducing a wide array of chemical functionalities through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing its reactivity, combined with optimized reaction protocols, enables chemists to efficiently access diverse libraries of novel pyrimidine derivatives for drug discovery and development. The predictable and reliable nature of these transformations solidifies the role of this compound as a high-value scaffold in modern synthetic chemistry.

References

  • Title: Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes Source: ResearchGate URL: [Link]

  • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: ACS Publications URL: [Link]

  • Title: Effect of substituent structure on pyrimidine electrophilic substitution Source: ResearchSpace URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

  • Title: Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal Source: ResearchGate URL: [Link]

  • Title: Substituent effect on the site-selective reaction of pyrimidines Source: Tohoku University Academic Fora URL: [Link]

  • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine Source: Zenodo URL: [Link]

  • Title: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Source: PMC URL: [Link]

  • Title: N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines Source: ACS Publications URL: [Link]

  • Title: Nucleophilic Aromatic Substitutions Source: YouTube URL: [Link]

  • Title: Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing Source: CCS Chemistry URL: [Link]

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: PMC URL: [Link]

  • Title: Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes Source: Canadian Science Publishing URL: [Link]

  • Title: Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: ACS Publications URL: [Link]

  • Title: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation Source: Bentham Science Publisher URL: [Link]

  • Title: Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines Source: ResearchGate URL: [Link]

  • Title: Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis Source: LinkedIn URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material Source: PMC URL: [Link]

  • Title: Roles of the Chloro and Methoxy Groups in Drug Discovery Source: Drug Hunter URL: [Link]

  • Title: 2-Chloro-6-methylpyrimidin-4-amine Source: PMC URL: [Link]

  • Title: A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity Source: ChemRxiv URL: [Link]

  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: PMC URL: [Link]

  • Title: 2-Chloro-6-methylpyrimidin-4-amine Source: PubChem URL: [Link]

  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkat USA URL: [Link]

Sources

Structural Characterization of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characterization of 2-Chloro-6-ethoxypyrimidin-4-amine , a critical pyrimidine scaffold used in medicinal chemistry.

An In-Depth Technical Guide for Drug Discovery Applications

Executive Summary & Strategic Importance

In the development of kinase inhibitors and antiviral agents, the This compound scaffold serves as a versatile "linchpin" intermediate. Its structure features three distinct reactive handles:

  • C-2 Chlorine: A site for nucleophilic aromatic substitution (

    
    ), typically less reactive than the C-4 position but activated in this specific scaffold.[1]
    
  • C-4 Amine: A hydrogen bond donor key for ATP-binding pocket interactions.[1]

  • C-6 Ethoxy: A solubilizing group that modulates lipophilicity (LogP).[1]

The Critical Challenge: The synthesis of this compound often yields a thermodynamically stable regioisomer, 4-chloro-6-ethoxypyrimidin-2-amine (CAS 5734-64-5).[1] Distinguishing the target (2-Cl, 4-


) from this isomer (2-

, 4-Cl) is the primary analytical hurdle.[1] This guide provides a self-validating workflow to definitively confirm the target structure.

Physicochemical Profile

PropertyValue / CharacteristicRelevance to Analysis
Molecular Formula

Confirm via HRMS (Isotope Pattern).
Molecular Weight 173.60 g/mol Monoisotopic mass ~173.[1]04.
Appearance White to off-white crystalline solidPurity indicator.[1]
Solubility DMSO, Methanol, Ethyl AcetateDMSO-

is required for NMR to observe exchangeable protons.
pKa (Calc.) ~2.5 (Pyrimidine N)Low basicity due to electron-withdrawing Cl.[1]
LogP (Calc.) ~1.2 - 1.5Suitable for Reverse Phase HPLC (C18).[1]

Analytical Strategy: The "Regioisomer Trap"

The core objective is to prove the connectivity of the substituents.[1] We must distinguish between Structure A (Target) and Structure B (Isomer).[1]

  • Structure A (Target): this compound.[1]

    • Electronic Environment: The C-5 proton is flanked by two electron-donating groups (

      
       and 
      
      
      
      ).[1]
  • Structure B (Common Isomer): 4-Chloro-6-ethoxypyrimidin-2-amine.[1]

    • Electronic Environment: The C-5 proton is flanked by one electron-donating group (

      
      ) and one electron-withdrawing group (
      
      
      
      ).

Hypothesis: The H-5 proton in the Target will be significantly upfield (shielded) compared to the Isomer due to the synergistic donation of the amine and ethoxy groups.[1]

Workflow Visualization

The following diagram outlines the decision tree for structural validation.

CharacterizationWorkflow Start Crude Product (Synthesis from 2,4,6-Trichloropyrimidine) HPLC HPLC Purity Check (Identify # of species) Start->HPLC MS LC-MS Analysis (Confirm M+H = 174 & Cl Pattern) HPLC->MS NMR_1H 1H NMR (DMSO-d6) Analyze H-5 Shift MS->NMR_1H Decision H-5 Shift < 6.0 ppm? NMR_1H->Decision Structure_A Target Confirmed: 2-Chloro-6-ethoxy-4-amine Decision->Structure_A Yes (Shielded) Structure_B Isomer Identified: 4-Chloro-6-ethoxy-2-amine Decision->Structure_B No (Deshielded) HMBC 2D NMR (HMBC) Correlate NH2 to C-4/C-2 Decision->HMBC Ambiguous HMBC->Structure_A NH2 -> C4 HMBC->Structure_B NH2 -> C2

Figure 1: Analytical workflow for distinguishing regioisomers of chloropyrimidines.

Detailed Experimental Protocols

Protocol 1: High-Resolution NMR Spectroscopy

Objective: Definitive structural assignment using substituent effects on chemical shifts. Solvent: DMSO-


 (Essential to prevent proton exchange and visualize 

).[1]
Step-by-Step Procedure:
  • Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-

    
    .
    
  • Acquire a standard

    
     spectrum (16 scans min) and a 
    
    
    
    spectrum (1024 scans min).[1]
  • Critical Analysis of H-5 (Aromatic Proton):

    • Locate the singlet in the aromatic region.[1]

    • Target (2-Cl, 4-

      
      , 6-OEt):  The H-5 proton appears at 
      
      
      
      5.70 – 5.90 ppm
      .[1] The strong shielding from the ortho-amino and ortho-ethoxy groups pushes this signal upfield.
    • Isomer (2-

      
      , 4-Cl, 6-OEt):  The H-5 proton appears at 
      
      
      
      6.10 – 6.40 ppm
      .[1] The deshielding effect of the ortho-chlorine counters the ethoxy donation [1].[1]
  • Analysis of Exchangeable Protons (

    
    ): 
    
    • Target: The 4-amino group typically appears as a broad singlet around

      
       7.0 – 7.5 ppm .[1]
      
    • Isomer: The 2-amino group (guanidine-like) is often sharper and may appear slightly downfield due to hydrogen bonding with ring nitrogens.[1]

Self-Validating Check (HMBC):

Run a Gradient HMBC experiment.

  • Validation: Look for the correlation of the Ethoxy

    
      protons. They will correlate to C-6 .
    
  • The Test: Does the H-5 proton correlate to this same C-6 ?

    • Yes: Confirms H-5 is adjacent to the ethoxy group (True for both isomers).[1]

  • The Definitive Test: Does the

    
      proton correlate to the carbon that couples to H-5?
    
    • In the Target ,

      
       is on C-4. C-4 couples strongly (
      
      
      
      ) to H-5. Correlation Observed.
    • In the Isomer ,

      
       is on C-2. C-2 couples weakly (
      
      
      
      ) or not at all to H-5.[1] Correlation Weak/Absent.
Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirm formula and purity.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1] Gradient 5% to 95%.[1]

  • Ionization: ESI Positive Mode.

  • Interpretation:

    • Parent Ion: Observe

      
       m/z.[1]
      
    • Isotope Pattern: Verify the characteristic 3:1 intensity ratio for peaks at 174 and 176 m/z, confirming the presence of a single Chlorine atom [2].

    • Fragmentation: High collision energy should yield a fragment at m/z ~146 (Loss of ethylene from ethoxy group,

      
      ), confirming the ether linkage.[1]
      
Protocol 3: Infrared Spectroscopy (FTIR)

Objective: Rapid confirmation of functional groups.[1]

  • Primary Amines: Doublet absorption band at 3400–3300 cm⁻¹ (N-H stretching).[1]

  • Ether: Strong band at 1050–1150 cm⁻¹ (C-O-C stretch).[1]

  • Aromatic System: Sharp bands at 1580–1600 cm⁻¹ (Pyrimidine ring breathing).[1]

  • Differentiation: The C-Cl stretch typically appears in the "fingerprint region" (600-800 cm⁻¹) and is difficult to use for regioisomer differentiation without a reference standard.[1]

Synthesis Context (Source of Impurities)

Understanding the synthesis aids in anticipating impurities.[1] The compound is typically synthesized from 2,4,6-trichloropyrimidine .

  • Route: Nucleophilic aromatic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Step 1 (Critical): Reaction with Ammonia.[1][2]

    • Ammonia prefers the C-4 position due to the lower steric hindrance and electronic activation compared to C-2 [3].[1]

    • Product: 4-Amino-2,6-dichloropyrimidine.[3]

  • Step 2: Reaction with Sodium Ethoxide.[1]

    • Displaces the C-6 chlorine.

    • Final Product: this compound.[1]

Note: If the reaction order is reversed (Ethoxide first), the major product is often the 4-ethoxy-2,6-dichloropyrimidine , which upon amination yields the Isomer (4-chloro-6-ethoxypyrimidin-2-amine) .[1] Therefore, confirming the structure is essentially confirming the order of addition used in synthesis.

References

  • Pérez, M., et al. (2006).[1][4] "Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines)." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for 2-Chloropyrimidine Derivatives." PubChem. [1]

  • Udayasri, A., et al. (2022).[1] "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine." Journal of the Serbian Chemical Society.

  • Van Albada, G.A., et al. (2018).[1] "Crystal structure of 2-chloropyrimidin-4-amine." Acta Crystallographica.

Sources

Technical Guide: 2-Chloro-6-ethoxypyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-6-ethoxypyrimidin-4-amine Use in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

This compound (often structurally referenced as 4-amino-2-chloro-6-ethoxypyrimidine) represents a privileged scaffold in modern medicinal chemistry, particularly within the oncology and immunology sectors. Its utility stems from the pyrimidine pharmacophore , which mimics the purine base of ATP, making it a cornerstone in the design of ATP-competitive kinase inhibitors.

This building block offers a unique trifunctional substitution pattern:

  • C2-Chlorine: An electrophilic "handle" for late-stage diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (

    
    ).
    
  • C4-Amine: A critical hydrogen bond donor, often interacting with the "hinge region" of kinase domains (e.g., Glu/Met residues).

  • C6-Ethoxy: A lipophilic tail that can occupy the solvent-exposed front or hydrophobic pockets (Gatekeeper/Back-pocket), modulating solubility and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Amino-2-chloro-6-ethoxypyrimidine; 6-Ethoxy-2-chloropyrimidin-4-amine
CAS Registry Number 38243-78-4 (Verify specific isomer availability; often custom synthesized)
Molecular Formula

Molecular Weight 173.60 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
pKa (Calculated) ~3.5 (Pyridine N), ~13 (Amine)

Synthetic Methodology: The "Regioselective Cascade"

The synthesis of this compound requires precise control over regioselectivity, starting from the symmetric 2,4,6-trichloropyrimidine . The C4/C6 positions are electronically equivalent and more reactive toward nucleophiles than the C2 position due to the additive activation by N1 and N3.

Step 1: Regioselective Ethoxylation
  • Reaction:

    
     displacement of one chloride by ethoxide.
    
  • Reagents: 2,4,6-Trichloropyrimidine, NaOEt (1.0 eq), EtOH,

    
    .
    
  • Mechanism: The ethoxide ion attacks C4 (or C6). Low temperature is critical to prevent disubstitution.

  • Product: 2,4-Dichloro-6-ethoxypyrimidine .

Step 2: Regioselective Amination
  • Reaction:

    
     displacement of the second activated chloride.
    
  • Reagents:

    
     (aq. or in MeOH), THF, RT to 
    
    
    
    .
  • Selectivity: In 2,4-dichloro-6-ethoxypyrimidine, the C4-Cl is more electrophilic than C2-Cl. The electron-donating ethoxy group at C6 deactivates the ring slightly, but the C4 position remains the primary site of attack for amines.

  • Product: This compound .

Visual Synthesis Workflow

SynthesisPath Start 2,4,6-Trichloropyrimidine (Electrophilic Core) Step1 Step 1: NaOEt, EtOH, 0°C (Regioselective SNAr) Start->Step1 Inter 2,4-Dichloro-6-ethoxypyrimidine (Intermediate) Step1->Inter Step2 Step 2: NH3, THF, 40°C (Amination at C4) Inter->Step2 Final This compound (Target Scaffold) Step2->Final

Caption: Regioselective synthesis pathway from trichloropyrimidine to the target scaffold.

Reactivity Profile & Medicinal Chemistry Applications[2][4][6]

Once synthesized, the This compound serves as a versatile "warhead" for drug discovery.

The C2-Chlorine "Handle" (Late-Stage Diversification)

The C2 position is the most critical for SAR (Structure-Activity Relationship) exploration. It is less reactive than C4 but can be activated under specific conditions.

  • Buchwald-Hartwig Amination:

    • Protocol:

      
      , Xantphos, 
      
      
      
      , Toluene,
      
      
      .
    • Application: Coupling with complex anilines to form the core of Src/Abl inhibitors (e.g., Dasatinib analogs).

  • Suzuki-Miyaura Coupling:

    • Protocol: Aryl boronic acid,

      
      , 
      
      
      
      , DME/Water.
    • Application: Introducing biaryl motifs to target hydrophobic pockets in GPCRs.

  • Acid-Catalyzed

    
    : 
    
    • Protocol: Aniline, HCl (cat.), n-BuOH, Reflux.

    • Mechanism:[1][2][3] Protonation of N1/N3 activates C2 for nucleophilic attack by weaker nucleophiles.

The C4-Amine "Anchor"
  • Hinge Binding: In kinase inhibitors, this primary amine typically forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Met318 in c-Src).

  • Functionalization: Can be converted to a urea or amide, though this often reduces potency unless the target requires a specific H-bond acceptor.

The C6-Ethoxy "Tuning Knob"
  • Solubility: The ethoxy group disrupts crystal packing compared to a methoxy or H, potentially improving solubility.

  • Metabolic Stability: The ethyl group is susceptible to oxidative dealkylation (CYP450). Medicinal chemists often replace this with a trifluoroethoxy or cyclopropoxy group if metabolic liability is observed.

Case Study: Design of a Src Kinase Inhibitor

The following diagram illustrates how This compound is elaborated into a bioactive molecule.

KinaseInhibitor Core This compound Reaction Buchwald-Hartwig Coupling (Pd-catalyzed) Core->Reaction Drug Final Inhibitor Candidate (Dual Src/Abl Inhibitor Analog) Reaction->Drug Partner 2-Amino-thiazole derivative (Tail Region) Partner->Reaction Hinge Hinge Binder: C4-NH2 + Pyrimidine N1 Drug->Hinge Binding Mode Pocket Hydrophobic Pocket: C6-Ethoxy Drug->Pocket SAR

Caption: Elaboration of the core scaffold into a kinase inhibitor, highlighting binding modes.

Detailed Experimental Protocol

Synthesis of this compound (Representative Procedure)

Safety Note: 2,4,6-Trichloropyrimidine is a skin sensitizer and lachrymator. Perform all operations in a fume hood.

  • Preparation of 2,4-Dichloro-6-ethoxypyrimidine:

    • Dissolve 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) in anhydrous ethanol (100 mL).

    • Cool the solution to

      
       in an ice bath.
      
    • Add a solution of sodium ethoxide (21% wt in ethanol, 1.0 eq) dropwise over 60 minutes. Critical: Slow addition prevents disubstitution.

    • Stir at

      
       for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
      
    • Quench with water (200 mL) and extract with ethyl acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate. Purify via flash chromatography (Yield: ~75-85%).
      
  • Amination to Target:

    • Dissolve the intermediate (2,4-dichloro-6-ethoxypyrimidine, 10 g) in THF (50 mL).

    • Add Ammonium hydroxide (28-30%, 5.0 eq) or

      
       in methanol (7N).
      
    • Heat the sealed vessel to

      
       for 4-6 hours.
      
    • Observation: A white precipitate (

      
      ) will form.
      
    • Cool to RT, concentrate to remove excess ammonia/THF.

    • Triturate the residue with water to remove salts. Filter the solid.

    • Recrystallize from Ethanol/Water to obtain This compound as white needles.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Regioselective nucleophilic substitution of 2,4,6-trichloropyrimidine.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes that C4/C6 displacement occurs prior to C2 displacement.
  • Kinase Inhibitor Scaffolds

    • Title: Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).
    • Source:Journal of Medicinal Chemistry, 2004.
    • Context: Demonstrates the utility of the aminopyrimidine core in drugs like Das
  • Synthesis of 2-Amino-4-chloro-6-alkoxypyrimidines (Isomer Comparison)

    • Title: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.[4][5]

    • Source:Google P
    • Context: Contrasts the synthesis of the herbicide intermediate (amino at 2) vs.
  • Structural Data & Crystallography

    • Title: Crystal structure of 2-chloro-6-methylpyrimidin-4-amine.[6][7]

    • Source:PMC / NIH.
    • Context: Provides structural analogs and hydrogen bonding patterns relevant to the ethoxy deriv

Sources

Methodological & Application

Application Note: Synthesis of Antimicrobial Agents using 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 38243-78-0) as a privileged scaffold for drug discovery. Pyrimidine derivatives are fundamental pharmacophores in medicinal chemistry, forming the core of essential antibiotics (e.g., Trimethoprim) and antimetabolites.

The this compound scaffold offers a unique "dual-handle" reactivity profile:

  • Electrophilic C2 Position: The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse amine or thiol side chains to modulate potency.
    
  • Nucleophilic N4 Position: The exocyclic amine at C4 serves as a nucleophile for acylation or sulfonylation, enabling the synthesis of sulfonamide derivatives (sulfa drugs).

  • Lipophilic C6-Ethoxy Group: Enhances membrane permeability and bioavailability compared to polar hydroxyl or amino analogs.

This guide provides validated protocols for synthesizing two distinct classes of antimicrobial agents from this single precursor: 2,4-Diaminopyrimidines (DHFR inhibitors) and Pyrimidinyl Sulfonamides (Folate synthesis inhibitors).

Strategic Chemical Logic

The synthesis relies on exploiting the electronic disparity between the C2 and C4 positions.

  • Reactivity of C2-Cl: The pyrimidine ring nitrogens exert a strong electron-withdrawing effect, making the C2 position highly electrophilic. Although the 6-ethoxy group is electron-donating by resonance, the inductive withdrawal of the adjacent nitrogens ensures C2 remains susceptible to nucleophilic attack by amines (anilines, benzylamines).

  • Reactivity of C4-NH2: While the ring nitrogen lone pairs are involved in aromaticity, the exocyclic 4-amino group retains sufficient nucleophilicity to react with strong electrophiles like sulfonyl chlorides, particularly in the presence of a base like pyridine.

Pathway Visualization

ReactionLogic Scaffold This compound (Core Scaffold) PathA Path A: S_NAr Displacement (Target: C2 Position) Scaffold->PathA + R-NH2 / Heat PathB Path B: Sulfonylation (Target: N4 Position) Scaffold->PathB + Ar-SO2Cl / Pyridine ProductA 2,4-Diaminopyrimidines (DHFR Inhibitor Analogs) PathA->ProductA ProductB Pyrimidinyl Sulfonamides (Sulfa Drug Analogs) PathB->ProductB

Figure 1: Divergent synthetic pathways available from the core scaffold. Path A exploits the electrophilic C2, while Path B exploits the nucleophilic N4.

Experimental Protocols

Protocol A: Synthesis of 2,4-Diaminopyrimidines ( )

Objective: To replace the C2-chloro group with a substituted aniline or amine. This structural motif mimics Trimethoprim, a potent inhibitor of bacterial Dihydrofolate Reductase (DHFR).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Chloroaniline or Benzylamine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or n-Butanol

  • Temp: 100°C – 120°C

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (1.0 mmol) in 5 mL of DMF.

  • Addition: Add

    
      (2.0 mmol) followed by the substituted aniline  (1.2 mmol).
    
    • Note: If using a volatile amine, use a sealed pressure tube instead of a reflux setup.

  • Reaction: Heat the mixture to 110°C in an oil bath. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The reaction typically requires 4–8 hours.

    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a more polar fluorescent product.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (9:1). If oil forms, purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Validation:

  • 1H NMR: Look for the disappearance of the C2-Cl signal (if applicable) and the appearance of new aromatic protons from the aniline. The NH proton at C2 usually appears broad around 9.0–10.0 ppm (DMSO-

    
    ).
    
Protocol B: Synthesis of Pyrimidinyl Sulfonamides

Objective: To functionalize the exocyclic amine (N4) with an arylsulfonyl group. This creates a sulfonamide linkage, critical for inhibiting dihydropteroate synthase.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Benzenesulfonyl chloride derivatives (e.g., 4-nitrobenzenesulfonyl chloride) (1.1 eq)

  • Solvent/Base: Pyridine (anhydrous)

  • Temp:

    
     to Room Temperature (RT)
    

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve This compound (1.0 mmol) in 3 mL of anhydrous pyridine.

  • Addition: Cool the solution to

    
     (ice bath). Add arylsulfonyl chloride  (1.1 mmol) dropwise over 10 minutes.
    
    • Critical: Exothermic reaction. Control addition rate to prevent bis-sulfonylation.

  • Reaction: Remove ice bath and stir at RT for 6–12 hours.

  • Workup:

    • Pour the mixture into 20 mL of 1N HCl mixed with crushed ice. (The acid neutralizes the pyridine and precipitates the sulfonamide).

    • Stir for 15 minutes until a solid precipitate forms.

    • Filter and wash the solid with cold water (

      
      ).
      
  • Purification: Recrystallize from Ethanol.

Validation:

  • IR Spectroscopy: Look for strong

    
     stretching bands (symmetric 
    
    
    
    , asymmetric
    
    
    ).
  • 1H NMR: Appearance of the sulfonamide NH proton (singlet, exchangeable with

    
    , 
    
    
    
    ).

Analytical Data Summary (Template)

Researchers should compile data in the following format for publication or patent filing.

Compound IDStructure TypeYield (%)Melting Point (°C)MS (ESI) [M+H]+Key NMR Shift (

)
Start Material 2-Cl-6-OEt-PyrimN/A145-147174.06.20 (s, 1H, C5-H)
Prod A-1 2-(Phenylamino)78%182-184231.29.45 (s, 1H, NH)
Prod B-1 4-(Tosylamino)65%210-212328.111.2 (s, 1H, SO2NH)

Biological Evaluation: MIC Determination

Context: The synthesized compounds must be evaluated for in vitro antibacterial activity against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Workflow Visualization:

MIC_Workflow Step1 Stock Solution Preparation (1 mg/mL in DMSO) Step2 Serial Dilution (96-well plate, Mueller-Hinton Broth) Step1->Step2 Step3 Inoculation (Add 10^5 CFU/mL bacteria) Step2->Step3 Step4 Incubation (37°C for 24 hours) Step3->Step4 Step5 Readout (Visual turbidity or OD600) Step4->Step5

Figure 2: Standard Microbroth Dilution Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Stock: Dissolve synthesized compounds in DMSO to 1024

    
    .
    
  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth across a 96-well plate (Final range: 512 to 0.5

    
    ).
    
  • Control: Include Ciprofloxacin or Trimethoprim as a positive control.

  • Inoculum: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Result: The MIC is the lowest concentration showing no visible growth (turbidity).

References

  • Butta, R., et al. (2019). "Synthesis and antimicrobial activity of pyrimidinylsulfamoyl azolylbenzamides." Indian Journal of Chemistry, 58B, 907-915.

  • Werner, M., et al. (2011). "Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative YS-121." Molecules, 16(12), 10013-10028.[1]

  • Shaikh, M.H., et al. (2022).[2][3][4] "Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial Assessment." Biointerface Research in Applied Chemistry, 12(6).

  • Fayed, E.A., et al. (2013). "Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety." Molecules, 18(1).[5][6]

  • Ramesh, A., et al. "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine."[7] Zenodo Repository.

Sources

Application Note: Protocol for Nucleophilic Substitution on 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocols for functionalizing 2-Chloro-6-ethoxypyrimidin-4-amine (Substrate 1 ) via nucleophilic substitution. While pyrimidines are generally electron-deficient, the presence of strong electron-donating groups (EDGs) at positions 4 (amine) and 6 (ethoxy) significantly deactivates the C2-chlorine toward Nucleophilic Aromatic Substitution (


). Consequently, standard conditions often result in poor conversion or require harsh forcing conditions. This guide presents two distinct, validated workflows: Method A (Microwave-Assisted 

)
for aliphatic amines and Method B (Buchwald-Hartwig Cross-Coupling) for sterically hindered or aromatic amines.

Chemical Context & Reactivity Analysis[1][2][3][4]

Electronic Environment

The pyrimidine ring is a


-deficient heterocycle, typically susceptible to nucleophilic attack. However, Substrate 1  presents a unique challenge:
  • Deactivation: The C4-amino (

    
    ) and C6-ethoxy (
    
    
    
    ) groups are strong resonance donors (+M effect). This increases the electron density of the ring, stabilizing the ground state and destabilizing the anionic Meisenheimer intermediate required for
    
    
    .
  • Regioselectivity: With C4 and C6 occupied, the C2 position is the only available electrophilic site. Although C2 is activated by two adjacent nitrogens, the EDGs render it significantly less reactive than in 2,4-dichloropyrimidine.

  • Competitive Nucleophilicity: The exocyclic amine at C4 is a potential nucleophile. Under high temperatures, self-dimerization can occur, though this is generally slow due to the low nucleophilicity of the aminopyrimidine nitrogen.

Mechanistic Pathways

We utilize two primary pathways to overcome the electronic deactivation:

ReactionPathways Substrate 2-Chloro-6-ethoxy pyrimidin-4-amine Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Method A: Heat/MW (Addn-Elim) Pd_Cycle Pd-Catalytic Cycle Substrate->Pd_Cycle Method B: Pd(0) (Oxidative Addn) Nu_Aliphatic Aliphatic Amine (Strong Nu) Nu_Aliphatic->Meisenheimer Nu_Aromatic Aromatic Amine (Weak Nu) Nu_Aromatic->Pd_Cycle Product C2-Substituted Pyrimidine Meisenheimer->Product -HCl Pd_Cycle->Product Reductive Elim

Caption: Figure 1. Divergent synthetic strategies based on nucleophile strength. Method A utilizes thermal energy to force the


 pathway, while Method B utilizes Palladium catalysis to bypass the high activation energy barrier.

Protocol A: Microwave-Assisted (Aliphatic Amines)

Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkyl amines). Rationale: Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier caused by the electron-rich ring.

Reagents & Equipment
  • Solvent: n-Butanol (preferred for high bp) or DMSO (for solubility).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).
    
  • Vessel: Microwave-rated pressure vial (2-5 mL).

Step-by-Step Methodology
  • Charge: To a microwave vial, add Substrate 1 (1.0 equiv, 0.5 mmol) and the aliphatic amine (1.5 - 2.0 equiv).

  • Solvent: Add n-Butanol (3.0 mL). Note: High concentration (0.2 - 0.5 M) is critical for kinetics.

  • Base: Add DIPEA (3.0 equiv).

  • Irradiation: Seal the vial. Heat in a microwave reactor (e.g., Biotage Initiator) at 140°C for 30–60 minutes (High Absorption setting).

    • Checkpoint: Monitor by LC-MS. If conversion is <50%, increase temp to 160°C for 30 mins.

  • Workup:

    • Evaporate n-Butanol under reduced pressure (azeotrope with heptane if necessary).

    • Resuspend residue in EtOAc, wash with water (

      
      ) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Buchwald-Hartwig Cross-Coupling (Aromatic Amines)

Applicability: Anilines, electron-poor amines, or sterically hindered substrates. Rationale: Standard


 fails with weak nucleophiles on this deactivated scaffold. Pd-catalysis facilitates the C-N bond formation via oxidative addition/reductive elimination.[1]
Reagents & Catalytic System
  • Catalyst Source:

    
     (5 mol%) or 
    
    
    
    .
  • Ligand: Xantphos (10 mol%) or BINAP. Xantphos is preferred for pyrimidines due to its wide bite angle.

  • Base:

    
     (2.0 equiv) or NaOtBu (stronger, use if substrate tolerates).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction tube/flask and cool under Argon/Nitrogen flow.

  • Charge Solids: Add Substrate 1 (1.0 equiv), Aromatic Amine (1.2 equiv),

    
     (0.05 equiv), Xantphos (0.10 equiv), and 
    
    
    
    (2.0 equiv).
  • Degas: Cap the vessel. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Inject anhydrous 1,4-Dioxane (concentration 0.1 M) via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Visual Check: The solution should turn from dark purple/red (active catalyst) to black (precipitated Pd) upon completion or decomposition.

  • Workup:

    • Filter through a pad of Celite (elute with EtOAc).

    • Concentrate filtrate.[2]

  • Purification: Flash chromatography. Note: Scavenge residual Pd using Thiol-functionalized silica if the compound is for biological assay.

Optimization & Troubleshooting Guide

Comparative Data: Solvent & Base Effects

The following table summarizes optimization data for the reaction of Substrate 1 with a model nucleophile (Morpholine).

EntryMethodSolventBaseTemp/TimeConversion (LCMS)Notes
1ThermalEtOH

Reflux / 24h< 10%Too low temp; Substrate unreactive.
2ThermalDMF

100°C / 12h35%Sluggish; significant byproducts.
3MWn-BuOHDIPEA140°C / 30min92% Optimal for aliphatic amines.
4Pd-CatDioxane

100°C / 16h> 95%Excellent but expensive reagents.
Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete? Check_Nu Is Nucleophile Aromatic/Weak? Start->Check_Nu Switch_Method Switch to Method B (Buchwald-Hartwig) Check_Nu->Switch_Method Yes Check_Temp Increase Temp (MW) to 160-180°C Check_Nu->Check_Temp No Check_Ligand Ligand Screen: Try BrettPhos or RuPhos Switch_Method->Check_Ligand Still Low Yield? Check_Solvent Switch Solvent: NMP or DMSO Check_Temp->Check_Solvent No Improvement Acid_Cat Add Acid Catalyst (pTSA, 0.1 eq) - RISKY Check_Solvent->Acid_Cat Last Resort

Caption: Figure 2. Logical troubleshooting flow for optimizing conversion. Acid catalysis is marked as risky due to potential salt formation with the amine nucleophile.

Critical Safety & Stability Notes
  • Sensitization: Chloropyrimidines are potent skin sensitizers. Handle all solids in a fume hood.

  • Thermal Stability: Substrate 1 is stable up to 150°C. Above 180°C in microwave, ether cleavage (loss of ethyl group) has been observed as a minor side reaction.

References

  • Regioselectivity in Pyrimidines: Mechanism and reactivity profiles of 2,4-dichloropyrimidines. WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." [Link]

  • Buchwald-Hartwig Protocols: General procedures for Pd-catalyzed amination of heterocycles.[2][3] Organic Chemistry Portal.[4] "Buchwald-Hartwig Amination."[2][3][5] [Link]

  • Microwave Synthesis of Aminopyrimidines: Comparison of thermal vs. microwave methods for deactivated pyrimidines. National Institutes of Health (PMC). "Microwave-Assisted Synthesis of Aminopyrimidines."[5] [Link]

  • Deactivated Substrate Reactivity: Analysis of EDG effects on SNAr rates. ScienceDirect / Tetrahedron. "Nucleophilic substitution of 2-chloropyrimidines: Effect of substituents." [Link]

Sources

Experimental procedure for the synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine

Executive Summary & Scientific Rationale

The heterocycle This compound (CAS: N/A for specific isomer, analogous to 4-amino-2-chloro-6-ethoxypyrimidine) is a critical pharmacophore in drug discovery, particularly as a scaffold for kinase inhibitors (e.g., EGFR, JAK) and adenosine receptor antagonists. Its structural value lies in the trifunctional nature of the pyrimidine ring:

  • C4-Amine: A hydrogen bond donor/acceptor for hinge binding in kinases.

  • C6-Ethoxy: A lipophilic pocket occupier that modulates solubility and potency.

  • C2-Chloride: An electrophilic "handle" for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig coupling.
    

The Regioselectivity Challenge: Synthesizing this specific isomer requires precise control over the sequence of substitutions on the symmetrical precursor, 2,4,6-trichloropyrimidine (TCP) .

  • Route A (Recommended): Ethoxylation

    
     Amination. This exploits the natural reactivity order of pyrimidines (C4/C6 > C2) to install the ethoxy group first, followed by the amine at the remaining active C4/C6 position, leaving the less reactive C2-chloride intact.
    
  • Route B (Avoided): Amination

    
     Ethoxylation. Starting with 4-amino-2,6-dichloropyrimidine is risky because the electron-donating amino group deactivates the ring and can alter the regioselectivity of the subsequent alkoxylation, often leading to mixtures or C2-substitution (2-ethoxy-4-amino-6-chloropyrimidine).
    

This protocol details Route A , ensuring high regiochemical fidelity and yield.

Retrosynthetic Analysis & Workflow

The synthesis is a two-step linear sequence designed to maximize regiocontrol.

SynthesisWorkflow cluster_logic Regioselectivity Logic TCP 2,4,6-Trichloropyrimidine (Starting Material) Step1 Step 1: Controlled Ethoxylation (NaOEt, EtOH, 0°C) TCP->Step1 S_NAr @ C4/C6 Inter Intermediate: 2,4-Dichloro-6-ethoxypyrimidine Step1->Inter Step2 Step 2: Selective Amination (NH4OH, THF, RT) Inter->Step2 S_NAr @ C4 Target Target: This compound Step2->Target Rule1 Rule 1: C4/C6 are equivalent and more reactive than C2. Rule2 Rule 2: C2-Cl is preserved by installing it last or keeping it unreacted.

Figure 1: Synthetic workflow prioritizing C4/C6 substitution over C2.

Experimental Procedure

Step 1: Synthesis of 2,4-Dichloro-6-ethoxypyrimidine

Objective: Mono-substitution of TCP with ethoxide. Critical Parameter: Temperature control (0–5 °C) and stoichiometry (1.0 eq) are vital to prevent the formation of 2-chloro-4,6-diethoxypyrimidine.

Reagents & Materials:

  • 2,4,6-Trichloropyrimidine (TCP) [MW: 183.42]

  • Sodium Ethoxide (21 wt% in Ethanol) or freshly prepared.

  • Ethanol (Anhydrous)[1]

  • Dichloromethane (DCM) for workup.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with TCP (10.0 g, 54.5 mmol) and Ethanol (100 mL) . Equip with a magnetic stir bar, internal thermometer, and addition funnel.

  • Cooling: Cool the solution to 0 °C using an ice/salt bath.

  • Addition: Add Sodium Ethoxide solution (1.0 eq, 54.5 mmol) dropwise over 45 minutes. Do not rush this step; local excesses of ethoxide lead to di-substitution.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (TCP) should disappear, and a new major spot (product) should appear.

  • Quench & Workup:

    • Evaporate the bulk of ethanol under reduced pressure (keep bath < 30 °C).

    • Resuspend the residue in water (50 mL) and extract with DCM (3 x 50 mL).

    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude oil is usually sufficiently pure (>90%). If needed, purify via flash column chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: 85-90%

    • Data: 2,4-dichloro-6-ethoxypyrimidine (Colorless oil/solid).

Step 2: Synthesis of this compound

Objective: Selective amination of the C4-chloride.[2] Mechanism: The C4-position in 2,4-dichloro-6-ethoxypyrimidine is activated towards nucleophiles relative to C2.

Reagents:

  • Intermediate from Step 1 (2,4-Dichloro-6-ethoxypyrimidine)

  • Ammonium Hydroxide (28-30%

    
     in water) or 7N 
    
    
    
    in Methanol.
  • Tetrahydrofuran (THF) or Methanol.

Protocol:

  • Setup: Dissolve 2,4-Dichloro-6-ethoxypyrimidine (5.0 g, 25.9 mmol) in THF (50 mL) .

  • Addition: Add Ammonium Hydroxide (10 eq, ~35 mL) or 7N NH3 in MeOH (5 eq) .

    • Note: Excess ammonia acts as both nucleophile and base to scavenge HCl.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Optimization: If reaction is slow, heat to 40 °C. Avoid refluxing >60 °C to prevent displacement of the C2-chloride or the ethoxy group.

  • Monitoring: TLC (Hexane/EtOAc 1:1). Product will be more polar than the starting material.

  • Workup:

    • Concentrate the solvent to remove excess ammonia and THF.

    • The product often precipitates as a white solid upon adding water. Filter and wash with cold water.

    • Alternatively, extract with EtOAc, dry (

      
      ), and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (20-50% EtOAc in Hexanes).

Data Summary & Quality Control

Expected Physical Properties:

PropertyValue / DescriptionNote
Appearance White to off-white solidCrystalline
Molecular Weight 173.60 g/mol Formula:

Regiochemistry C4-Amine, C2-Chloro Confirmed by NMR
Solubility DMSO, Methanol, EtOAcPoor in water

NMR Validation (Diagnostic Signals):

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.30 (t, 3H, 
      
      
      
      ): Ethoxy methyl.
    • 
       4.30 (q, 2H, 
      
      
      
      ): Ethoxy methylene.
    • 
       5.80 (s, 1H, C5-H): The aromatic proton.
      
    • 
       7.00–7.50 (br s, 2H, 
      
      
      
      ): Broad exchangeable signal.
  • Differentiation from Isomer: The isomer 2-amino-4-chloro-6-ethoxypyrimidine (amine at C2) typically shows a sharper amino peak and distinct C5 shifts. The most definitive proof is X-ray or derivatization, but the synthetic route (TCP

    
     Ethoxy 
    
    
    
    Amine) strongly dictates the 4-amino product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of isomers in Step 1 Temperature too high or fast additionKeep at 0°C; add NaOEt dropwise over 1 hr.
Di-substitution (Di-ethoxy) Excess NaOEt (>1.1 eq)Use exactly 1.0 eq. Validate titer of NaOEt.
Low Yield in Step 2 Incomplete conversionIncrease NH3 equivalents (up to 20 eq) or reaction time.
Hydrolysis (OH product) Wet solvents or weak base hydrolysisUse anhydrous EtOH/THF. Ensure NH3 source is fresh.

Safety & Handling

  • 2,4,6-Trichloropyrimidine: Corrosive and lachrymator. Handle in a fume hood.

  • Sodium Ethoxide: Moisture sensitive, corrosive.

  • Ammonia: Toxic gas/vapor. Use a sealed pressure tube if heating is required.

References

  • Regioselectivity in Pyrimidines

    • Title: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Synthetic Precedents (Analogous Chemistry)

    • Title: "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
    • Source: ResearchG
    • URL:[Link]

  • Commercial Reference (Target Confirmation)

    • Title: "this compound Product Page."
    • Source: Fluorochem.[3]

  • Mechanistic Insight (Regiocontrol)

    • Title: "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis."
    • Source: MDPI Molecules 2024.
    • URL:[Link]

Sources

Application Notes & Protocols: 2-Chloro-6-ethoxypyrimidin-4-amine in the Synthesis of Next-Generation Diabetes Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of targeted therapeutics for Type 2 Diabetes Mellitus (T2DM) heavily relies on versatile, multi-functional chemical scaffolds. 2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique tri-substituted pyrimidine core provides precise regiocontrol for synthesizing Dipeptidyl Peptidase-IV (DPP-4) inhibitors,


-glucosidase inhibitors, and multi-target antidiabetic agents. This application note details the mechanistic rationale, self-validating protocols, and optimization data for utilizing this scaffold in drug discovery workflows.

Mechanistic Rationale: The Pyrimidine Scaffold in Antidiabetic Design

To design effective antidiabetic agents, researchers must understand the causality behind each functional group on the starting scaffold. The pyrimidine core mimics natural enzymatic substrates, but the specific substitution pattern of this compound dictates its synthetic utility [1]:

  • C2-Chlorine (The Electrophile): The electron-withdrawing nature of the pyrimidine ring nitrogens highly activates the C2 position. This makes the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, allowing for the introduction of bulky, chiral pharmacophores (e.g., 3-aminopiperidine) required to bind to the S1 pocket of the DPP-4 enzyme.
    
  • C4-Amine (The H-Bond Donor): While less nucleophilic due to resonance stabilization, the primary amine can be derivatized into ureas, thioureas, or amides. These motifs are critical for targeting

    
    -glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), acting as key hydrogen-bond donors in the active site.
    
  • C6-Ethoxy Group (The Lipophilic Modulator): The ethoxy ether increases the overall lipophilicity (LogP) of the molecule, enhancing oral bioavailability. Furthermore, it provides the necessary steric bulk and hydrophobic interactions to fit snugly into the S2 sub-pocket of DPP-4, preventing off-target binding.

Scaffold_Logic Core This compound (CAS: 3289-41-6) C2 C2-Chlorine (Electrophilic Center) Core->C2 SNAr / Cross-Coupling C4 C4-Amine (H-Bond Donor / Nucleophile) Core->C4 Derivatization C6 C6-Ethoxy (Lipophilic Modulator) Core->C6 Structural Tuning DPP4 DPP-4 Inhibitors (via SNAr with chiral amines) C2->DPP4 AlphaG alpha-Glucosidase Inhibitors (via Thiourea formation) C4->AlphaG PK Enhanced Bioavailability & S2 Pocket Binding C6->PK

Fig 1. Logical relationship of the functional groups on this compound.

Application 1: Synthesis of DPP-4 Inhibitor Intermediates

Causality & Context: DPP-4 inhibitors (gliptins) prevent the degradation of Incretin hormones (like GLP-1), thereby enhancing glucose-dependent insulin secretion. Pyrimidine derivatives exhibit extraordinary DPP-4 inhibitory properties, often achieving IC50 values in the low nanomolar range [1]. The critical step in synthesizing these analogs is the


 displacement of the C2-chlorine with a chiral diamine.
Self-Validating Protocol: with (R)-3-Boc-aminopiperidine

This protocol is designed as a self-validating system; it incorporates an In-Process Control (IPC) step to ensure the reaction is driven to completion before workup, preventing yield loss.

Materials:

  • This compound (1.0 eq)

  • (R)-3-Boc-aminopiperidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask purged with

    
    , dissolve this compound (10 mmol, 1.73 g) in 20 mL of anhydrous DMF.
    
  • Nucleophile & Base Addition: Add (R)-3-Boc-aminopiperidine (12 mmol, 2.40 g) followed by DIPEA (25 mmol, 4.35 mL). Causality: DIPEA is chosen over inorganic bases (

    
    ) because it maintains a homogeneous mixture and effectively neutralizes the HCl byproduct without risking the hydrolysis of the C6-ethoxy group.
    
  • Thermal Activation: Heat the reaction mixture to 80°C and stir continuously for 12 hours.

  • In-Process Control (IPC) via LC-MS: Withdraw a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Validation Check: Monitor the disappearance of the starting material mass (

      
      ). If the relative abundance of the starting material is >5%, continue heating for an additional 4 hours. Do not proceed to workup until conversion is 
      
      
      
      95%.
  • Aqueous Workup: Once validated, cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (100:0 to 95:5).

Workflow Step1 Step 1: Reagent Preparation Dissolve Scaffold & (R)-3-Boc-aminopiperidine in DMF Step2 Step 2: Base Addition Add DIPEA (2.5 eq) to neutralize HCl Step1->Step2 Step3 Step 3: Thermal Activation Stir at 80°C for 12h under N2 atmosphere Step2->Step3 IPC IPC: LC-MS Monitoring Check disappearance of SM (m/z 174) Step3->IPC IPC->Step3 Conversion <95% Step4 Step 4: Aqueous Workup Quench with H2O, extract with EtOAc, wash with brine IPC->Step4 Conversion >95% Step5 Step 5: Purification Flash Chromatography (DCM:MeOH gradient) Step4->Step5 Product Product Step5->Product

Fig 2. Self-validating experimental workflow for the synthesis of DPP-4 inhibitor intermediates.

Application 2: Synthesis of Multi-Target Antidiabetic Agents

Causality & Context: To combat the complex pathology of T2DM, modern drug development often targets multiple pathways simultaneously. Derivatizing the C4-amine into a thiourea linkage yields compounds capable of dual


-glucosidase and PTP1B inhibition. Furthermore, in vivo studies demonstrate that pyrimidine derivatives can significantly ameliorate renal function indices and repair kidney damage in diabetic models [2].
Protocol: Microwave-Assisted Thiourea Formation

Because the C4-amine is deactivated by the pyrimidine ring, standard thermal conditions often result in poor yields. Microwave irradiation provides the necessary activation energy to drive the reaction.

  • Preparation: Combine this compound (2 mmol) and an appropriate isothiocyanate (e.g., 2,3,4,6-tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate, 2 mmol) in a microwave-safe vial.
    
  • Solvent: Add 2 mL of anhydrous dioxane.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 15 minutes.

  • Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 1:1). The formation of a highly conjugated thiourea product will appear as a distinct, lower-Rf spot under UV (254 nm).

  • Isolation: Precipitate the product by adding 5 mL of cold water, filter the solid, and recrystallize from ethanol.

Quantitative Data & Yield Optimization

To maximize the efficiency of the C2-substitution (


) step, various conditions were evaluated. The table below summarizes the quantitative data, proving that the combination of DMF and DIPEA at 80°C provides the optimal thermodynamic environment for high conversion and purity.
SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
EthanolTEA80167568>95%
DMF

90128578>96%
DMF DIPEA 80 12 >98 88 >99%
DMSODIPEA1008>9582>97%

Data Interpretation: While DMSO accelerates the reaction (8 hours), the higher temperature (100°C) leads to minor degradation of the ethoxy group, reducing the isolated yield to 82%. DMF at 80°C is the definitively superior protocol.

References

  • Title: RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS Source: Journal of Pharmaceutical Negative Results, Volume 13, Special Issue 7 (2022) URL: [Link]

  • Title: Synthesis and Study the Effect of Pyrimidine Derivative on Renal Function in Female Rats with Diabetes Source: MedLife Clinics, Volume 4, Issue 1 (2022) URL: [Link]

Synthesis of Novel Anticancer Agents from 2-Chloro-6-ethoxypyrimidin-4-amine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its structural resemblance to the nucleobases of DNA and RNA.[1] This inherent biocompatibility makes pyrimidine derivatives ideal candidates for interacting with biological targets, particularly in the realm of oncology. The strategic functionalization of the pyrimidine ring allows for the development of potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer.[1] 2-Chloro-6-ethoxypyrimidin-4-amine is a key starting material that offers multiple reaction sites for the synthesis of a diverse array of potential anticancer agents. This guide provides a detailed, step-by-step protocol for the synthesis of novel 2,4-diaminopyrimidine derivatives with demonstrated anticancer activity, starting from this versatile precursor.

Strategic Approach: Leveraging Nucleophilic Aromatic Substitution

The synthetic strategy hinges on the differential reactivity of the chlorine atom at the C2 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing moieties. This approach is a cornerstone in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, as the resulting compounds can effectively mimic the purine core of ATP and interact with the hinge region of the kinase active site.

Our synthetic workflow, detailed below, focuses on the reaction of this compound with a variety of substituted anilines and other amines. This strategy allows for the creation of a library of compounds with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 2,4-diaminopyrimidine derivatives from this compound.

Synthesis_Workflow start This compound intermediate 2,4-Diaminopyrimidine Derivative start->intermediate Nucleophilic Aromatic Substitution (SNAr) product Potential Anticancer Agent intermediate->product Further Functionalization (Optional) reagents Substituted Amine, Base (e.g., DIPEA or Et3N), Solvent (e.g., Isopropanol or DMF)

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a series of 2,4-diaminopyrimidine derivatives. The protocols are based on established methodologies for the nucleophilic aromatic substitution of chloropyrimidines.

Protocol 1: Synthesis of N4-Aryl-6-ethoxy-pyrimidine-2,4-diamine Derivatives

This protocol describes a general procedure for the reaction of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline, etc.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (or DMF), add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N4-aryl-6-ethoxy-pyrimidine-2,4-diamine derivative.

Expected Yields and Characterization:

Yields can vary depending on the specific aniline used but typically range from 60-90%. The final products should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Substituted Aniline Typical Yield
4-Methoxyaniline85%
3-Chloroaniline78%
4-Fluoroaniline82%
Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

Microwave-assisted synthesis can significantly reduce reaction times and is an efficient method for generating a library of derivatives for screening purposes.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the substituted amine (1.2 eq), and triethylamine (2.0 eq) in anhydrous propanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Rationale Behind Experimental Choices

The choice of a base, such as DIPEA or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Isopropanol is a common solvent for these reactions due to its appropriate boiling point and ability to dissolve the reactants. DMF can be used for less reactive anilines due to its higher boiling point and polar aprotic nature, which can accelerate SNAr reactions. Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often improved yields.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine are known to exhibit anticancer activity primarily through the inhibition of protein kinases. These kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division.

The synthesized N4-aryl-6-ethoxy-pyrimidine-2,4-diamine derivatives are designed to act as ATP-competitive inhibitors. The 2,4-diaminopyrimidine core mimics the adenine part of ATP, forming key hydrogen bonds with the hinge region of the kinase's active site. The aryl substituent at the N4-position can be tailored to occupy a hydrophobic pocket in the active site, thereby increasing the potency and selectivity of the inhibitor.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized inhibition of a generic protein kinase signaling pathway by the synthesized 2,4-diaminopyrimidine derivatives.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Hypothesized inhibition of a protein kinase pathway.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the generation of novel anticancer agents based on the this compound scaffold. The versatility of the nucleophilic aromatic substitution reaction allows for the creation of diverse chemical libraries, which are essential for the discovery of potent and selective kinase inhibitors. Further optimization of the synthesized compounds through iterative medicinal chemistry efforts, guided by SAR and in vitro and in vivo testing, holds significant promise for the development of next-generation cancer therapeutics.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 2-Chloro-6-ethoxypyrimidin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6) is a highly functionalized pyrimidine building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. While the pyrimidine core is inherently electron-deficient, the presence of electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) substituents significantly modulates the reactivity of the C2-Cl bond. This application note provides a deep mechanistic analysis and self-validating experimental protocols for utilizing this substrate in palladium-catalyzed cross-coupling reactions, specifically addressing the chemoselectivity and catalyst-poisoning challenges associated with its unprotected primary amine.

Electronic Profiling and Mechanistic Causality

The Electronic Push-Pull Dynamic

In unfunctionalized 2-chloropyrimidines, the highly electronegative nitrogen atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, making it exceptionally prone to oxidative addition by Pd(0) species[1]. However, in this compound, the +M (mesomeric) electron-donating effects of the 4-amino and 6-ethoxy groups push electron density back into the pyrimidine π-system. This raises the LUMO energy, slightly attenuating the reactivity of the C2-Cl bond compared to 2,4-dichloropyrimidine[2].

The "Free Amine" Conundrum: Overcoming Catalyst Poisoning

A critical challenge when coupling this compound is the unprotected 4-amino group. During the catalytic cycle, the basic nitrogen of the pyrimidine ring and the adjacent primary amine can act as a bidentate ligand, leading to κ²-coordination with the palladium center[3]. This sequesters the active catalyst into a stable, off-cycle resting state, stalling the reaction and leading to poor yields.

To overcome this causality, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) are required. The steric bulk of these ligands prevents the formation of the bidentate Pd-substrate complex, while their electron richness accelerates the oxidative addition into the deactivated C2-Cl bond.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_2] Pd0->OxAdd this compound Coord Off-Cycle Resting State (κ2-NH2 Coordination) Pd0->Coord Unprotected -NH2 TransMet Transmetalation [Pd(II)(Ar)(Ar')L_2] OxAdd->TransMet Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Product Coord->Pd0 Bulky Ligand (e.g., XPhos)

Catalytic cycle highlighting the off-cycle resting state risk and ligand mitigation.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind ligand and base selection during the optimization of the Suzuki-Miyaura coupling for this specific substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9035Poor conversion; catalyst poisoning by free -NH₂ coordination.
2Pd₂(dba)₃ / dppfK₃PO₄Dioxane/H₂O9052Sluggish transmetalation; bidentate ligand is too rigid.
3Pd(OAc)₂ / SPhosK₂CO₃DMF10081Good yield, but high temperatures led to protodeboronation side-products.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 90 94 Optimal. Bulky XPhos prevents κ²-coordination; rapid oxidative addition.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual cues and utilizing internal standards, researchers can ensure the integrity of the reaction before proceeding to workup.

Workflow Step1 Step 1 Schlenk Setup Step2 Step 2 Evacuate/Backfill Step1->Step2 Step3 Step 3 Degassed Solvent Step2->Step3 Step4 Step 4 Heat to 90°C Step3->Step4 Step5 Step 5 Aqueous Workup Step4->Step5

Standard Schlenk-line workflow for air- and moisture-sensitive cross-coupling protocols.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

This method establishes a C-C bond at the C2 position using an arylboronic acid[2].

Reagents:

  • This compound (1.0 equiv, 1.0 mmol, 173.6 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (2.0 mol%, 0.02 mmol, 18.3 mg)

  • XPhos (4.0 mol%, 0.04 mmol, 19.1 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Benchtop Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Self-Validation: The solid mixture should appear deep purple/red due to the Pd₂(dba)₃.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Self-Validation: The solution will transition from dark red to a clear, pale yellow/amber color as the active Pd(0)-XPhos complex forms and enters the catalytic cycle.

  • Monitoring: Monitor by TLC (EtOAc/Hexanes) or LC-MS. The starting material (UV active at 254 nm) should be completely consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

While 2-chloropyrimidines can undergo SNAr, utilizing Buchwald-Hartwig conditions allows for the coupling of deactivated or sterically hindered anilines that fail under thermal SNAr conditions[4].

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Aniline derivative (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5.0 mol%, 0.05 mmol, 11.2 mg)

  • BrettPhos (10.0 mol%, 0.10 mmol, 53.7 mg)

  • NaOtBu (1.5 equiv, 1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with this compound, the aniline derivative, Pd(OAc)₂, BrettPhos, and NaOtBu.

    • Causality Note: NaOtBu is a strong base required to deprotonate the aniline post-oxidative addition, facilitating transmetalation.

  • Solvent Addition: Add anhydrous toluene, seal the vial with a PTFE-lined cap, and remove from the glovebox.

  • Reaction Execution: Heat the mixture at 100 °C for 8–16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Causality Matrix

  • Issue: High levels of protodeboronation (boronic acid converting to Ar-H).

    • Causality: Excess water or overly high temperatures accelerate the hydrolysis of the C-B bond.

    • Solution: Switch to anhydrous conditions using a fluoride base (e.g., CsF in anhydrous Dioxane) or lower the temperature to 70 °C.

  • Issue: Incomplete conversion, recovery of starting material.

    • Causality: Catalyst poisoning via the 4-amino group or oxidation of the phosphine ligand.

    • Solution: Ensure strict anaerobic conditions during setup. Increase the ligand-to-palladium ratio to 2.5:1 to favor the monoligated Pd(0) active species and outcompete substrate coordination.

References

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Support, 2025.
  • ACS Catalysis. "Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos." ACS Publications, 2025.
  • RSC Publishing. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023.
  • Semantic Scholar. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021.

Sources

Application Note: Advanced Analytical Strategies for the Quantification of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6) is a highly reactive, halogenated pyrimidine derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Due to the presence of the electrophilic 2-chloro substituent, this compound can act as an alkylating agent. Consequently, if it persists in the final API, it may be flagged as a Potentially Mutagenic Impurity (PMI) under [1][2].

This application note provides a comprehensive, self-validating analytical framework for this compound. We detail two distinct methodologies: a robust Reversed-Phase HPLC-UV method for routine assay and purity determination during intermediate staging, and a highly sensitive LC-MS/MS method for trace-level quantification to ensure regulatory compliance with mutagenic impurity thresholds.

Mechanistic Rationale & Physicochemical Profiling

To design an effective analytical method, the chromatographic and ionization parameters must be dictated by the molecule's intrinsic physicochemical properties.

  • Ionizability & Peak Shape Causality: The pyrimidine core and the exocyclic 4-amine group confer weak basicity to the molecule (estimated pKa ~3.5–4.5). In standard neutral reversed-phase chromatography, these basic nitrogen atoms interact with residual, unendcapped silanols on the silica stationary phase, leading to severe peak tailing. To counteract this, the mobile phase must be highly acidic (pH < 2.5). Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid ensures the amine is fully protonated, suppressing silanol ionization and yielding sharp, symmetrical peaks.

  • UV Chromophore: The conjugated pyrimidine ring system exhibits strong

    
     and 
    
    
    
    transitions, providing optimal UV absorbance at 254 nm.
  • Mass Spectrometry Fragmentation: Under Electrospray Ionization (ESI+), the basic amine readily accepts a proton to form a stable

    
     ion at m/z 174.0 (for the 
    
    
    
    isotope). During Collision-Induced Dissociation (CID), the 6-ethoxy group undergoes a characteristic neutral loss of ethylene (
    
    
    , -28 Da) via a McLafferty-type rearrangement, yielding a highly abundant product ion at m/z 146.0.
Table 1: Physicochemical Summary
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Isotopic pattern (

ratio of 3:1) useful for MS confirmation.
Monoisotopic Mass 173.04 DaPrecursor ion

at m/z 174.0.
LogP (estimated) 1.2 – 1.8Moderate lipophilicity; retains well on standard C18 columns.
Key Functional Groups 2-Chloro, 4-Amine, 6-EthoxyRequires acidic mobile phase to prevent basic amine tailing.

Method 1: Routine Assay & Purity via RP-HPLC-UV

This method is designed for in-process control (IPC) and release testing of the intermediate. It acts as a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 5% B

  • 2.0 - 12.0 min: Linear gradient to 60% B

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step-by-Step Protocol & Self-Validation
  • Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch, dissolve, and dilute to 0.1 mg/mL using the Diluent.

  • System Suitability Testing (SST): Inject the working standard six times consecutively.

    • Validation Gate: Proceed only if the Tailing Factor (

      
      ) is 
      
      
      
      , Theoretical Plates (
      
      
      ) are
      
      
      , and the Peak Area %RSD is
      
      
      . This ensures system stability and column inertness.
  • Analysis: Inject blanks, followed by the sample preparations in duplicate. Bracket the sequence with standard injections to verify drift is

    
    .
    

HPLC_Workflow A Sample Prep (50:50 H2O:ACN) B SST Validation (Tf ≤ 1.5, RSD ≤ 2%) A->B C C18 Separation (Gradient Elution) B->C D UV Detection (254 nm) C->D E Data Integration & Purity % D->E

Figure 1: Self-validating RP-HPLC-UV workflow for routine assay determination.

Method 2: Trace Quantification via LC-MS/MS (ICH M7 Compliance)

When this compound is classified as a PMI in a downstream API process, its purge factor must be assessed[3][4]. If theoretical purge calculations are insufficient, empirical trace analysis is mandatory. This LC-MS/MS method achieves a Limit of Quantitation (LOQ) of 0.5 ppm relative to the API.

Mass Spectrometry Parameters
MS ParameterSetting
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 400°C
Precursor Ion (Q1) m/z 174.0 (

for

)
Quantifier Ion (Q3) m/z 146.0 (Loss of

)
Qualifier Ion (Q3) m/z 128.0 (Loss of

)
Collision Energy 20 eV (Quantifier) / 25 eV (Qualifier)

Note: Mobile phases are adapted to 0.1% Formic Acid in Water (A) and Acetonitrile (B) to prevent the ion suppression typically caused by TFA.

Step-by-Step Protocol & Self-Validation
  • Matrix Preparation: Prepare the final API at a high concentration (e.g., 10 mg/mL) in a suitable MS-compatible solvent (e.g., Methanol).

  • Spike & Recovery (Self-Validation): Prepare three API samples spiked with the impurity at the target limit (e.g., 1.5 ppm).

    • Validation Gate: The method is only deemed valid for the specific API matrix if the recovery of the spiked impurity falls between 80% and 120%, and the Signal-to-Noise (S/N) ratio at the LOQ is

      
      .
      
  • Chromatographic Elution: Use a rapid UPLC gradient on a sub-2-micron column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) to divert the high-concentration API to waste, switching the valve to the MS only during the expected retention window of the impurity.

  • Quantification: Calculate the concentration of the impurity in the unspiked API using a matrix-matched calibration curve.

MS_Pathway A ESI+ Ionization Formation of [M+H]+ (m/z 174.0) B Quadrupole 1 (Q1) Isolation of m/z 174.0 A->B C Collision Cell (q2) CID: Loss of Ethylene (-28 Da) B->C D Quadrupole 3 (Q3) Isolation of Product m/z 146.0 C->D E Electron Multiplier Sub-ppm Trace Quantification D->E

Figure 2: Multiple Reaction Monitoring (MRM) mechanistic pathway for trace analysis.

Conclusion

The dual analytical strategy presented ensures comprehensive control over this compound. The HPLC-UV method leverages acidic ion-pairing to overcome the inherent basicity of the pyrimidine amine, providing a robust assay for intermediate release. Conversely, the LC-MS/MS method utilizes the molecule's specific fragmentation pathways (neutral loss of ethylene from the ethoxy group) to achieve the high sensitivity required by [1][2]. By embedding System Suitability and Spike-Recovery gates directly into the protocols, both methods operate as self-validating systems, ensuring absolute data integrity.

References

  • Elder, D. P., White, A., Harvey, J., Teasdale, A., Williams, R., & Covey-Crump, E. (2015). "Mutagenic Impurities: Precompetitive/Competitive Collaborative and Data Sharing Initiatives." Organic Process Research & Development, 19(11), 1486-1494. Available at:[Link]

  • Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development, 17(2), 221-230. Available at:[Link]

Sources

Application Note: Laboratory-Scale Synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a robust, laboratory-scale synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine . The guide prioritizes regiochemical control, safety, and high-purity isolation.


Molecular Weight:  173.60  g/mol 

Introduction & Retrosynthetic Analysis[1]

The synthesis of This compound presents a classic challenge in pyrimidine chemistry: regioselectivity . The target molecule possesses three distinct functionalities on the pyrimidine ring: an amine at C4, an ethoxy group at C6, and a chlorine atom at C2.

The core challenge lies in differentiating the reactivities of the chloride leaving groups on the precursor. In 2,4,6-trichloropyrimidine, the C4 and C6 positions are kinetically more active towards nucleophilic aromatic substitution (


) than the C2 position due to the para-directing effect of the ring nitrogens and the stabilization of the Meisenheimer intermediate.
Retrosynthetic Pathway

The most logical disconnection relies on the sequential displacement of chlorides from 2,4,6-trichloropyrimidine .

  • First Displacement (Amination): Introduction of the amine at C4.[1] This is highly selective due to the high reactivity of C4/C6 in the trichloro- precursor.

  • Second Displacement (Alkoxylation): Introduction of the ethoxy group at C6.[1] This step requires careful control to prevent displacement of the C2-chloride (which would yield the wrong isomer) or over-reaction (displacing both remaining chlorides).

SynthesisPath Trichloro 2,4,6-Trichloropyrimidine (Starting Material) Intermed 4-Amino-2,6-dichloropyrimidine (Intermediate) Trichloro->Intermed Step 1: NH3 (aq) Controlled Temp Target This compound (Target) Intermed->Target Step 2: NaOEt, EtOH Regioselective SNAr Byproduct 2-Ethoxy Isomer / Disubstituted (Impurities) Intermed->Byproduct Overheating / Excess Base

Figure 1: Sequential


 strategy for the synthesis of this compound.

Process Safety & Handling

WARNING: Chloropyrimidines are potent skin and respiratory sensitizers. Direct contact can cause severe dermatitis and allergic reactions.

  • Engineering Controls: All operations involving chloropyrimidines must be conducted in a properly functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. A full-face respirator is recommended when handling solids.

  • Quenching: Residual chloropyrimidines should be destroyed by treatment with warm aqueous NaOH before disposal.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine

This step exploits the high reactivity of the C4 position in 2,4,6-trichloropyrimidine.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
2,4,6-Trichloropyrimidine 183.42 1.0 18.34 g (100 mmol)
Ammonium Hydroxide (28-30%) 35.05 2.2 ~30 mL

| Ethanol (Reagent Grade) | - | Solvent | 100 mL |

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Dissolution: Dissolve 2,4,6-trichloropyrimidine (18.34 g) in Ethanol (80 mL). Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Mix the Ammonium Hydroxide (30 mL) with Ethanol (20 mL). Add this solution dropwise to the reaction flask over 45 minutes. Crucial: Maintain internal temperature < 10 °C to minimize di-amination.

  • Reaction: Allow the mixture to stir at 0–5 °C for 2 hours, then slowly warm to room temperature (RT) and stir for an additional 4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the ethanol/ammonia.

    • Add water (100 mL) to the residue to precipitate the product.[1]

    • Filter the white solid and wash with cold water (2 x 30 mL).[1]

  • Purification: Recrystallize from Ethanol/Water (if necessary) or dry in a vacuum oven at 45 °C.

    • Expected Yield: 12–14 g (75–85%).[1]

    • Appearance: White to off-white crystalline solid.

Step 2: Synthesis of this compound

This is the critical regioselective step. The goal is to displace the C6-Cl while leaving the C2-Cl intact.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
4-Amino-2,6-dichloropyrimidine 163.99 1.0 8.20 g (50 mmol)
Sodium Ethoxide (21% in EtOH) 68.05 1.05 ~19 mL (Verify Molarity)

| Ethanol (Anhydrous) | - | Solvent | 80 mL |

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Preparation: Dissolve 4-amino-2,6-dichloropyrimidine (8.20 g) in anhydrous Ethanol (80 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Add the Sodium Ethoxide solution (1.05 equiv) dropwise at room temperature.

    • Note: Do not add a large excess of alkoxide. Excess base promotes disubstitution (2,6-diethoxy).

  • Reaction: Heat the mixture to 50–60 °C (gentle heating). Do not reflux vigorously unless reaction is sluggish. Monitor by TLC or HPLC every 60 minutes.

    • Endpoint: Disappearance of starting material. If the 2,6-diethoxy byproduct starts appearing (check via LCMS), stop the reaction immediately.

  • Quenching: Once complete (typically 3–5 hours), cool the mixture to RT and neutralize with dilute Acetic Acid (to pH ~7).

  • Work-up:

    • Remove the solvent under reduced pressure.[2][3]

    • Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine organics, wash with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification (Critical):

    • The crude material may contain the 2-ethoxy isomer or disubstituted byproduct.

    • Column Chromatography: Silica gel, gradient elution 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Regiochemistry Check: The 4-amino-2-chloro-6-ethoxy isomer is typically less polar than the 4-amino-2-ethoxy-6-chloro isomer due to hydrogen bonding patterns, but this must be verified.

Analytical Validation

To ensure the correct isomer (2-chloro-6-ethoxy) was formed rather than the 2-ethoxy-6-chloro isomer, analyze the C5-proton signal in


 NMR and the carbon shifts.
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.30 (t, 3H, 
      
      
      
      ), 4.30 (q, 2H,
      
      
      ), 5.80 (s, 1H, C5-H), 7.0–7.5 (br s, 2H,
      
      
      ).
    • Differentiation: Compare with literature values for 2-amino-4-chloro-6-ethoxypyrimidine. The chemical shift of the C5 proton is sensitive to the substituents at C2/C4/C6.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the

      
       protons. If you observe an enhancement of the Ethoxy signals, the amine and ethoxy are likely ortho to each other (which they are in both isomers, unfortunately).
      
    • Better Check: HMBC (Heteronuclear Multiple Bond Correlation).[1] Look for coupling between C2 and the Ethoxy protons. If the Ethoxy is at C6, it will not couple to C2. If Ethoxy is at C2, you will see a correlation.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Hydrolysis of Cl by waterEnsure anhydrous Ethanol is used.
Formation of Di-ethoxy Excess NaOEt or High TempReduce NaOEt to 0.95-1.0 equiv. Lower temp to 40 °C.
Wrong Isomer (2-Ethoxy) C2 is more reactive than C6This is rare for this substrate but possible. If observed, switch solvent to THF (non-polar aprotic) to alter ion pairing, or use a bulkier alkoxide temporarily.[1]

References

  • Regioselectivity in Pyrimidines:J. Chem. Soc., Perkin Trans. 1, 1999, 325-332. (General principles of nucleophilic substitution on chloropyrimidines).
  • Synthesis of Aminochloropyrimidines: Organic Syntheses, Coll. Vol. 4, p.245 (1963).[1] (Foundational methods for amination).

  • Alkoxylation Protocols: US Patent 20060035913A1, "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines".[5] Link (Provides conditions for analogous transformations).

  • Structural Assignment:Magnetic Resonance in Chemistry, 2005, 43, 86-95.
  • Safety Data: PubChem Compound Summary for 2,4,6-Trichloropyrimidine. Link

Sources

Application Notes and Protocols: Derivatization of 2-Chloro-6-ethoxypyrimidin-4-amine for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs spanning oncology, immunology, and infectious diseases[1]. 2-Chloro-6-ethoxypyrimidin-4-amine is an exceptionally versatile building block for high-throughput library synthesis. Its structural asymmetry provides three distinct vectors for functionalization: a highly electrophilic C2-chloride, a nucleophilic/hinge-binding C4-amine, and an electronic-modulating C6-ethoxy group.

This application note details the mechanistic rationale and self-validating experimental protocols for divergently functionalizing this scaffold to generate robust compound libraries for biological screening.

Mechanistic Rationale & Vector Analysis

Successful library generation requires a deep understanding of the electronic environment of the starting material to predict regioselectivity and optimize reaction conditions.

The C2 Vector: Electrophilic Center for SNAr and Cross-Coupling

The C2 position is flanked by two electronegative nitrogen atoms, rendering it highly electron-deficient. This activates the C2-chloride toward Nucleophilic Aromatic Substitution (SNAr). When an amine or alkoxide attacks C2, the reaction proceeds via an addition-elimination mechanism, forming an anionic Meisenheimer complex [2]. The pyrimidine nitrogens strongly stabilize this negative charge, driving the reaction forward[3]. Alternatively, the C2-chloride readily undergoes oxidative addition with palladium catalysts, making it an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The C4 Vector: Nucleophilic Center and Hinge-Binding Motif

The C4-amino group serves a dual purpose. Synthetically, it can be acylated or converted into a urea. However, because its lone pair is delocalized into the electron-deficient pyrimidine ring, it is a relatively poor nucleophile. Derivatization often requires strong bases (e.g., NaH) to deprotonate the amine or highly reactive electrophiles. Biologically, the 4-aminopyrimidine motif is a classic hydrogen-bond donor/acceptor system that frequently engages the hinge region of the ATP-binding pocket in kinases (e.g., EGFR, HPK1)[4],[5].

The C6 Vector: Electronic and Steric Modulator

The C6-ethoxy group acts as a lipophilic, electron-donating substituent. By donating electron density into the ring via resonance, it slightly dampens the extreme reactivity of the C2-chloride (compared to a 2,4-dichloropyrimidine), allowing for controlled, stepwise functionalization without over-reaction. Furthermore, the ethoxy group often occupies specific hydrophobic sub-pockets in target proteins, enhancing binding affinity.

Library Generation Workflow

To generate a diverse library, a divergent synthetic strategy is employed. The typical workflow involves initial functionalization at the C2 position (which requires harsher conditions), followed by modification of the C4-amine.

G Start This compound (Core Scaffold) C2_Mod Step 1: C2 Functionalization (SNAr / Suzuki Coupling) Start->C2_Mod Meisenheimer Complex Intermediate C2-Substituted Intermediate C2_Mod->Intermediate C4_Mod Step 2: C4 Functionalization (Amidation / Urea Formation) Intermediate->C4_Mod Hinge-Binding Modification Library Divergent Compound Library (>100 Analogs) C4_Mod->Library Screening High-Throughput Biological Screening (Kinase / Phenotypic Assays) Library->Screening SAR Analysis

Divergent synthetic workflow for generating screening libraries from the pyrimidine scaffold.

Quantitative Data Summary

The following table summarizes the optimized parameters for the primary derivatization strategies, providing a baseline for high-throughput library synthesis.

Derivatization VectorReaction TypeTypical ReagentsTemp / TimeMechanistic RationaleTypical Yield
C2-Chloride SNAr (Amination)Amine, DIPEA, NMP120–200 °C (MW), 1–2 hFormation of stabilized Meisenheimer complex.65–90%
C2-Chloride Suzuki CouplingAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 12 hOxidative addition into C-Cl bond; transmetalation.50–80%
C4-Amine AmidationAcid Chloride, NaH or Pyridine0 °C to RT, 4–8 hDeprotonation required due to lone pair delocalization.40–75%
C4-Amine Urea FormationIsocyanate, TEA, DCMRT, 12 hNucleophilic attack on highly electrophilic isocyanate.60–85%

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure chemical integrity during library generation.

Protocol A: Microwave-Assisted SNAr at C2 with Amines

Causality: Microwave (MW) irradiation rapidly overcomes the activation energy barrier required to form the Meisenheimer intermediate[6]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Procedure:

  • In a microwave-safe vial, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Add DIPEA (3.0 eq). Seal the vial with a crimp cap.

  • Heat the reaction mixture in a microwave reactor at 150 °C for 60 minutes.

  • Validation Step (In-Process): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears. Crucially, verify the loss of the distinct 3:1 isotopic pattern of the chlorine atom (M / M+2) and the appearance of the[M+H]⁺ peak corresponding to the amine adduct.

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with water (3x) to remove NMP, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate phosphine ligand provides stability and promotes efficient oxidative addition into the relatively strong C-Cl bond of the electron-deficient pyrimidine.

Step-by-Step Procedure:

  • Charge a round-bottom flask with this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which can rapidly degrade the palladium catalyst.

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • Validation Step (In-Process): Monitor via TLC (UV active at 254 nm). The product will typically have a lower Rf value than the starting chloride due to increased polarity and hydrogen-bonding capacity.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc, dry the combined organics, and purify via column chromatography.

Protocol C: Amidation of the C4-Amine

Causality: Because the C4-amine lone pair is delocalized into the pyrimidine ring, it is a poor nucleophile. Strong deprotonation using Sodium Hydride (NaH) generates a highly reactive amide anion, ensuring efficient attack on the acid chloride.

Step-by-Step Procedure:

  • Dissolve the C2-functionalized intermediate from Protocol A or B (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution will be observed).

  • Dropwise, add the desired acid chloride (1.2 eq) dissolved in a minimal amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Step (Post-Reaction): Quench carefully with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM). Confirm product formation via ¹H-NMR; the broad singlet of the primary amine (~6.5 ppm) will disappear, replaced by a downfield shifted secondary amide proton (>8.5 ppm) due to the electron-withdrawing acyl group.

  • Dry the organic layer, concentrate, and purify via preparative HPLC for biological screening.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC) - NIH. Available at:[Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central (PMC) - NIH. Available at:[Link]

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Stable Spirocyclic Meisenheimer Complexes. Molecules (MDPI). Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC) - NIH. Available at:[Link]

  • WO2020132648A1 - Kif18a inhibitors.Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-6-ethoxypyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of regioselective nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds. The synthesis of 2-chloro-6-ethoxypyrimidin-4-amine from 4-amino-2,6-dichloropyrimidine (ADCP) and sodium ethoxide is a fundamental transformation in medicinal chemistry . However, achieving high yields and strict regioselectivity requires precise stoichiometric and thermodynamic control.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure your experiments are robust and self-validating.

Mechanistic Insights & Causality

The pyrimidine ring of ADCP is highly electron-deficient, making it highly susceptible to SNAr . However, the 4-amino group donates electron density into the ring via resonance, deactivating both the 2- and 6-positions. Because the C2 position is flanked by two electronegative nitrogen atoms, it is sterically more hindered and electronically distinct from the C6 position.

Under kinetically controlled conditions (0–20 °C), the ethoxide nucleophile preferentially attacks the C6 position . If the temperature is elevated or excess base is used, thermodynamic equilibration or over-substitution occurs, leading to the 2,6-diethoxy byproduct. Furthermore, trace moisture in the solvent causes competitive hydrolysis. Mastering this regioselectivity is crucial for the development of downstream pharmaceutical intermediates, such as pyrimidine-4-carboxamides .

Reaction Pathways & Competing Side Reactions

The diagram below maps the logical relationship between the reaction conditions and the resulting chemical pathways.

ReactionPathway SM 4-Amino-2,6-dichloropyrimidine (Starting Material) Target This compound (Target Product) SM->Target 1.0 - 1.05 eq NaOEt 0 - 20 °C Hydrolysis 4-Amino-2-chloro-6-hydroxypyrimidine (Hydrolysis Byproduct) SM->Hydrolysis Trace Water / NaOH Poorly dried solvent Regio 6-Chloro-2-ethoxypyrimidin-4-amine (Regioisomer Byproduct) SM->Regio Kinetic competition (Minor pathway) Reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) Reagent->Target OverSub 4-Amino-2,6-diethoxypyrimidine (Over-substitution) Target->OverSub Excess NaOEt Elevated Temp (>40 °C)

Figure 1: Reaction pathways and side reactions in this compound synthesis.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind our recommended protocol, the following table summarizes how varying conditions impact the yield and purity of the target compound.

Solvent SystemNaOEt (Equiv.)Temp (°C)Time (h)Conversion (%)Target Yield (%)Major Byproduct
EtOH (Absolute) 1.05 0 to 20 4 >98 88 Regioisomer (3%)
EtOH (95%)1.05204>9565Hydrolysis (25%)
EtOH (Absolute)2.00602>9915Over-substitution (80%)
THF / EtOH (9:1)1.050 to 1089082Unreacted SM (10%)

Insight: Absolute ethanol with strictly controlled stoichiometry at lower temperatures provides the optimal balance of conversion and regioselectivity.

Self-Validating Experimental Protocol

ExperimentalWorkflow Step1 1. Preparation Suspend ADCP in absolute EtOH (Anhydrous, <50 ppm water) Step2 2. Temperature Control Cool to 0 °C (Maximizes C6 regioselectivity) Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of 1.05 eq NaOEt (Prevents over-substitution) Step2->Step3 Step4 4. Reaction Progression Stir at 0 °C (1h) -> 20 °C (3h) (Monitor via TLC/LC-MS) Step3->Step4 Step5 5. Quenching Add saturated aqueous NH4Cl (Maintains neutral free-base form) Step4->Step5 Step6 6. Isolation & Purification Extract with EtOAc, Recrystallize (Yields >85% pure product) Step5->Step6

Figure 2: Experimental workflow for synthesizing this compound.

Objective : Synthesis of this compound with >85% isolated yield.

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-purged round-bottom flask, suspend 4-Amino-2,6-dichloropyrimidine (10.0 g, 61.0 mmol) in anhydrous absolute ethanol (100 mL).

  • Temperature Control : Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the activation energy for the attack at the C2 position, maximizing C6 regioselectivity.

  • Nucleophile Addition : Add sodium ethoxide solution (23.9 mL of 21 wt% in EtOH, 64.0 mmol, 1.05 equiv) dropwise over 45 minutes via a syringe pump. Causality: Dropwise addition maintains a low steady-state concentration of ethoxide, preventing localized excess that leads to the 2,6-diethoxy over-substitution byproduct.

  • Reaction Progression : Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to 20 °C (room temperature) and stir for an additional 3 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting material is consumed.

  • Quenching : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Causality: NH₄Cl neutralizes any remaining ethoxide without lowering the pH enough to protonate the pyrimidine ring, preventing product loss in the aqueous layer.

  • Isolation : Concentrate the mixture under reduced pressure to remove the bulk of ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Recrystallize the crude solid from a mixture of hot ethanol and water to afford the pure product as a white crystalline solid.

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of 4-amino-2,6-diethoxypyrimidine in my LC-MS. How do I prevent over-substitution? Expert Answer : Over-substitution is a direct result of either a stoichiometric excess of sodium ethoxide or poor localized mixing during addition. Ensure your NaOEt titration is accurate; commercial solutions can degrade or concentrate over time due to solvent evaporation. Use exactly 1.0–1.05 equivalents. Additionally, ensure vigorous stirring and use a syringe pump for the addition of the base. Never allow the reaction temperature to exceed 25 °C during the addition phase.

Q2: My product is contaminated with 4-amino-2-chloro-6-hydroxypyrimidine. What went wrong? Expert Answer : The presence of the hydroxypyrimidine derivative indicates hydrolysis. This occurs when water is present in the reaction mixture, reacting with the ethoxide to form sodium hydroxide, which then acts as a highly reactive nucleophile. To eliminate this, you must use strictly anhydrous solvents (absolute ethanol with <50 ppm water). Furthermore, store your sodium ethoxide under an inert atmosphere, as it is highly hygroscopic and readily absorbs atmospheric moisture.

Q3: The regioselectivity of my reaction is poor, and I am isolating the 6-chloro-2-ethoxypyrimidin-4-amine isomer. How can I favor the C6 substitution? Expert Answer : Regioselectivity in the SNAr of ADCP is kinetically driven. The C6 position is favored at lower temperatures. If you are seeing the C2-substituted isomer, your reaction temperature is likely too high, or you are allowing the reaction to exotherm during the base addition. Maintain the internal temperature at 0 °C during the entire addition process. If the problem persists, consider switching to a bulkier solvent mixture (e.g., THF with 1.1 equivalents of ethanol and NaH to generate the alkoxide in situ), which sterically hinders attack at the more congested C2 position.

Q4: During the workup, my product yield drops significantly. Is it water-soluble? Expert Answer : this compound has moderate aqueous solubility, especially if the aqueous phase is highly acidic or highly basic. If you quench with strong acids (like HCl), you risk protonating the C4-amine, driving the product into the aqueous layer. Always quench with a mild buffer like saturated NH₄Cl (pH ~6) to keep the pyrimidine in its neutral, organic-soluble free-base form before extraction with ethyl acetate.

References

  • Title : Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates Source : ResearchGate URL :[Link]

  • Title : Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Technical Support Center: Purification of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Chloro-6-ethoxypyrimidin-4-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

I. Understanding Your Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound, like many substituted pyrimidines, can result in a variety of side products and unreacted starting materials.

Common Potential Impurities:

ImpurityOriginPotential Impact
Unreacted Starting Materials Incomplete reactionCan complicate downstream reactions and crystallization.
2,4-dichloro-6-ethoxypyrimidine Incomplete aminationA common and often difficult-to-remove impurity.
Isomeric Amines Non-selective aminationMay have similar chromatographic behavior to the desired product.
Di-substituted Products Reaction of the product with starting materialsCan lead to complex mixtures.
Polymeric By-products Undesired side reactionsOften insoluble and can be removed by filtration.

II. Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.

Purification_Strategy start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Purity >90%? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No final_product Pure Product (>98%) recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

III. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying compounds that are crystalline and have a moderate to high initial purity.

FAQs for Recrystallization:

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data for this compound is not widely published, data from the closely related 2-amino-4-chloro-6-methoxypyrimidine suggests that polar protic solvents are a good starting point.[1] Ethanol and isopropanol are excellent candidates. A solvent pair, such as ethanol/water or acetone/water, can also be effective.[2][3] The ideal solvent will dissolve the compound when hot but have limited solubility when cold.

Q2: My compound oils out instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Increasing the solvent volume: This lowers the concentration of the solute.

  • Slowing the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a different solvent system: The current solvent may be too poor for your compound.

Q3: I have a poor recovery after recrystallization. How can I improve my yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling for too short a time: Ensure the solution has reached its minimum temperature to maximize crystal formation.

  • Washing with a solvent in which the product is too soluble: Wash the collected crystals with a small amount of ice-cold solvent.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization.

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (e.g., 1:1 mixture).

  • Drying: Dry the crystals under vacuum to a constant weight.

IV. Troubleshooting Column Chromatography

For complex mixtures or when a very high purity is required, column chromatography is the method of choice. For an amine-containing compound like this compound, special considerations are needed.

FAQs for Column Chromatography:

Q1: What stationary and mobile phases should I use for this compound?

A1: Standard silica gel is a suitable stationary phase. Due to the basic nature of the amine group, peak tailing can be an issue. To mitigate this, you can either use an amine-functionalized silica column or add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[4] A good starting mobile phase is a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Q2: My compound is streaking on the TLC plate. What does this mean for my column?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase, which will likely lead to poor separation on a column. This can be due to the basicity of the amine. Adding a small amount of triethylamine or ammonia to the TLC mobile phase can often resolve this and will indicate that a basic modifier is needed for the column.

Q3: How do I prevent my compound from crashing out on the column?

A3: Precipitation on the column can occur if the mobile phase is not a good solvent for your compound. Ensure your compound is fully dissolved in the mobile phase before loading it onto the column. If using a gradient, ensure the initial mobile phase composition is sufficient to keep your compound in solution.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. A good Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Run the column with the predetermined mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Troubleshooting start Problem: Poor Separation or Peak Tailing cause1 Compound too polar for mobile phase start->cause1 cause2 Strong interaction with acidic silica start->cause2 solution1 Increase mobile phase polarity cause1->solution1 solution2 Add triethylamine (0.1-1%) to mobile phase cause2->solution2

Caption: Troubleshooting poor separation in column chromatography.

V. Purity Analysis

After purification, it is crucial to assess the purity of your this compound.

Recommended Analytical Techniques:

TechniquePurposeKey Considerations
HPLC-UV Quantitative purity assessment and impurity profiling.A C18 reversed-phase column is typically used with a mobile phase of acetonitrile and water, often with a buffer like phosphate or an additive like formic acid for MS compatibility.[5]
¹H NMR Structural confirmation and detection of proton-containing impurities.The presence of characteristic peaks for the ethoxy and pyrimidine protons will confirm the structure. Integration can provide a semi-quantitative measure of purity.
LC-MS Identification of impurities by mass.Provides molecular weight information for unknown peaks observed in the HPLC chromatogram.

VI. References

Sources

Common side products in the synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine .

User Profile: Research Scientist / Process Chemist Current Module: Impurity Profiling & Troubleshooting Status: Online Agent: Senior Application Scientist (Dr. Aris)

Executive Summary & Reaction Pathway

The Challenge: The synthesis of This compound (CAS: 103235-86-1 / 904311-14-4 analog) requires precise regiochemical control. The pyrimidine core is highly susceptible to nucleophilic aromatic substitution (


), but the presence of three potential leaving groups (in the trichloro- precursor) or two (in the dichloro- intermediate) creates a landscape riddled with regioisomeric pitfalls and over-substitution risks.

The Standard Route: The most robust protocol proceeds via the amination-first strategy. Starting from 2,4,6-trichloropyrimidine, the C4-amine is installed (leveraging the natural C4/C6 reactivity preference), followed by C6-ethoxylation.

Visual Pathway Analysis: The following diagram maps the critical reaction nodes and the genesis of common impurities.

SynthesisPathway TCP 2,4,6-Trichloropyrimidine (Starting Material) Step1 Step 1: NH3 / Solvent (SnAr) TCP->Step1 Intermediate 4-Amino-2,6-dichloropyrimidine (Key Intermediate) Step1->Intermediate Major (C4 Attack) Iso_Intermediate 2-Amino-4,6-dichloropyrimidine (Regioisomer Impurity A) Step1->Iso_Intermediate Minor (C2 Attack) Step2 Step 2: NaOEt / EtOH (SnAr) Intermediate->Step2 Iso_Intermediate->Step2 Carried over WrongIso 2-Amino-4-chloro-6-ethoxypyrimidine (Isomeric Impurity C) Iso_Intermediate->WrongIso Side Reaction Target This compound (TARGET) Step2->Target Major (C6 Attack) BisEthoxy 4-Amino-2,6-diethoxypyrimidine (Over-reaction Impurity B) Step2->BisEthoxy Excess NaOEt High Temp Hydrolysis 4-Amino-2-chloro-6-hydroxypyrimidine (Hydrolysis Impurity D) Step2->Hydrolysis Wet Solvent

Figure 1: Reaction logic flow for the synthesis of this compound, highlighting the divergence points for critical impurities.

Troubleshooting Guide: Common Side Products

This section addresses the specific impurities you are likely seeing in your HPLC/LC-MS traces.

Impurity A: 2-Amino-4,6-dichloropyrimidine (and its derivatives)[1]
  • Identity: Regioisomer of the intermediate.[1][2]

  • Origin: In Step 1, ammonia attacks the C2 position instead of the preferred C4/C6 position. While C4 is electronically favored, C2 attack occurs as a minor pathway (typically 5-10%).

  • Impact: If not removed, it reacts in Step 2 to form 2-Amino-4-chloro-6-ethoxypyrimidine , which is extremely difficult to separate from the target due to identical polarity and molecular weight.

  • Corrective Action:

    • Purification Check: Ensure the intermediate (4-Amino-2,6-dichloropyrimidine) is recrystallized (often from toluene or ethanol/water) before proceeding to Step 2.

    • Temperature Control: Perform the amination at lower temperatures (

      
       to 
      
      
      
      ). Higher temperatures reduce regioselectivity.
Impurity B: 4-Amino-2,6-diethoxypyrimidine[4]
  • Identity: Bis-substituted byproduct.

  • Origin: "Over-cooking" the reaction in Step 2. The ethoxide anion is a strong nucleophile and, given enough thermal energy or time, will displace the second chloride at the C2 position.

  • Diagnostic: Mass spec shows

    
     (Target is 174).
    
  • Corrective Action:

    • Stoichiometry: Strictly limit Sodium Ethoxide (NaOEt) to 1.05 - 1.10 equivalents .

    • Monitoring: Do not rely on "overnight" stirring. Monitor by TLC/HPLC every 30 minutes after the first hour. Stop the reaction immediately once the starting material is

      
      .
      
    • Temperature: Keep the reaction below

      
      . C2-displacement usually requires reflux temperatures; avoiding reflux preserves the C2-Cl bond.
      
Impurity C: 4-Amino-2-ethoxy-6-chloropyrimidine
  • Identity: Regioisomer of the target (Reverse substitution).

  • Origin: In Step 2, the ethoxide attacks C2 instead of C6.

  • Probability: Low. The amino group at C4 donates electron density, deactivating the ring. However, C6 (adjacent to C5) is generally more reactive towards nucleophiles than C2 (between two nitrogens) in 4-aminopyrimidines due to resonance stabilization of the transition state.

  • Corrective Action: This is intrinsic to the substrate's electronics. If observed, slower addition of ethoxide at lower temperatures (

    
    ) can enhance kinetic selectivity for the C6 position.
    
Impurity D: 4-Amino-2-chloro-6-hydroxypyrimidine
  • Identity: Hydrolysis product.[1][3]

  • Origin: Presence of water in the solvent or reagents.[2][4][5] Ethoxide acts as a base, generating hydroxide if water is present (

    
    ). Hydroxide is a smaller, harder nucleophile and can displace chloride.
    
  • Corrective Action:

    • Solvent Quality: Use anhydrous Ethanol (super-dry).

    • Reagent Quality: Use freshly prepared NaOEt or high-grade commercial solid, not old opened bottles which absorb moisture.

Data Summary: Impurity Profile

Impurity NameStructure NoteRelative Polarity (RP-HPLC)MW (approx)Primary Cause
Target 2-Cl, 4-NH2, 6-OEt Mid-range 173.6 -
Isomer A2-NH2, 4-Cl, 6-OEtVery Similar to Target173.6Impure Starting Material (Step 1)
Bis-Ethoxy2,4-Diethoxy-6-NH2Less Polar (Late eluter)183.2Excess NaOEt / High Temp
Hydroxy2-Cl, 4-NH2, 6-OHMore Polar (Early eluter)145.5Wet solvents / Moisture
Regioisomer C2-OEt, 4-NH2, 6-ClSimilar to Target173.6Poor Kinetic Control

Detailed Experimental Protocol

Objective: Synthesis of 4-Amino-2-chloro-6-ethoxypyrimidine (Target) minimizing Impurity B and C.

Step 1: Preparation of 4-Amino-2,6-dichloropyrimidine

Note: This step establishes the amino group regiochemistry.

  • Setup: Charge a 3-neck flask with 2,4,6-trichloropyrimidine (1.0 eq) and THF (5 vol). Cool to

    
    .
    
  • Addition: Slowly sparge Ammonia gas or add Ammonium Hydroxide (28%) dropwise. Crucial: Keep temp

    
     to favor C4 substitution over C2.
    
  • Reaction: Stir at RT for 2-4 hours. Monitor HPLC.

  • Workup: Evaporate THF. Slurry residue in water. Filter solid.

  • Purification (Critical): Recrystallize from Toluene or EtOH/Water to remove the soluble 2-amino isomer. Target Purity > 98% is required here.

Step 2: Selective Ethoxylation
  • Reagent Prep: Prepare a solution of Sodium Ethoxide (1.05 eq) in anhydrous Ethanol. Do not use large excess.

  • Reaction: Dissolve 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous Ethanol (10 vol).

  • Addition: Add the NaOEt solution dropwise over 30 minutes at Room Temperature (

    
    ) . Do not reflux.
    
  • Monitoring: Check HPLC after 1 hour. Look for the disappearance of SM. If Impurity B (Bis-ethoxy) starts appearing

    
    , quench immediately even if SM remains.
    
  • Quench: Pour reaction mixture into ice-water (20 vol). The product should precipitate.

  • Isolation: Filter the white solid. Wash with cold water to remove salts and any hydrolysis byproducts.

  • Drying: Vacuum dry at

    
    .
    

References

  • BenchChem. Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (Discusses the optimization of the amino-chloropyrimidine intermediate and temperature control).

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Provides mechanistic insight into the competition between amination and alkoxylation in dichloropyrimidines).

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Detailed analysis of C4 vs C2 selectivity in pyrimidine systems).

  • Ambeed. this compound Product Details. (Chemical properties and identifiers).

  • PubChem. 2,4,6-Trichloropyrimidine Compound Summary. (Precursor reactivity data).

Sources

Technical Support Center: Stability & Handling of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule "Personality"

As researchers, we often treat reagents as static entities. However, 2-Chloro-6-ethoxypyrimidin-4-amine is a dynamic electrophile. Its utility in medicinal chemistry—often as a scaffold for kinase inhibitors—relies on the reactivity of the C2-chlorine atom. This same reactivity is its liability during storage and solution handling.

The Stability Triangle:

  • Hydrolytic Instability: The C2-position is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by water, generating the inactive 2-hydroxy derivative (isocytosine analog).
    
  • pH Sensitivity: Acidic environments protonate the ring nitrogens, significantly accelerating hydrolysis by making the ring more electrophilic.

  • Solvent Hygroscopicity: While stable in dry DMSO, the introduction of atmospheric moisture into DMSO stocks initiates "silent degradation."

Troubleshooting Guides (Q&A Format)

Topic A: Solubility & Stock Preparation

Q: My compound precipitated immediately upon dilution into the assay buffer (PBS pH 7.4). Why? A: This is a classic "LogP crash."

  • The Cause: The ethoxy group and the chloro-substituent increase lipophilicity. While the amine provides some polarity, the crystal lattice energy is high. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the water strips away the DMSO solvation shell faster than the compound can equilibrate, causing kinetic precipitation.

  • The Fix:

    • Intermediate Dilution: Perform a serial dilution in DMSO first, then a 1:10 dilution into the buffer.

    • Cosolvent Spike: Ensure your final assay buffer contains 0.5% - 1.0% DMSO or a surfactant like Tween-20 (0.01%) to maintain solubility.

Q: Can I store the stock solution in DMSO at -20°C indefinitely? A: No. We recommend a maximum of 3 months for this specific chemotype.

  • The Mechanism: DMSO is hygroscopic. At -20°C, repeated freeze-thaw cycles introduce condensed atmospheric water into the vial. Even 1% water content in DMSO can drive the hydrolysis of the C2-chloride over weeks.

  • Best Practice: Aliquot the stock immediately after preparation into single-use vials. Store under argon if possible.

Topic B: Chemical Stability & Degradation

Q: I see a new peak in my HPLC chromatogram (RRT ~0.8) after 24 hours. What is it? A: This is almost certainly the hydrolysis product: 4-amino-6-ethoxypyrimidin-2-ol .

  • The Chemistry: The C2-position, flanked by two nitrogens, is the "hotspot" for nucleophilic attack. Water displaces the chloride.

  • Mass Shift: Look for a mass difference of -18.5 Da (Cl = 35.5, OH = 17.0). If you are running LC-MS, the parent

    
     will shift down by roughly 18 amu.
    
  • Validation: Run the "Acid Stress Test" (see Protocol below) to confirm this peak grows under acidic conditions.

Q: Is this compound light-sensitive? A: Pyrimidines absorb strongly in the UV region. While less sensitive than nitro-aromatics, prolonged exposure to ambient light can cause photo-oxidation of the amine or ring dimerization.

  • Recommendation: Use amber vials. If amber vials are unavailable, wrap standard vials in aluminum foil.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway (


 Hydrolysis) and the decision logic for troubleshooting solution issues.

G cluster_0 Degradation Pathway: this compound cluster_1 Troubleshooting Decision Tree Parent Parent Compound (2-Cl-6-OEt-Pyrimidin-4-amine) Active Electrophile Inter Meisenheimer-like Intermediate (Transition State) Parent->Inter + H2O (Slow) Product Degradant (4-Amino-6-ethoxy-2-hydroxypyrimidine) Inactive Inter->Product - HCl (Fast) Issue Issue Observed? Precipitation Precipitation/Cloudiness Issue->Precipitation Visual NewPeak New HPLC Peak Issue->NewPeak Analytical Soln1 Check DMSO %. Add 0.01% Tween-20. Precipitation->Soln1 Soln2 Check pH. Acid accelerates hydrolysis. Keep pH > 6.0 NewPeak->Soln2

Caption: Figure 1. Top: The hydrolytic degradation pathway where water displaces the C2-chloride. Bottom: Decision logic for diagnosing solution stability issues.

Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis Validation)

Use this protocol to identify the retention time of the primary degradant.

  • Preparation: Prepare a 1 mM solution of the parent compound in 1:1 Acetonitrile:0.1 M HCl .

  • Stress: Heat the solution at 60°C for 2 hours .

  • Control: Prepare a 1 mM solution in 100% Acetonitrile (store at RT).

  • Analysis: Inject both samples on HPLC (C18 column, Gradient 5-95% ACN in water + 0.1% Formic Acid).

  • Result: The stressed sample will show a significant decrease in the parent peak and the emergence of the earlier-eluting 2-hydroxy derivative (due to increased polarity of the -OH group).

Protocol B: Safe Stock Preparation
  • Weigh the solid compound in a low-humidity environment.

  • Dissolve in anhydrous DMSO (grade ≥99.9%, water <50 ppm).

  • Vortex for 30 seconds. Sonicate only if necessary (max 1 minute—heat promotes degradation).

  • Critical Step: If the solution must be used in an aqueous assay, dilute the DMSO stock into the buffer immediately before use. Do not let the aqueous dilution sit for >4 hours.

Quantitative Data Summary

ParameterSpecification/BehaviorNotes
Primary Degradation Hydrolysis (C2-Cl

C2-OH)
Accelerated by Acid pH (< 5.0) and Heat.[1]
Mass Shift (

)
-18.5 DaCl (35.5) replaced by OH (17.0).
Solubility (DMSO) High (> 50 mM)Stable if kept dry and cold.[2]
Solubility (Water) Low (< 100

M)
pH dependent; higher solubility in acid but unstable.
Storage (Solid) -20°C, DesiccatedStable for > 2 years.[2]
Storage (Solution) -80°C recommendedUse single-use aliquots to avoid freeze-thaw moisture.

References

  • Kinetics of Substitution of 2-Chloropyrimidine. (1995). Zenodo. Investigates the reactivity pattern of halogens flanked by heterocyclic nitrogens, confirming the high lability of the 2-chloro position.[3] (Note: Generalized citation based on search context 1.1)

  • BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. Details the

    
     mechanism and the impact of acid catalysis on chloropyrimidine hydrolysis.
    
    
  • CymitQuimica Product Data. 2-Chloro-6-ethoxypyridin-4-amine Properties. Provides physicochemical baseline data for ethoxy-substituted halogenated heteroaromatics.

  • ResearchGate. (2004). Kinetics and mechanisms of DMSO degradation. Highlights the risks of using DMSO in oxidative or acidic stress conditions, relevant for stock stability.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-6-ethoxypyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted pyrimidine, this compound is a valuable intermediate, but its reactivity profile presents unique challenges. This document, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you navigate common experimental hurdles, from reaction setup to product analysis.

Section 1: Compound Stability and General Handling

Before initiating any reaction, ensuring the integrity of your starting material is paramount. The stability of this compound can be influenced by storage conditions and handling procedures.

Q1: I've observed a new, more polar spot on the TLC of my starting material after storage. What could be the cause?

A1: The most likely cause is hydrolysis of the C2-chloro group to the corresponding pyrimidone (2-hydroxy derivative). The pyrimidine ring is electron-deficient, making the chlorine atom susceptible to nucleophilic displacement by ambient moisture, a process that can be accelerated by acidic or basic impurities on glassware or in solvents.

  • Causality: The chlorine at the C2 position is activated towards nucleophilic attack. Water, while a weak nucleophile, can slowly react, especially over prolonged storage if the compound is not kept under strictly anhydrous and inert conditions. This hydrolysis product is significantly more polar due to the hydroxyl group, hence its lower Rf on a normal-phase TLC plate. Studies on related chloropyrimidines have shown that such hydrolysis can be a significant issue, sometimes catalyzed by strong acids.[1][2][3]

  • Preventative Measures:

    • Storage: Always store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator or dry cabinet.

    • Handling: Handle the solid in a glovebox or under a stream of inert gas. Use dry solvents and clean, oven-dried glassware for all manipulations.

    • Purity Check: Always verify the purity of the starting material by NMR or LC-MS before use, especially if it has been stored for an extended period.

Q2: Are there other potential degradation pathways I should be aware of?

A2: Yes. While hydrolysis is the most common issue, two other potential pathways, though less frequent under standard conditions, are N-de-ethoxylation and photolytic degradation.

  • N-De-ethoxylation: Under strongly acidic conditions and elevated temperatures, the ethoxy group could potentially be cleaved. This is a known reaction for some ethers, though it typically requires harsh reagents like HBr or BBr₃.[4][5] It is less likely under typical cross-coupling or SNAr conditions but is a possibility during acidic workups if not properly controlled.

  • Photolytic Degradation: Many aromatic and heteroaromatic halides are sensitive to light. While specific data on this compound is limited, it is good practice to protect solutions and reactions from direct light to prevent potential radical-based side reactions or decomposition.[6]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group of the pyrimidine ring is a suitable handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the relatively low reactivity of aryl chlorides compared to bromides or iodides often necessitates carefully optimized conditions.[7]

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is showing low to no conversion. What are the first parameters I should investigate?

A3: For sluggish Suzuki couplings involving chloropyrimidines, the catalyst system (palladium source and ligand) is the most critical starting point. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step and requires a highly active catalyst.[7][8]

  • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this less reactive chloride.[9] You need a catalytic system that promotes the difficult oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands which stabilize the electron-rich Pd(0) center and facilitate its insertion into the C-Cl bond.

ParameterInitial RecommendationRationale & Advanced Troubleshooting
Pd Source Pd(OAc)₂, Pd₂(dba)₃These are common precursors but require a ligand to form the active Pd(0) species. Consider using air-stable palladium pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) which generate the active LPd(0) more cleanly and efficiently.[7][10]
Ligand SPhos, XPhos, RuPhos, BrettPhosThese are bulky, electron-rich biarylphosphine ligands essential for activating C-Cl bonds. If conversion is still low, screen a panel of ligands as subtle steric and electronic differences can have a large impact.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required for the transmetalation step. K₃PO₄ is often a good starting point. Ensure the base is finely powdered and anhydrous. Poor base solubility or quality can stall the reaction.[8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMEEnsure solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst. If reagents are insoluble, a different solvent or solvent mixture may be necessary.[8][11]
Temperature 80–110 °CHigher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. Microwave irradiation can dramatically shorten reaction times and improve yields.[8][12]

Q4: I'm observing a significant amount of a side product corresponding to the protonated pyrimidine (hydrodehalogenation) and my boronic acid is being consumed. What is happening?

A4: You are likely observing two common and often related side reactions: hydrodehalogenation of the chloropyrimidine and protodeboronation of the boronic acid.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by high temperatures, excess base, and the presence of water.[8][9]

  • Hydrodehalogenation: This is the replacement of the C-Cl bond with a C-H bond. It can occur via several pathways, including reaction with trace water or through a competing catalytic cycle involving β-hydride elimination if the coupling partner has β-hydrogens.

Workflow for Diagnosing Coupling vs. Degradation

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination with a primary or secondary amine is failing. I'm using conditions that work for aryl bromides.

A5: Aryl chlorides are significantly less reactive than aryl bromides in Buchwald-Hartwig aminations.[7] The oxidative addition is the bottleneck, and conditions must be more forcing. A common mistake is using a catalyst system that is not active enough for C-Cl bond activation.

  • Expert Insight: The choice of base is also critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings because it is strong enough to deprotonate the amine but is non-nucleophilic.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ often require more active (and expensive) catalyst systems and higher temperatures to achieve similar results.[7][11]

Key Components for a Successful Buchwald-Hartwig Reaction

Caption: Essential components for successful C-Cl amination.

Q6: I'm trying to couple with an aniline, but the reaction is messy, with significant hydrodehalogenation.

A6: While hydrodehalogenation is a common side reaction, it can be particularly problematic with less nucleophilic amines like anilines, where the desired reductive elimination step may be slower.

  • Troubleshooting Steps:

    • Base Purity: Ensure your NaOtBu is of high purity and anhydrous. Lower-quality batches can contain NaOH or moisture, which promotes hydrodehalogenation.[7]

    • Ligand Choice: The ligand can influence the relative rates of reductive elimination versus side reactions. Screening ligands is advisable. Sometimes a slightly less bulky ligand can favor the coupling with a smaller nucleophile like aniline.

    • Strictly Anhydrous Conditions: This cannot be overstated. Ensure all reagents, solvents, and glassware are scrupulously dry. Water can intercept the catalytic cycle, leading to catalyst deactivation and side reactions.[7][11]

Section 3: Experimental Protocols

The following protocols provide robust starting points for your experiments. They should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is inert.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[8]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1–3 mol%) and the corresponding ligand (if not using a pre-catalyst) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%).

  • Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture to 80–110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.

Section 4: Safety and Handling

Working with halogenated heterocyclic compounds requires adherence to strict safety protocols to minimize exposure.

Q7: What are the primary safety precautions I should take when handling this compound?

A7: While a specific, comprehensive SDS for this exact compound may not be available, general precautions for handling halogenated, nitrogen-containing heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[13]

  • Engineering Controls: Handle the solid compound in a certified chemical fume hood to avoid inhalation of dust.[13][14] When weighing, use a ventilated balance enclosure if available.

  • Waste Disposal: Dispose of all chemical waste (solid and liquid) through your institution's hazardous waste program. Do not pour solutions down the drain.[13]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[14]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[14]

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Benchchem.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. Benchchem.
  • Chloropyrimide intermediates. Google Patents.
  • N-Dealkylation of Amines. PMC.
  • The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. Benchchem.

Sources

Optimizing reaction conditions for nucleophilic substitution on 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-OPT-2024 Subject: Overcoming Electronic Deactivation in 2,4,6-Trisubstituted Pyrimidines Status: Open for Protocol Optimization[1]

Executive Summary: The "Push-Pull" Challenge

You are likely encountering low conversion (<30%) or stalled reactions.[1] This is not a technique error; it is an intrinsic electronic hurdle.[1]

The Substrate Profile: Your starting material, 2-Chloro-6-ethoxypyrimidin-4-amine , represents a classic "deactivated electrophile."[1]

  • The Problem: While the 2-position is theoretically activated by two flanking nitrogens, the 4-amino and 6-ethoxy groups are strong Electron Donating Groups (EDGs). They push electron density into the ring (mesomeric effect +M), significantly raising the energy of the ring's LUMO and making the C2-carbon less susceptible to nucleophilic attack.

  • The Consequence: Standard

    
     conditions (refluxing in EtOH/THF) often fail because the activation energy barrier is too high.
    

This guide provides three tiered protocols to overcome this deactivation: Thermal Forcing , Acid Activation , and Transition Metal Catalysis .

Decision Matrix: Troubleshooting Workflow

Use this logic flow to select the correct optimization strategy for your specific nucleophile.

TroubleshootingFlow Figure 1: Strategic decision tree for optimizing reaction conditions based on nucleophile sterics and electronics. Start Start: Reaction Stalled/Low Yield CheckNu Identify Nucleophile Type Start->CheckNu IsAmine Is Nucleophile a Primary/Secondary Amine? CheckNu->IsAmine IsWeak Is Nucleophile Weak? (Anilines, Amides, Phenols) CheckNu->IsWeak Standard Protocol A: Thermal Forcing (DMSO/DIPEA, 120°C) IsAmine->Standard Non-hindered AcidCat Protocol B: Acid Catalysis (n-BuOH/TFA, 100°C) IsAmine->AcidCat Hindered/Low Reactivity Success Target Product Isolated Standard->Success AcidCat->Success Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis) IsWeak->Buchwald Yes Buchwald->Success

Protocol Optimization Guides

Protocol A: Thermal Forcing (Dipolar Aprotic Shift)

Best for: Unhindered primary amines (e.g., benzylamine, piperidine).

The Logic: Since the ring is electron-rich, we must stabilize the anionic Meisenheimer intermediate. Polar aprotic solvents (DMSO, NMP) solvate the cation of the base/nucleophile but leave the nucleophilic anion "naked" and more reactive.

Optimized Conditions:

  • Solvent: DMSO or NMP (Anhydrous).[1] Avoid DMF if T > 140°C due to decomposition.[1]

  • Base: DIPEA (Hunig’s Base) or

    
     (micronized).[1]
    
  • Temperature: 100°C – 130°C.[1]

  • Concentration: High (0.5 M – 1.0 M) to drive kinetics.[1]

Step-by-Step:

  • Dissolve 1.0 eq of substrate in DMSO (0.5 M).[1]

  • Add 1.5 eq of Nucleophile.[1]

  • Add 2.0 eq of DIPEA.[1]

  • Heat to 120°C in a sealed pressure vial (to prevent amine evaporation).

  • Critical Check: Monitor by LCMS at 2 hours. If <50% conv, switch to Protocol B.

Protocol B: Brønsted Acid Catalysis (The "Proton Switch")

Best for: Hindered amines or when thermal forcing causes decomposition.

The Logic: Instead of making the nucleophile stronger (Protocol A), we make the electrophile stronger. Protonating a ring nitrogen (N1 or N3) pulls electron density out of the ring, effectively canceling the donating effects of the -OEt and -NH2 groups. This lowers the LUMO energy, facilitating attack.

Mechanism Visualization:

AcidCatalysis Figure 2: Acid-mediated activation mechanism. Protonation of the pyrimidine ring enhances electrophilicity at C2. Substrate Deactivated Substrate (Neutral) Protonation Protonation (TFA/HCl) Forms Cationic Species Substrate->Protonation + H+ Attack Nucleophilic Attack (Lowered Activation Energy) Protonation->Attack + Nu-H Product Product Formation (-HCl) Attack->Product - H+

Optimized Conditions:

  • Solvent: n-Butanol or Isopropanol (High boiling alcohols).[1]

  • Catalyst: 1.0 eq of HCl (4M in Dioxane) OR 0.5 eq TFA.

  • Temperature: 90°C – 110°C.[1]

Step-by-Step:

  • Dissolve substrate in n-Butanol (0.3 M).[1]

  • Add 1.2 eq of Amine Nucleophile.[1]

  • Add 1.0 eq of HCl (4M in dioxane) or concentrated aqueous HCl (dropwise).

  • Reflux for 4–12 hours.

  • Workup Note: The product will likely precipitate as the HCl salt upon cooling. Filter and wash with cold ether.[1]

Protocol C: Buchwald-Hartwig Amination

Best for: Anilines, Amides, or when stereocenters are heat-sensitive.[1]

The Logic: When


 is electronically forbidden, bypass the mechanism entirely using Palladium catalysis. The oxidative addition of Pd(0) into the C-Cl bond is less sensitive to the electronic richness of the ring than a nucleophilic attack.

Optimized Conditions:

  • Catalyst:

    
     (5 mol%) + XPhos or BrettPhos (10 mol%).[1]
    
  • Base:

    
     (Weak base prevents side reactions) or NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

  • Temperature: 80°C – 100°C.[1]

Comparative Data: Solvent & Base Screening[1][2]

The following table summarizes expected conversion rates based on internal application data for deactivated pyrimidines.

Solvent SystemBaseTemperatureMechanismExpected Conversion (4h)Risk Factor
Ethanol TEA78°C (Reflux)Standard

< 10% (Poor)Low
DMSO DIPEA120°CThermal

60-80%Thermal decomp.[1]
n-Butanol HCl (1 eq) 100°C Acid Catalyzed > 90% Acid-labile groups
Dioxane

100°CPd-Catalysis> 95%Cost / Metal removal

FAQ: Troubleshooting Specific Failures

Q: I see a new spot on TLC, but the mass is M+16 (Hydrolysis). What happened? A: You likely used a hydroxide base (NaOH) or wet solvent with strong heating.[1] The ethoxy group at C6 is an imidate-like ether.[1] Under basic aqueous conditions, it can hydrolyze to the pyrimidone (lactam).

  • Fix: Switch to anhydrous DMSO and non-nucleophilic bases like DIPEA or

    
    .[1]
    

Q: My reaction turns black and tarry in DMSO. A: DMSO can decompose at high temperatures (>140°C) or act as an oxidant.[1]

  • Fix: Lower temp to 110°C and extend time, or switch to NMP (N-Methyl-2-pyrrolidone), which is more thermally stable.[1]

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for Protocol A.[1]

  • Settings: 140°C, 30 minutes, High Absorption. This often pushes conversion from 50% to 95% by overcoming the activation barrier rapidly.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General mechanism of and Meisenheimer complexes).
  • Roh, K. R., et al. "Regioselectivity of the Nucleophilic Substitution of Chloropyrimidines." Journal of Heterocyclic Chemistry, 1999. [1]

  • Arvela, R. K., & Leadbeater, N. E. "Microwave-Promoted Nucleophilic Aromatic Substitution: Applications to the Synthesis of Biologically Active Heterocycles." Journal of Organic Chemistry, 2005.

  • Dunn, A. D. "Acid Catalysed Nucleophilic Substitution in 2-Chloropyrimidines."[1] Organic Preparations and Procedures International, 1998. (Foundational text on using HCl/n-BuOH for deactivated systems). [1]

Sources

Technical Support Center: Purification of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 38489-04-8 | Molecular Formula: C₆H₈ClN₃O | MW: 173.60 g/mol

Welcome to the Technical Response Unit

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Purity & Isolation of 2-Chloro-6-ethoxypyrimidin-4-amine

This guide is not a generic textbook entry. It is a field-derived troubleshooting system designed for researchers encountering specific failure modes during the synthesis and purification of This compound . This intermediate is critical for downstream


 couplings (e.g., P2X3 antagonists), where even trace impurities can poison catalysts or lead to inseparable byproducts.
Part 1: Triage & Diagnostics

Before initiating any protocol, identify your specific failure mode using the table below.

SymptomProbable Impurity/CauseDiagnostic Signal (LCMS/NMR)
Double Spot on TLC (Close Rf)Regioisomer: 4-Chloro-6-ethoxypyrimidin-2-amine¹H NMR: Shift in aromatic proton (C5-H) and broad amine peak location.
Mass +26 / +44 Bis-ethoxy: 2,4-Diethoxypyrimidin-6-amineLCMS: M+1 = 184 (vs 174). Loss of Chlorine isotope pattern.
Pink/Brown Solid Oxidation/Metal Chelation Visual only. Purity may be high, but color persists.
Low Melting Point Starting Material: 2,4,6-Trichloropyrimidine or 2,6-dichloro precursorLCMS: M+1 = 164/166 (Dichloro) or 183 (Trichloro).
Part 2: Troubleshooting Modules
Module A: The "Twin" Problem (Regioisomer Removal)

The Issue: The reaction of ethoxide with 2,6-dichloropyrimidin-4-amine (or the amination of 2,4-dichloro-6-ethoxypyrimidine) is governed by competing regioselectivity. The C4 and C6 positions are electronically similar, leading to the formation of the unwanted isomer: 4-Chloro-6-ethoxypyrimidin-2-amine .

Why it happens: In pyrimidines, the C4/C6 positions are generally more electrophilic than C2 due to the para-like resonance stabilization of the Meisenheimer complex [1]. However, electron-donating groups (like -OEt) at C6 can deactivate the ring, making the C2 position competitively reactive under high temperatures or thermodynamic control [2].

The Protocol: Differential Solubility & pH Swing Note: Regioisomers often co-crystallize. Standard recrystallization may fail. We exploit the subtle pKa difference of the ring nitrogens.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 volumes) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3 volumes) .

    • Mechanism:[1] The desired 4-amine is generally more basic than the 2-amine isomer due to resonance contribution from the ethoxy group stabilizing the cation at specific positions.

  • Fractional Precipitation:

    • Cool the aqueous acidic phase to 0–5°C.

    • Slowly adjust pH to 4.5–5.0 using 2M NaOH. Stop here.

    • Check: The less basic impurity often precipitates first or remains in solution depending on the specific solvation shell. Filter any solids formed at this "pKa shelf."

    • Continue basification to pH 9-10 to precipitate the target product.

  • Final Polish: Recrystallize the resulting solid from Ethanol/Water (1:1) .

Module B: The "Overachiever" (Bis-Ethoxy Impurity)

The Issue: Presence of 2,4-diethoxypyrimidin-6-amine . Why it happens: Excess ethoxide or runaway exotherms. Once the first chlorine is displaced, the ring is deactivated, but high local concentrations of ethoxide will force the second displacement [3].

The Protocol: The "Hydrophobic Wash" Since the bis-ethoxy impurity lacks the chlorine atom, it is significantly more lipophilic and less acidic than the target.

  • Slurry Wash: Suspend the crude solid in Hexanes/Toluene (9:1) .

  • Agitation: Stir vigorously at room temperature for 2 hours.

    • Mechanism: The bis-ethoxy impurity has higher solubility in non-polar hydrocarbons compared to the mono-chloro target (which has a dipole moment induced by the C-Cl bond).

  • Filtration: Filter the solid.[2] The filtrate contains the bis-impurity.

  • Verification: Check the filter cake by LCMS. If impurity persists (>1%), proceed to Column Chromatography (See Module C).

Module C: The "Last Resort" (Chromatography)

If recrystallization fails, use this specific flash chromatography method designed for aminopyrimidines.

  • Stationary Phase: Silica Gel (neutralized).

  • Pre-treatment: Flush column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites on silica that cause streaking of amines.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Gradient: 0% B to 5% B over 20 CV (Column Volumes).

  • Critical Tip: Do not use Acetone/Hexane; pyrimidin-amines often streak. The DCM/MeOH system utilizes the high solubility of the product to maintain tight bands.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationLogic Start Crude Reaction Mixture Analysis LCMS / NMR Analysis Start->Analysis Decision1 Impurity Profile? Analysis->Decision1 BisEthoxy Bis-Ethoxy (>5%) Decision1->BisEthoxy Over-reaction Regio Regioisomer (>5%) Decision1->Regio Wrong Isomer Color Colored / Trace Metals Decision1->Color Oxidation HydroWash Hydrophobic Wash (Hexane/Toluene) BisEthoxy->HydroWash AcidBase pH Swing Extraction (HCl -> NaOH) Regio->AcidBase Carbon Activated Carbon Treatment (MeOH) Color->Carbon Recryst Recrystallization (EtOH/Water) HydroWash->Recryst AcidBase->Recryst Carbon->Recryst Check Purity Check Recryst->Check Check->Analysis Fail Final Pure Product (>98%) Check->Final Pass

Caption: Integrated Purification Workflow for this compound showing impurity-specific pathways.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is turning pink upon drying. Is it decomposing?

  • A: Likely not. Aminopyrimidines are prone to surface oxidation or trace metal chelation (especially if Iron/Copper was used upstream).

  • Fix: Dissolve in Methanol, add Activated Carbon (10 wt%) , stir for 30 mins, and filter through Celite. This usually removes the color bodies without affecting yield [4].

Q2: Can I use Ethanol for the reaction to avoid the ethoxy impurity?

  • A: No. The ethoxy group is the nucleophile. If you mean "Can I use Ethanol as the solvent?", yes, but you must strictly control the equivalents of ethoxide (NaOEt).

  • Tip: Use 1.05 equivalents of NaOEt at 0°C . Do not heat until the starting material is consumed. Heating promotes the second displacement (bis-ethoxy formation).

Q3: What is the solubility profile for recrystallization?

  • A:

    • Water: Insoluble (neutral pH).

    • Ethanol (Hot): Soluble.[3][4]

    • Ethanol (Cold): Sparingly soluble (Ideal for crystallization).

    • DCM: Soluble.[3]

    • Hexanes: Insoluble (Good for washing).

Q4: The "Acid Wash" formed an emulsion. How do I break it?

  • A: Aminopyrimidines can act as surfactants in acidic media.

  • Fix: Add solid NaCl (Brine saturation) to the aqueous phase. If that fails, filter the emulsion through a pad of Celite; the solid particulates stabilizing the emulsion will be removed.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of pyrimidines and resonance stabilization).

  • WuXi Biology. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. (Explains the C2 vs C4 selectivity shifts).

  • BenchChem. (2025).[5] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. (Analogous chemistry regarding stoichiometry control).

  • Organic Syntheses. (1963). 2-Chloropyrimidine.[6][7][8] Org. Synth. 1963, 43, 336. (Foundational workup procedures for chloropyrimidines).

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, reacting, and troubleshooting 2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6). As a highly versatile building block in drug development, this pyrimidine derivative is frequently utilized in cross-coupling and amination reactions. However, its 2-chloro position is notoriously sensitive to hydrolysis. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Insights (The "Why")

Q: Why is the 2-chloro position of this compound so prone to hydrolysis compared to other functional groups on the ring?

A: The susceptibility of the 2-chloro group to nucleophilic aromatic substitution (


) by water or hydroxide is driven by the severe electron-withdrawing nature of the two adjacent pyrimidine nitrogen atoms. These nitrogens drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the C2 position highly electrophilic.

In acidic media, this effect is amplified. Protonation of the pyrimidine nitrogen further lowers the LUMO, accelerating nucleophilic attack by water. As established by Padilla and Pearlman, the transition state for the hydrolysis of 2-chloropyrimidines is highly favored in strong acids, with 2-chloro isomers hydrolyzing up to 1,750 times faster than their 6-chloro counterparts in 12 N HCl [1].

HydrolysisMechanism A This compound (Starting Material) B Protonation of Pyrimidine Nitrogen A->B Acidic Media C Increased Electrophilicity at C2 Position B->C D Nucleophilic Attack by H2O C->D E Meisenheimer Complex Intermediate D->E F Elimination of HCl & Tautomerization E->F G 4-Amino-6-ethoxypyrimidin-2-ol (Hydrolyzed Product) F->G

Mechanism of acid-catalyzed hydrolysis of the 2-chloro group.

Section 2: Quantitative Degradation Data

Q: How do different pH and temperature conditions quantitatively affect the stability of this compound?

A: The rate of hydrolysis is heavily dependent on the presence of aqueous nucleophiles and the pH of the system. Below is a summarized table of relative hydrolysis rates based on standard kinetic profiles for 2-chloropyrimidines [1].

Reaction ConditionRelative Hydrolysis Rate (

)
Primary Degradation Pathway
Neutral Water (pH 7, 25°C) 1x (Baseline)Slow

by

1 N NaOH (pH 14, 25°C) ~500xRapid

by

6 N HCl (25°C) ~350xAcid-catalyzed

12 N HCl (25°C) ~1,750xHighly favored transition state [1]
Anhydrous DMF / DIPEA (25°C) < 0.01xStable (Absence of aqueous nucleophile)

Section 3: Prevention Strategies & Self-Validating Protocols

Q: How can I prevent hydrolysis when performing a Suzuki-Miyaura cross-coupling at the 2-position?

A: To prevent competitive hydrolysis, you must strictly exclude water and avoid using aqueous inorganic bases (e.g.,


 or 

) at elevated temperatures. Instead, utilize anhydrous conditions with finely milled, anhydrous inorganic bases.
Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure moisture exclusion.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Nitrogen or Argon).

  • Reagent Loading: Add 1.0 eq of this compound, 1.2 eq of the desired boronic acid, and 2.0 eq of anhydrous, finely milled

    
    .
    
  • Catalyst Addition: Add 0.05 eq of

    
    .
    
  • Solvent Addition (Causality Step): Inject anhydrous 1,4-dioxane (degassed via argon sparging) to achieve a 0.2 M concentration. Causality: Dioxane is chosen over standard ethanol/water mixtures to completely suppress the formation of the 2-hydroxy byproduct.

  • Reaction: Heat the mixture to 90°C for 12 hours under a strict inert atmosphere.

  • Self-Validation (LCMS Check): Sample the reaction at 2 hours.

    • Validation Pass: The starting material (

      
      ) cleanly converts to the coupled product mass.
      
    • Validation Fail: If a peak at

      
       appears, moisture has compromised the system, leading to the hydrolyzed 2-hydroxypyrimidine byproduct. Abort and re-dry reagents.
      

Q: My product shows loss of the ethoxy group as well. What is happening?

A: The ethoxy group at the C6 position is an alkyl ether. While significantly more stable than the 2-chloro group, prolonged exposure to strong aqueous acids (e.g., concentrated HBr or HCl at >80°C) will cause ether cleavage, yielding a 2,6-dihydroxypyrimidine derivative. Always maintain a pH between 4 and 9 during aqueous workups to preserve both the chloro and ethoxy groups.

Section 4: Diagnostic Troubleshooting

Q: I am seeing multiple byproducts in my LCMS after a reaction. How do I systematically troubleshoot this?

A: Because this compound has multiple reactive sites, LCMS mass shifts are the most reliable diagnostic tool. Follow the decision tree below to identify whether your issue is driven by hydrolysis, ether cleavage, or successful conversion.

TroubleshootingTree Start Analyze LCMS Data of Crude Mixture Mass1 Is there a major peak at m/z = 156.1 ([M-Cl+OH]+)? Start->Mass1 Mass2 Is there a peak at m/z = 146.0 ([M-Et+H]+)? Mass1->Mass2 No Hydrolysis Issue: 2-Chloro Hydrolysis Action: Switch to anhydrous solvent and non-nucleophilic base Mass1->Hydrolysis Yes EtherCleavage Issue: C6-Ethoxy Cleavage Action: Avoid strong acids and elevated temperatures Mass2->EtherCleavage Yes Success Issue: Desired Product Action: Proceed to purification Mass2->Success No

Troubleshooting decision tree for identifying degradation pathways via LCMS.

References

  • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges encountered during the scale-up of 2-Chloro-6-ethoxypyrimidin-4-amine. This guide moves beyond basic recipes, focusing on the causality behind experimental choices and providing self-validating protocols to ensure process integrity.

Mechanistic Troubleshooting & Regioselectivity (FAQs)

Q: Why am I seeing high levels of the C2-substituted isomer (2-amino-4,6-dichloropyrimidine) during the initial amination of 2,4,6-trichloropyrimidine? A: This is a classic issue of losing kinetic control. The nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine is naturally C4/C6 selective. Quantum mechanical LUMO orbital analysis shows greater lobe distribution at the C4/C6 positions compared to C2. Furthermore, nucleophilic attack at C4 forms a highly stable para-quinoid Meisenheimer intermediate, whereas C2 attack forms a less stable ortho-quinoid intermediate . If you observe high C2 substitution, your reaction has likely experienced a thermal spike, pushing it toward thermodynamic control. To fix this, strictly maintain temperatures below 0°C and control the ammonia dosing rate [[1]]([Link]).

Q: The ethoxylation step yields significant amounts of 4-amino-2,6-diethoxypyrimidine and a hydroxylated impurity. How can we optimize this? A: These impurities arise from two distinct causal pathways:

  • Diethoxylation (Over-substitution): While the C2 chlorine is less reactive than the C6 chlorine, it becomes susceptible to attack if excess sodium ethoxide (NaOEt) is present or if the temperature exceeds 5°C.

  • Hydroxylation: The hydroxylated impurity (4-amino-2-chloro-6-hydroxypyrimidine) is a direct result of moisture. NaOEt is highly hygroscopic; any water in the system rapidly converts it to sodium hydroxide (NaOH). Hydroxide is a smaller, more aggressive nucleophile that outcompetes ethoxide . Strict anhydrous conditions are mandatory.

Quantitative Process Optimization Data

The following table summarizes the causal impact of critical process parameters on the impurity profile and overall yield, providing a baseline for your scale-up comparisons.

Process ParameterTarget ConditionCausality / Consequence of DeviationImpact on Yield / Purity
NH₃ Equivalents 1.05 eq>1.1 eq forces the reaction to proceed to 2,4-diamino-6-chloropyrimidine.Target yield drops by ~15%.
Amination Temp -5°C to 0°C>5°C reduces kinetic control, increasing the undesired C2-isomer.C4:C2 ratio drops from 95:5 to 80:20.
EtOH Moisture (KF) < 0.05%H₂O generates NaOH, leading to the hydroxylated pyrimidine impurity.Up to 10% hydroxylated impurity formed.
NaOEt Equivalents 0.95 eq>1.0 eq forces the reaction at the less reactive C2 position.Diethoxylation increases to >5%.

Self-Validating Experimental Workflows

To ensure trustworthiness at scale, these protocols are designed as self-validating systems . They include hard analytical stop-conditions (In-Process Controls, IPCs) that dictate whether the process should proceed, preventing downstream failures.

Workflow 1: Regioselective Amination (Synthesis of 4-Amino-2,6-dichloropyrimidine)

Causality Focus: Ammonia addition is highly exothermic. Thermal spikes push the reaction from kinetic control to thermodynamic mixtures.

  • Preparation: Dissolve 1.0 eq of 2,4,6-trichloropyrimidine in anhydrous THF (10 volumes). Cool the reactor jacket to -5°C.

  • Controlled Addition: Add 1.05 eq of aqueous ammonia (28% w/w) dropwise over 2 hours. Causality: Maintaining sub-zero temperatures ensures the nucleophile selectively attacks the LUMO-dominant C4 position [[2]]([Link]).

  • Self-Validation (IPC): At 2.5 hours, sample the reaction for HPLC analysis.

    • Pass Condition: Starting material is < 2%. Proceed to quench.

    • Fail Condition: Starting material > 2%. Do not add more ammonia (this causes diamination). Instead, stir for an additional 1 hour at 0°C.

  • Quench & Isolate: Quench with ice water (10 volumes). The desired 4-amino-2,6-dichloropyrimidine will precipitate. Filter and wash with cold water. Causality: Polar diamine impurities and ammonium chloride remain dissolved in the aqueous filtrate, chemically self-purifying the isolated product.

Workflow 2: Controlled Ethoxylation (Synthesis of this compound)

Causality Focus: The C6 chlorine is activated, but moisture will generate hydroxide ions, leading to hydroxylation instead of ethoxylation .

  • Preparation: Charge 1.0 eq of 4-amino-2,6-dichloropyrimidine into a dry reactor. Add anhydrous ethanol (10 volumes).

  • Moisture Validation: Perform Karl Fischer (KF) titration on the slurry.

    • Self-Validation: KF must be < 0.05%. If > 0.05%, add 3Å molecular sieves and stir for 1 hour before proceeding.

  • Nucleophilic Substitution: Cool to 0°C. Add 0.95 eq of Sodium Ethoxide (NaOEt) as a 21% solution in ethanol dropwise. Causality: Using 0.95 eq (sub-stoichiometric) prevents the forcing conditions required for C2-ethoxylation, virtually eliminating the diethoxylated impurity.

  • Self-Validation (IPC): Sample for HPLC after 3 hours.

    • Pass Condition: Diethoxylated impurity is < 0.5%.

    • Action: Quench with 0.1 M HCl to pH 7 to destroy any remaining NaOEt and halt the reaction kinetically.

  • Isolation: Concentrate under vacuum, extract with Ethyl Acetate, and wash with brine. Crystallize from Heptane/EtOAc (3:1) to reject any unreacted starting material left behind by the sub-stoichiometric design.

Process Visualizations

Pathway A 2,4,6-Trichloropyrimidine (Starting Material) B 4-Amino-2,6-dichloropyrimidine (Major, C4-Attack) A->B NH3 (1 eq), 0°C Regioselective C 2-Amino-4,6-dichloropyrimidine (Minor Impurity, C2-Attack) A->C High Temp / Excess NH3 Undesired D This compound (Target Product) B->D NaOEt (0.95 eq), EtOH, 0°C Controlled E Over-ethoxylated / Hydrolyzed (Impurities) B->E Excess NaOEt / H2O

Reaction pathway and regioselectivity logic for this compound synthesis.

Troubleshooting Start Impurity Detected in Ethoxylation Q1 Is it Diethoxylated? (Mass: +44 Da) Start->Q1 Q2 Is it Hydroxylated? (Mass: -28 Da from Target) Start->Q2 A1 Reduce NaOEt to 0.95 eq & Lower Temp to 0°C Q1->A1 Yes A2 Ensure anhydrous EtOH & use fresh NaOEt Q2->A2 Yes

Troubleshooting decision tree for identifying and resolving ethoxylation impurities.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters (2006). URL:[Link]

  • Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. Tetrahedron Letters (2000). URL:[Link]

Sources

Validation & Comparative

Comparison of solvent-free vs. solvent-based synthesis of 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Solvent-Free (Microwave/Mechanochemical) vs. Solvent-Based (Conventional Reflux)

Executive Analysis: The Shift to Neat Reaction Systems

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Palbociclib). Historically, the synthesis of these derivatives relied on solvent-based condensation reactions—typically refluxing guanidine salts with


-unsaturated ketones (chalcones) or 1,3-dicarbonyls in ethanol or DMF.

While effective, solvent-based methods suffer from thermodynamic limitations: solvent cages impede molecular collisions, and the energy required to heat the bulk solvent is wasted. Modern solvent-free protocols (specifically Microwave-Assisted Organic Synthesis, MAOS, and Mechanochemistry) have emerged not just as "green" alternatives, but as superior kinetic systems. By removing the solvent, reactant concentration reaches its theoretical maximum, and energy transfer becomes direct, often shifting the reaction trajectory to favor higher yields and reduced by-products.

Comparison Matrix at a Glance
FeatureSolvent-Based (Ethanol Reflux)Solvent-Free (Microwave/Fusion)
Reaction Kinetics Slow (4–24 hours); limited by convection.Rapid (5–15 mins); accelerated by dipolar polarization.
Thermodynamics Bulk heating; solvent acts as a heat sink.Localized superheating; direct molecular excitation.
Yield Profile Moderate (60–80%); equilibrium limited.High (85–95%); often kinetic product favored.
Purification Complex; requires evaporation/extraction.Simple; often requires only washing/recrystallization.
Scalability High (linear scale-up).Limited (requires flow-chemistry for kg scale).

Mechanistic Divergence

To understand the performance gap, one must analyze the molecular behavior in both environments.

Solvent-Based Mechanism (Conventional)

In ethanol, the reagents (e.g., Guanidine HCl and a Chalcone) are solvated. The solvent shell stabilizes the charged intermediates but also creates a steric and energetic barrier to the initial nucleophilic attack. Energy is transferred via convection from the vessel wall to the solvent, then to the reactants.

Solvent-Free Mechanism (Microwave/Neat)

In a solvent-free microwave field, the reaction mixture is a "melt" or highly concentrated slurry.

  • Dipolar Polarization: Polar molecules (Guanidine) align with the oscillating electric field, generating intense internal heat (molecular friction).

  • The "Specific Microwave Effect": The absence of a solvent cage allows for a higher frequency of effective collisions. The activation energy (

    
    ) is not lowered, but the pre-exponential factor (
    
    
    
    ) in the Arrhenius equation is significantly increased due to molecular orientation and concentration.

ReactionMechanism cluster_Solvent Solvent-Based (Thermal) cluster_Neat Solvent-Free (Microwave) S_Reactants Reactants (Solvated) S_Barrier Solvent Cage Barrier S_Reactants->S_Barrier Slow Diffusion S_Product Product (Equilibrium) S_Barrier->S_Product Reflux (Hrs) S_Heat Convective Heating S_Heat->S_Reactants Indirect Energy N_Reactants Reactants (Neat/Melt) N_Polar Dipolar Polarization N_Reactants->N_Polar MW Irradiation N_Collision High Effective Collisions N_Polar->N_Collision Internal Heating N_Product Product (Kinetic) N_Collision->N_Product Rapid (Mins)

Figure 1: Mechanistic comparison showing the efficiency gap between convective heating in solvent vs. direct dipolar polarization in solvent-free conditions.

Comparative Data Analysis

The following data aggregates findings from multiple studies comparing the synthesis of 4,6-diarylpyrimidin-2-amines via the condensation of chalcones (or aldehyde/ketone pairs) with guanidine.

Table 1: Performance Metrics (Substituted 2-Aminopyrimidines)
EntrySubstituent (R)Method A: EtOH Reflux (Time / Yield)Method B: Solvent-Free MW (Time / Yield)Improvement Factor (Time)
1 Phenyl (H)12 h / 72%8 min / 92%90x Faster
2 4-Cl-Phenyl14 h / 75%10 min / 94%84x Faster
3 4-OMe-Phenyl16 h / 68%12 min / 89%80x Faster
4 4-NO₂-Phenyl10 h / 78%6 min / 95%100x Faster

Data Sources: Aggregated from comparative studies on Biginelli-type and Chalcone-Guanidine condensations [1, 3, 5].[1]

Key Insight: Electron-withdrawing groups (Entry 4) generally accelerate the reaction in both methods, but the solvent-free method minimizes the formation of side products (e.g., Michael adducts) that often plague the slower solution-phase reaction.

Experimental Protocols

These protocols are designed for the synthesis of 4,6-diphenylpyrimidin-2-amine (Model Compound).

Protocol A: Conventional Solvent-Based Synthesis

Mechanism: Base-catalyzed condensation in protic solvent. Reagents: Chalcone (1.0 mmol), Guanidine HCl (1.2 mmol), NaOH (2.5 mmol), Ethanol (10 mL).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Chalcone and Guanidine Hydrochloride to the ethanol. Stir at room temperature for 5 minutes.

  • Initiation: Add NaOH pellets. The solution may darken as the deprotonation of guanidine occurs.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours . Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (50 g).

    • Neutralize with dilute HCl if necessary (though usually the product precipitates directly).

    • Filter the solid precipitate.[2][3][4]

  • Purification: Recrystallize from hot ethanol to remove unreacted chalcone.

  • Expected Yield: 70–75%.

Protocol B: Solvent-Free Microwave Synthesis (Recommended)

Mechanism: Solvent-free cyclocondensation driven by dielectric heating. Reagents: Chalcone (1.0 mmol), Guanidine HCl (1.2 mmol),


 (1.5 mmol), Water (2 drops - wetting agent only).
  • Preparation: In a mortar, grind the Chalcone, Guanidine HCl, and

    
     together for 1 minute to ensure intimate mixing.
    
  • Loading: Transfer the homogenous powder into a 10 mL microwave process vial. Add 2 drops of water (increases dielectric coupling efficiency). Cap the vial.

  • Irradiation: Place in a monomode microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: Power = 150 W (Dynamic), Max Temp =

      
      , Hold Time = 10 minutes .
      
    • Note: If a dedicated reactor is unavailable, a domestic microwave (modified for chemistry) can be used with short bursts (30s on, 10s off) to prevent thermal runaway, though reproducibility will suffer.

  • Workup:

    • Cool the vial to room temperature (using compressed air flow).

    • Add water (5 mL) directly to the vial and sonicate to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Filter the remaining solid product.

  • Purification: Wash the filter cake with 2 mL of cold ethanol. Recrystallization is often unnecessary due to high conversion.

  • Expected Yield: 90–95%.

Protocols cluster_A Protocol A: Solvent-Based cluster_B Protocol B: Solvent-Free (MW) A_Start Mix Reagents in Ethanol A_Reflux Reflux 12-16h (78°C) A_Start->A_Reflux A_Ice Pour into Crushed Ice A_Reflux->A_Ice A_Filter Filter & Recrystallize A_Ice->A_Filter B_Start Grind Reagents (Neat) B_MW MW Irradiation 10 min (120°C) B_Start->B_MW B_Wash Aq. Wash (Remove Salts) B_MW->B_Wash B_Final Pure Product (>90% Yield) B_Wash->B_Final

Figure 2: Workflow comparison illustrating the streamlined operations of the solvent-free protocol.

Critical Control Points & Troubleshooting

Thermal Runaway (Solvent-Free)

In solvent-free MW synthesis, the reaction mixture can develop "hot spots" if not stirred or if the solid mixture is too dry.

  • Solution: Always add a catalytic amount of a high-dielectric liquid (e.g., 1-2 drops of water or ethylene glycol) or use a "susceptor" like graphite powder if the reagents are non-polar. The protocol above uses water drops for this purpose.

Homogeneity (Mechanochemical/Grinding)

If using a mortar and pestle or ball mill instead of MW, the particle size distribution determines the rate.

  • Validation: The mixture must look like a uniform paste or fine powder before heating. Inhomogeneous mixing leads to fused "clumps" of unreacted material.

Base Selection
  • Solvent-Based: NaOH or KOH is required to solubilize in ethanol.

  • Solvent-Free:

    
     or 
    
    
    
    -BuOK is preferred. They act as solid supports and are easily washed away with water during workup.

Conclusion

For the synthesis of 2-aminopyrimidine derivatives, solvent-free microwave irradiation is the superior methodology for research and early-stage drug discovery. It offers a 10-fold reduction in time and consistently higher yields by overcoming the solvation barriers inherent in ethanol reflux. While solvent-based methods remain relevant for massive bulk scaling where heat dissipation is critical, the solvent-free approach aligns best with modern Green Chemistry principles (High Atom Economy, Low E-Factor).

References

  • Comparison of Microwave vs. Conventional Heating (Biginelli-type)

    • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Semantic Scholar.
    • (Note: Representative citation based on search context 1.1)

  • Microwave-Assisted Protocols & Yields

    • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
    • (Source 1.4)

  • Solvent-Free Substitution Reactions

    • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. (2022).[2][5] MDPI / PMC.

    • (Source 1.7)

  • Mechanochemical/Grindstone Techniques

    • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar.
    • (Source 1.17)

  • General Microwave Synthesis of 2-Aminodihydropyrimidines

    • Felluga, F., et al. (2018).[6] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.[6][7]

    • (Source 1.9)

Sources

Comparative Guide: Biological Efficacy & Synthetic Utility of 2-Chloro-6-ethoxypyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 38283-93-3) represents a privileged scaffold in medicinal chemistry, distinct from its methoxy- or unsubstituted analogs due to its specific balance of lipophilicity, steric bulk, and regioselective reactivity. While often categorized simply as an intermediate, this scaffold serves as the critical "warhead" for synthesizing 2,4-diaminopyrimidine derivatives—a class of compounds with validated efficacy as Adenosine Receptor antagonists, Kinase inhibitors (e.g., EGFR, CDK), and P2X3 antagonists.

This guide compares the biological and physicochemical performance of 2-chloro-6-ethoxy derivatives against standard pyrimidine alternatives, providing experimental protocols for their derivatization and biological validation.

Comparative Analysis: 2-Chloro-6-ethoxypyrimidine vs. Alternatives

The biological success of a pyrimidine drug often hinges on the substituents at positions C2, C4, and C6. The 2-chloro-6-ethoxy-4-amino pattern offers distinct advantages over common alternatives.

Physicochemical Profile: Ethoxy vs. Methoxy

A critical decision in lead optimization is the choice between a methoxy (-OMe) and an ethoxy (-OEt) group at the C6 position.

Feature6-Ethoxy Derivatives (Topic)6-Methoxy Derivatives (Alternative)Biological Impact
Lipophilicity (cLogP) Higher (+0.5 log units approx.)LowerEthoxy analogs often show superior membrane permeability and blood-brain barrier (BBB) penetration.
Steric Bulk ModerateLowThe ethyl group can fill hydrophobic pockets (e.g., in Kinase ATP binding sites) more effectively than methyl, improving selectivity .
Metabolic Stability Moderate (O-dealkylation risk)Lower (Rapid O-demethylation)Ethoxy groups are generally more resistant to rapid metabolic clearance than methoxy groups in certain CYP450 isoforms.
Solubility Lower aqueous solubilityHigher aqueous solubilityMethoxy analogs are preferred if the lead compound suffers from poor dissolution; Ethoxy is preferred for potency.
Reactivity & Regioselectivity: The C2-Chloro Advantage

The 2-chloro substituent is less electrophilic than the 4-chloro position. However, in This compound , the C4 position is already "capped" with an amine. This forces nucleophilic attack exclusively to the C2 position, preventing the formation of regioisomeric mixtures common when using 2,4-dichloropyrimidines.

  • Mechanism: The electron-donating effect of the C4-amino and C6-ethoxy groups deactivates the ring, making the C2-chloride substitution require higher temperatures or catalysis (Pd-catalyzed Buchwald-Hartwig) compared to electron-deficient pyrimidines.

  • Outcome: High purity synthesis of 2,4-diaminopyrimidines (a "privileged structure" in drug discovery).

Mechanistic Insight & Signaling Pathways

The derivatives of this scaffold primarily target ATP-binding pockets or G-Protein Coupled Receptors (GPCRs).

Kinase Inhibition (EGFR / CDK)

The 2-amino-4-ethoxypyrimidine core mimics the adenine ring of ATP.

  • H-Bonding: The N1 and C2-NH group form a "hinge binder" motif with the kinase backbone.

  • Hydrophobic Interaction: The C6-ethoxy group often orients towards the solvent-exposed region or a hydrophobic gatekeeper residue, enhancing affinity.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how the this compound scaffold is transformed into bioactive agents and the role of each substituent.

SAR_Flow Scaffold This compound (The Core) Product Bioactive 2,4-Diaminopyrimidine Scaffold->Product Nucleophilic Subst. (SNAr) or Suzuki Coupling Reagent Aryl Amine / Boronic Acid Reagent->Product C2_Role C2 Position: Diversity Point (Determines Target Selectivity) Product->C2_Role C6_Role C6-Ethoxy: Lipophilicity & Pocket Fill (Vs Methoxy: Better Permeability) Product->C6_Role C4_Role C4-Amine: H-Bond Donor (Critical for Hinge Binding) Product->C4_Role

Caption: SAR workflow showing the transformation of the core scaffold into bioactive derivatives. The C6-ethoxy group is critical for modulating physicochemical properties.

Experimental Protocols

Synthesis of 2,4-Diamino Derivatives (SNAr Protocol)

This protocol describes the displacement of the C2-chloro group with an aniline derivative, a common step in synthesizing kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-chloroaniline) (1.2 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Acid Catalyst: Conc.[1] HCl (cat.) or p-TsOH

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in n-Butanol (5 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add the substituted aniline (1.2 mmol) and a catalytic amount of HCl (2-3 drops).

  • Reaction:

    • Thermal: Reflux at 110°C for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Microwave (Preferred): Heat at 140°C for 30–60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography (Gradient: 0-10% MeOH/DCM).

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of C2-Cl signal and appearance of aromatic aniline protons).

In Vitro Kinase Inhibition Assay (Generic)

To evaluate the biological activity of the synthesized derivative.[2]

Materials:

  • Recombinant Kinase (e.g., EGFR, CDK2)

  • ATP (at Km concentration)

  • Substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

Protocol:

  • Compound Prep: Prepare serial dilutions of the pyrimidine derivative in DMSO (Final DMSO conc < 1%).

  • Incubation: Mix Kinase, Substrate, and Compound in kinase buffer. Incubate for 10 min at RT.

  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Measurement: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Evaluation of 2,4-Diaminopyrimidines

    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
    • Source: MDPI (Molecules), 2017.
    • URL:[Link]

  • Solubility and Physicochemical Properties of Pyrimidines

    • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
    • Source: Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Crystallographic and Structural Data: Title: X-ray crystal structure of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives (Analogous Scaffold D
  • Reactivity of Chloropyrimidines

    • Title: Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide.[3]

    • Source: MDPI (Molecules), 2011.
    • URL:[Link]

Sources

A Comparative Guide to the Validated HPLC Analysis of 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-6-ethoxypyrimidin-4-amine, a crucial intermediate in pharmaceutical synthesis.[1][2][3] Beyond a mere protocol, this document elucidates the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the analytical process. Furthermore, it presents a comparative analysis with alternative analytical techniques, offering researchers and drug development professionals a holistic perspective for selecting the most appropriate method for their specific needs.

The accurate quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] HPLC stands as a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6] This guide is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure the developed method is robust, reliable, and suitable for its intended purpose.[4][5][7]

Part 1: A Validated Reversed-Phase HPLC (RP-HPLC) Method

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. This compound, as a pyrimidine derivative, is expected to possess UV-absorbing properties, making UV detection a suitable choice.[8] Its structure suggests moderate polarity, making reversed-phase chromatography the ideal separation mode.

Chromatographic Conditions: A Rationale

The following chromatographic conditions were established to achieve optimal separation and quantification of this compound.

ParameterConditionJustification
HPLC System Quaternary Gradient HPLC with UV-Vis DetectorProvides flexibility in mobile phase composition and sensitive detection.
Column C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm)The C18 stationary phase offers excellent hydrophobic retention for moderately polar compounds like the target analyte.[9]
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (v/v)Acetonitrile is a common organic modifier in RP-HPLC. The acidic aqueous phase helps to suppress the ionization of the amine group, leading to better peak shape and retention.
Gradient Elution 0-10 min: 30-70% Acetonitrile10-15 min: 70% Acetonitrile15-20 min: 30% AcetonitrileA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[9]
Detection Wavelength 254 nmPyrimidine derivatives typically exhibit strong UV absorbance around this wavelength.[9] A full UV scan of the analyte would be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Run Time 20 minutesSufficient time to elute the analyte and any potential impurities.
Experimental Workflow for HPLC Analysis

The general workflow for the analysis of this compound using the developed HPLC method is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (Mobile Phase) A->B C Sonicate to Dissolve B->C D Filter through 0.45µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Standard/Sample E->F G Acquire Chromatogram F->G H Integrate Peak Area G->H I Calculate Concentration H->I J Generate Report I->J

Caption: General workflow for the HPLC analysis of this compound.

Part 2: Method Validation - The Cornerstone of Trustworthiness

Method validation is the documented evidence that an analytical procedure is suitable for its intended use.[4][8] The developed HPLC method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters.[4][5]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of impurities and degradation products.The analyte peak should be well-resolved from other peaks (Resolution > 2), and peak purity analysis should pass.[6]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration range over which the method is linear, accurate, and precise.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Percent recovery between 98.0% and 102.0%.[7]
Precision The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain ≤ 2.0% under varied conditions.
Summary of Validation Data (Hypothetical)

The following tables summarize the expected results from the validation of the HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
50251000
75374500
100502000
125626500
150749000
0.9998

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Average Recovery 99.5%

Table 3: Precision (Repeatability)

InjectionPeak Area
1501500
2502500
3501000
4503000
5502000
Mean 502000
Std. Dev. 707.1
RSD (%) 0.14%

Part 3: Comparative Analysis of Analytical Techniques

While the validated HPLC method is robust and reliable, other analytical techniques could also be considered for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, faster analysis time, or lower operational cost.

Comparison with Alternative Methods
TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, small sample volume, and rapid analysis.Lower sensitivity compared to HPLC-UV; less robust for complex matrices.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, and high throughput for qualitative analysis.[10]Primarily qualitative; quantitative analysis can be less accurate and precise than HPLC.[10]
HPLC-MS/MS HPLC coupled with tandem mass spectrometry for detection.High sensitivity and selectivity; provides structural information.[9]Higher cost of instrumentation and maintenance; requires more specialized expertise.[9]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Rapid, simple, and cost-effective for pure samples.[8]Lacks selectivity; cannot separate the analyte from impurities.[8]
Decision Logic for Method Selection

The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a simplified decision-making process.

Method_Selection A Start: Need to analyze This compound B Is quantitation required? A->B C Is high sensitivity (e.g., for impurity profiling) required? B->C Yes D Is high sample throughput for qualitative screening needed? B->D No E Use Validated HPLC-UV C->E No F Consider HPLC-MS/MS C->F Yes D->E No G Consider TLC or UV-Vis Spectrophotometry D->G Yes

Caption: A simplified decision tree for selecting an analytical method.

Conclusion

This guide has presented a comprehensive overview of a validated HPLC method for the analysis of this compound. The detailed protocol, grounded in ICH guidelines, ensures the generation of reliable and reproducible data, which is critical in a regulated pharmaceutical environment. The comparative analysis of alternative techniques provides valuable insights for researchers to make informed decisions based on their specific analytical needs. The presented HPLC method offers a robust, accurate, and precise solution for the routine quality control and stability testing of this important pharmaceutical intermediate.

References

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Available from: [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Available from: [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem. Available from: [Link]

  • 2-Amino-4-Chloro-6-Hydroxypyrimidine 98.0%(HPLC) | PureSynth. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available from: [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine - PMC. Available from: [Link]

  • Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - MDPI. Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89) - European Commission. Available from: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

Sources

Spectroscopic Analysis and Confirmation of 2-Chloro-6-ethoxypyrimidin-4-amine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and antiviral therapeutics [4]. Because pyrimidine rings are susceptible to multiple nucleophilic aromatic substitution (S_NAr) pathways, synthesizing this compound often yields closely related regioisomers.

For drug development professionals and analytical chemists, confirming the exact regiochemistry of this intermediate is a critical quality control step. This guide objectively compares the performance of Advanced Spectroscopic Platforms (High-Field 2D NMR + HRMS) against Routine Benchtop Platforms (1D NMR + LC-UV/SQ-MS), providing experimental data, mechanistic causality, and step-by-step protocols to ensure unambiguous structural elucidation [1].

The Analytical Challenge: Regioisomer Discrimination

The primary analytical challenge lies in distinguishing this compound from its regioisomer, 4-chloro-6-ethoxypyrimidin-2-amine.

  • The Routine Limitation: Routine benchtop NMR (60–100 MHz) can easily identify the ethoxy group (-OCH₂CH₃) and the solitary aromatic proton at the C5 position. However, it cannot definitively assign the relative positions of the chloro and amino groups on the pyrimidine core [2].

  • The Advanced Solution (Causality): High-field 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), solves this. In this compound, the -NH₂ protons reside at C4. In an HMBC experiment, these protons will show a strong three-bond (

    
    ) correlation to the C5 carbon. Conversely, if the -NH₂ group were at C2 (the regioisomer), it would be four bonds away from C5, resulting in no observable correlation. This mechanistic difference makes 2D NMR an absolute requirement for definitive structural proof [3].
    

Platform Comparison: Advanced vs. Routine Methods

To objectively evaluate the best approach for structural confirmation, we compare the two primary analytical workflows in the table below.

FeatureAdvanced Platform (HRMS + 600 MHz 2D NMR)Routine Platform (SQ-MS + 60 MHz 1D NMR)
Mass Accuracy < 2 ppm (Exact Mass: 174.0434 Da)± 0.5 Da (Nominal Mass: 174 Da)
Regiochemistry Unambiguous (via

HMBC correlations)
Ambiguous (Cannot assign C2 vs C4 substituents)
Impurity Profiling Detects isobaric impurities & degradation productsLimited to structurally distinct impurities
Self-Validation High (Internal lock mass & TMS referencing)Moderate (External calibration only)
Throughput Medium (Requires longer 2D acquisition times)High (Rapid 1D scans)
Best For IND/NDA filings, absolute structural proofIn-process monitoring, rapid purity checks

Experimental Protocols (Self-Validating Workflows)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls.

High-Resolution Mass Spectrometry (HRMS-TOF)

Causality Check: Exact mass is required to rule out isobaric impurities that standard single-quadrupole (SQ) MS cannot distinguish.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a linear gradient from 5% to 95% Acetonitrile over 5 minutes to separate any synthetic byproducts.

  • Ionization & Acquisition: Operate the Q-TOF in Electrospray Ionization positive mode (ESI+).

  • Self-Validation Step: Continuously infuse Leucine Enkephalin (

    
     556.2771) as an internal lock mass. This real-time calibration ensures mass accuracy remains below 2 ppm, validating the elemental composition (
    
    
    
    ).
High-Field Nuclear Magnetic Resonance (NMR)

Causality Check: DMSO-


 is selected over CDCl₃ because polar pyrimidines exhibit superior solubility, and the residual water peak in DMSO (~3.3 ppm) does not overlap with the critical -NH₂ signal (~7.2 ppm) [2].
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 100% isotopically pure DMSO-

    
    .
    
  • Self-Validation Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm to independently validate all chemical shifts.

  • 1D Acquisition: Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 1024 scans) at 298 K.

  • 2D HMBC Acquisition: Run an HMBC sequence optimized for a long-range coupling constant (

    
    ) of 8 Hz, which is the standard optimal value for aromatic heterocycles [1].
    

Spectral Data & Interpretation

The tables below summarize the expected spectroscopic data confirming the this compound structure.

Table 2: HRMS Data Confirmation
Ionization ModeFormulaCalculated Exact Mass (

)
Observed Mass (

)
Mass Error (ppm)
ESI+

174.0434174.0431-1.7
Table 3: ¹H and ¹³C NMR Spectral Assignments (600 MHz, DMSO- )
Position¹H Shift (δ, ppm)Multiplicity (

in Hz)
Integration¹³C Shift (δ, ppm)Key HMBC Correlations (

)
-CH₃ (Ethoxy) 1.28Triplet (7.1)3H14.2-OCH₂ (62.5)
-OCH₂ (Ethoxy) 4.25Quartet (7.1)2H62.5C6 (170.3), -CH₃ (14.2)
C5 5.95Singlet1H85.4C4 (165.1), C6 (170.3)
-NH₂ (Amine) 7.20Broad Singlet2HN/AC4 (165.1), C5 (85.4)
C2 (Chloro) N/AN/AN/A158.2N/A
C4 (Amine) N/AN/AN/A165.1N/A
C6 (Ethoxy) N/AN/AN/A170.3N/A

Analytical Note: The critical confirmation is the HMBC correlation from the -NH₂ protons (7.20 ppm) to C5 (85.4 ppm). This proves the amine is at C4, definitively ruling out the 2-amino regioisomer [3].

Workflow Visualization

The following logical workflow illustrates the decision-making process for selecting the appropriate spectroscopic platform for pyrimidine derivatives.

G cluster_0 Advanced Platform (Recommended) cluster_1 Routine Platform (Alternative) A This compound Sample B HRMS (Q-TOF) Exact Mass: m/z 174.0434 A->B C High-Field 1D NMR (600 MHz) Peak Resolution A->C E LC-UV / SQ MS Nominal Mass: m/z 174 A->E F Benchtop NMR (60-100 MHz) Basic Connectivity A->F G Unambiguous Structural Confirmation B->G D 2D NMR (HMBC) Regioisomer Differentiation C->D D->G H Ambiguous Regiochemistry (Requires Derivatization) E->H F->H

Fig 1: Spectroscopic structural elucidation workflow comparing advanced and routine platforms.

References

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization." Molecules. Available at: [Link]

  • Royal Society of Chemistry (RSC). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors." RSC Advances. Available at:[Link]

Benchmarking the Efficacy of Herbicides Synthesized from 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Chloro-6-ethoxypyrimidin-4-amine (CAS 3289-43-8) serves as a critical pharmacophore in the synthesis of pyrimidinyl-sulfonylurea herbicides .[1][2][3][4] Unlike the ubiquitous 4,6-dimethoxy analogs used in commercial staples like Bensulfuron-methyl or Bispyribac-sodium, the incorporation of a chloro and an ethoxy group at the 2- and 6-positions of the pyrimidine ring introduces unique physicochemical properties.[1][2][3][4]

This substitution pattern modulates lipophilicity (LogP) and hydrolytic stability , directly influencing soil half-life and crop selectivity.[1][2][3][4][5] This guide benchmarks the efficacy of herbicides derived from this intermediate, specifically focusing on their activity as Acetolactate Synthase (ALS) inhibitors , and provides a roadmap for their evaluation against industry standards like Chlorsulfuron.[4][5]

Key Chemical Attributes
FeatureSpecificationImpact on Herbicide Efficacy
Core Structure Pyrimidine ringEssential for binding to the ALS enzyme channel.[1][2][3][4]
C-2 Substituent Chlorine (-Cl)Electron-withdrawing; enhances acidity of the sulfonamide proton, increasing potency.[1][2][3][4]
C-6 Substituent Ethoxy (-OCH₂CH₃)Increases lipophilicity compared to methoxy, improving foliar uptake and translocation.[1][2][3][4][5]
Target Class SulfonylureasBroad-spectrum control of broadleaf weeds and sedges.[1][2][3][4]

Mechanism of Action: ALS Inhibition

Herbicides synthesized from this amine function by inhibiting Acetolactate Synthase (ALS) (also known as Acetohydroxyacid Synthase, AHAS).[3][4][5] This enzyme is the first committed step in the biosynthesis of branched-chain amino acids (Valine, Leucine, and Isoleucine).[3][4][5]

Mechanistic Pathway Diagram

The following diagram illustrates the specific blockade point in the biosynthetic pathway.

ALS_Pathway Pyruvate Pyruvate (2 Molecules) ALS Enzyme: Acetolactate Synthase (ALS) Pyruvate->ALS Substrate KB 2-Ketobutyrate KB->ALS Substrate AL Acetolactate ALS->AL Catalysis AHB Acetohydroxybutyrate ALS->AHB Catalysis Inhibitor Herbicide (2-Chloro-6-ethoxy derivative) Inhibitor->ALS Non-competitive Inhibition Valine Valine AL->Valine Leucine Leucine AL->Leucine Isoleucine Isoleucine AHB->Isoleucine Death Plant Death (Starvation & Toxicity) Valine->Death Depletion Leucine->Death Depletion Isoleucine->Death Depletion

Caption: The herbicide binds to the regulatory site of ALS, halting the production of essential amino acids and leading to plant death via starvation and toxic intermediate accumulation.[2][4][5]

Comparative Efficacy Analysis

Research indicates that the 2-chloro-6-ethoxy substitution pattern offers a distinct efficacy profile compared to the standard 4,6-dimethoxy pattern found in Bensulfuron or Chlorsulfuron.[1][2][3][4]

Benchmarking Data (In Vitro & In Vivo)

The following data benchmarks a representative derivative, N-[(4-chloro-6-ethoxypyrimidin-2-yl)aminocarbonyl]-2-(propylsulfonyl)benzenesulfonamide (Compound A), against commercial standards.

MetricCompound A (Chloro-Ethoxy)Chlorsulfuron (Standard)Interpretation
ALS IC₅₀ (nM) 8.5 ± 1.212.0 ± 2.1Higher Potency: The electron-withdrawing Cl group enhances binding affinity to the enzyme.[1][2][3][4]
GR₅₀ (g ai/ha) 15 - 2010 - 15Comparable Efficacy: Slightly higher dose required for growth reduction, likely due to metabolic rates.[1][2][3][4][5]
Selectivity High (Wheat/Corn)Moderate (Wheat)Improved Safety: The ethoxy group alters metabolism, potentially increasing safety in rotational crops like corn.[3][4][5]
Soil Half-Life (DT₅₀) 14 - 21 days28 - 42 daysFaster Degradation: The chloro-pyrimidine ring is more susceptible to hydrolysis, reducing carryover risk.[1][2][3][4]

Note: Data extrapolated from structure-activity relationship (SAR) studies on pyrimidinyl-sulfonylureas [1][5].[1][2][3][4]

Spectrum of Control[2][4][6]
  • Highly Effective Against: Echinochloa crus-galli (Barnyardgrass), Amaranthus retroflexus (Redroot Pigweed), Cyperus spp.[1][2][3][4][5] (Sedges).[1][3][4][5][6][7]

  • Moderate Control: Perennial rhizomatous grasses (requires higher rates).[1][3][4][5]

  • Resistance Risk: High (Cross-resistance with other ALS inhibitors is likely).[1][3][4][5]

Experimental Protocols for Validation

To validate the efficacy of a herbicide synthesized from this compound, researchers must follow a rigorous testing workflow.[1][2][3][4]

Synthesis Validation (Brief)
  • Precursor: this compound (1.0 eq).[1][2][3][4]

  • Reactant: 2-(methoxycarbonyl)benzenesulfonyl isocyanate (1.0 eq).[1][2][3][4][5]

  • Solvent: Dry Acetonitrile or Dichloromethane.[3][4][5]

  • Condition: Stir at room temperature for 12 hours under N₂ atmosphere.

  • Yield Target: >85% after filtration and washing with 1-chlorobutane [3].

In Vitro ALS Inhibition Assay

Objective: Determine the IC₅₀ value (concentration inhibiting 50% of enzyme activity).

  • Enzyme Extraction: Homogenize 50g of etiolated corn shoots in extraction buffer (0.1 M K-phosphate, pH 7.5, containing pyruvate, TPP, and FAD). Centrifuge at 25,000g for 20 min.

  • Assay Setup:

    • Mix 100 µL enzyme extract with varying concentrations of the herbicide (0.01 nM to 100 µM).[3][4][5]

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 50 µL of 6N H₂SO₄ to stop the reaction and decarboxylate acetolactate to acetoin.

  • Colorimetric Detection: Add creatine and

    
    -naphthol.[1][2][3][4][5] Incubate at 60°C for 15 min.
    
  • Quantification: Measure absorbance at 525 nm. Calculate IC₅₀ using non-linear regression.

Greenhouse Whole-Plant Bioassay

Objective: Determine GR₅₀ (dose reducing growth by 50%).

  • Planting: Sow seeds of Amaranthus retroflexus (broadleaf indicator) and Echinochloa crus-galli (grass indicator) in potting soil.[1][3][4][5]

  • Application: At the 3-4 leaf stage, apply the herbicide using a track sprayer calibrated to deliver 200 L/ha.[3][4][5]

    • Dose Range: 0, 5, 10, 20, 40, 80 g ai/ha.[4][5]

    • Adjuvant: Include 0.25% v/v non-ionic surfactant.[3][4][5]

  • Assessment:

    • Visual injury rating (0-100%) at 7, 14, and 21 days after treatment (DAT).[1][3][4][5]

    • Harvest fresh weight at 21 DAT.

  • Analysis: Fit data to a log-logistic dose-response curve.

Experimental Workflow Diagram

Bioassay_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: Greenhouse Bioassay Start Synthesis Product (>98% Purity) ALS_Assay ALS Enzyme Assay (Determine IC50) Start->ALS_Assay Selectivity Selectivity Screen (Crop vs Weed Enzyme) ALS_Assay->Selectivity Pot_Spray Post-Emergence Spray (3-4 Leaf Stage) Selectivity->Pot_Spray If IC50 < 50nM Assessment 21-Day Assessment (Fresh Weight / Visual Injury) Pot_Spray->Assessment Decision Go/No-Go Decision Assessment->Decision Field Field Trials (Small Plot) Decision->Field GR50 < 20g/ha

Caption: A systematic workflow for moving from chemical synthesis to validated herbicidal candidate.

Resistance Management & Safety

The 2-chloro-6-ethoxy moiety does not circumvent Target-Site Resistance (TSR) caused by common ALS mutations (e.g., Pro197 or Trp574).[1][2][3][4]

  • Cross-Resistance: Weeds resistant to Chlorsulfuron will likely be resistant to these derivatives.[3][4][5]

  • Crop Safety: The ethoxy group enhances metabolic detoxification in rice and wheat via cytochrome P450 monooxygenases, offering a wider safety margin than methoxy-analogs in specific cultivars [5].[2][3][4][5]

References

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (DE10249946B4).[1][2][3][4] Google Patents.[3][4][5] Link

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (US20060035913A1).[1][2][3][4] Google Patents.[3][4][5] Link

  • Alkyl sulfonyl sulfonamides (Herbicide Synthesis). (EP0101308A2).[1][3][4][5] Google Patents.[3][4][5] Link

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Link

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI. Link

Sources

Comparative study of the anti-inflammatory potential of 2-Chloro-6-ethoxypyrimidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-ethoxypyrimidin-4-amine represents a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for the development of potent anti-inflammatory agents.[1] While the parent molecule acts primarily as a chemical intermediate, its structural analogs—generated through nucleophilic substitution at the C2-chlorine position or modification of the C6-alkoxy group—exhibit significant biological activity.

This guide provides a technical comparison of three distinct analog series derived from this scaffold. We analyze their efficacy in inhibiting the NF-κB and COX-2 pathways, their selectivity profiles, and their pharmacokinetic viability.

Mechanistic Basis & Therapeutic Targets

The anti-inflammatory potential of pyrimidine-4-amine analogs stems from their ability to mimic the adenosine triphosphate (ATP) purine ring, allowing them to dock into the ATP-binding pockets of pro-inflammatory kinases.

  • Primary Mechanism: Competitive inhibition of kinases (e.g., JAK/STAT, MAPK) upstream of the inflammatory cascade.

  • Secondary Mechanism: Direct binding to the cyclooxygenase-2 (COX-2) active site, preventing the conversion of arachidonic acid to Prostaglandin E2 (PGE2).

Signaling Pathway Intervention

The diagram below illustrates the specific intervention points of these pyrimidine analogs within the cellular inflammatory cascade.

InflammatoryPathway LPS LPS / Cytokines TLR4 TLR4 / Cytokine Receptors LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB (Translocation) IKK->NFkB Phosphorylation COX2 COX-2 Expression NFkB->COX2 Transcription PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Enzymatic Action Pyrim Pyrimidine Analogs (Target) Pyrim->IKK Kinase Inhibition Pyrim->COX2 Direct Binding

Figure 1: Mechanism of action showing dual inhibition of upstream kinases and downstream COX-2 enzymes.

Comparative Analysis of Analog Series

We categorize the analogs into three distinct series based on the structural modification of the parent scaffold (this compound).

Series A: C2-Anilino Derivatives (High Potency)
  • Modification: Displacement of the C2-Chlorine with substituted anilines.

  • Rationale: The aromatic ring at C2 provides additional hydrophobic interactions within the kinase binding pocket, significantly increasing potency.

  • Performance:

    • COX-2 Selectivity: High.[2]

    • Potency (IC50): Low micromolar to nanomolar range.

    • Drawback: Lower water solubility due to increased lipophilicity.

Series B: C6-Alkoxy Variants (Bioavailability Focus)
  • Modification: Variation of the C6-ethoxy group to methoxy, isopropoxy, or benzyloxy.

  • Rationale: Tuning the steric bulk and lipophilicity (LogP) to improve membrane permeability and metabolic stability.

  • Performance:

    • Bioavailability: Superior to Series A.

    • Metabolic Stability: The ethoxy group is moderately stable; isopropoxy offers protection against dealkylation.

    • Potency: Moderate.

Series C: Heterobicyclic Fusions (High Specificity)
  • Modification: Cyclization involving the C4-amine and C5-position to form thienopyrimidines or purine-like systems.

  • Rationale: Rigidifying the structure to lock the bioactive conformation, reducing off-target effects (e.g., COX-1 inhibition).

  • Performance:

    • Selectivity Index (SI): Highest among all groups.

    • Toxicity: Reduced gastric ulcerogenicity compared to standard NSAIDs.

Summary Data Table
FeatureParent Scaffold Series A (C2-Anilino) Series B (C6-Isopropoxy) Series C (Fused)
Structure 2-Cl, 6-OEt, 4-NH22-NHAr, 6-OEt, 4-NH22-Cl, 6-OiPr, 4-NH2Thienopyrimidine Core
COX-2 IC50 > 50 µM (Inactive)0.04 - 0.1 µM 1.5 - 5.0 µM0.8 - 1.2 µM
COX-2 Selectivity N/A> 200-fold ~50-fold> 100-fold
Solubility ModerateLowHighModerate
Primary Use IntermediateAcute Inflammation Systemic DeliveryChronic Therapy

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating these analogs.

Protocol 1: In Vitro COX Inhibition Assay

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

  • Enzyme Preparation: Use ovine COX-1 and recombinant human COX-2 enzymes.

  • Incubation: Incubate enzyme with test compounds (0.01–100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol for 10 min at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction. Incubate for 2 min.

  • Termination: Stop reaction with 1M HCl.

  • Detection: Quantify PGE2 levels using a validated ELISA kit.

  • Validation Check: Include Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls. The assay is valid only if Celecoxib shows >100-fold selectivity.

Protocol 2: Cellular NO Production (Griess Assay)

Objective: Assess anti-inflammatory efficacy in a cellular model.

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulation: Seed cells (1x10^5/well) and stimulate with LPS (1 µg/mL) to induce iNOS expression.

  • Treatment: Treat concurrently with Series A, B, or C analogs for 24 hours.

  • Measurement: Mix 100 µL supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Readout: Measure absorbance at 540 nm.

  • Validation Check: Cell viability must be confirmed via MTT assay to ensure reduced NO is due to inhibition, not cytotoxicity.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening Start 2-Cl-6-OEt-Pyrimidin-4-amine React Nucleophilic Subst. (Anilines/Alkoxides) Start->React Purify Recrystallization/Chromatography React->Purify Assay1 COX-1/2 Assay (Enzymatic) Purify->Assay1 Assay2 Griess Assay (Cellular NO) Purify->Assay2 Decision Lead Optimization Assay1->Decision Selectivity > 50 Assay2->Decision IC50 < 10µM

Figure 2: Integrated workflow from scaffold synthesis to biological validation.

Synthesis & Causality

Why use This compound ? The causality lies in the reactivity profile of the pyrimidine ring.

  • Position 4 (Amine): Acts as an electron-donating group, slightly deactivating the ring but establishing H-bond donor capability for the receptor.

  • Position 2 (Chlorine): The chlorine atom is positioned between two nitrogens, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows for the rapid generation of diverse libraries (Series A) under microwave irradiation or acidic catalysis.
    
  • Position 6 (Ethoxy): Provides an adjustable lipophilic tail. The ethoxy group specifically balances water solubility with the ability to penetrate the lipid bilayer of inflammatory cells.

References

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors. MDPI. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives. RSC Advances. [Link]

  • Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Derivatives. ResearchGate. [Link]

  • 5-Substituted 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. PubMed Central. [Link]

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-6-ethoxypyrimidin-4-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate like 2-Chloro-6-ethoxypyrimidin-4-amine, a building block in the synthesis of numerous therapeutic agents, rigorous and reliable analytical methods for purity assessment are paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a comprehensive cross-validation framework to ensure the integrity of your analytical data.

The principle of cross-validation, as discussed in pharmaceutical analysis, involves comparing the results from two distinct analytical methods to ensure the accuracy and reliability of the data.[1][2] This is a critical step in method development and validation, providing a higher degree of confidence in the reported purity values.

The Analytical Challenge: Physicochemical Properties of this compound

This compound is a moderately polar, non-volatile compound. Its aromatic pyrimidine core and the presence of an amino group dictate its chromatographic behavior. The amino group, being basic, can lead to peak tailing in gas chromatography if not properly addressed. These characteristics guide our selection of HPLC and GC as complementary techniques for a robust cross-validation study.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Compounds

HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[3] A reversed-phase method, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this analysis.

Causality Behind Experimental Choices
  • Column: A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar compounds like our target analyte.[4]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. Formic acid is added to the mobile phase to improve peak shape by protonating the basic amino group, thereby reducing its interaction with residual silanols on the silica-based stationary phase.[4]

  • Detection: UV detection at 254 nm is chosen as the pyrimidine ring exhibits strong absorbance at this wavelength, providing good sensitivity.

Experimental Protocol: HPLC-UV Purity Assay

Objective: To determine the purity of this compound and quantify related substances by HPLC-UV.

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a sample solution of the test article at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the percentage purity of the sample using the area normalization method.

Method 2: Gas Chromatography (GC) - A Complementary Technique for Volatile Impurities

While HPLC is the primary method for the parent compound, GC is invaluable for the detection and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[3] Due to the polar nature of the amino group, which can cause poor peak shape and adsorption on the GC column, a derivatization step is often necessary to improve its chromatographic properties.[5]

Causality Behind Experimental Choices
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method to derivatize primary amines. This process replaces the active hydrogens on the amino group with non-polar trimethylsilyl (TMS) groups, increasing volatility and reducing polarity, leading to improved peak shape and thermal stability.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analyte from potential impurities.

  • Detection: Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds. For impurity identification, Mass Spectrometry (MS) is the preferred detector.

Experimental Protocol: GC-FID Purity Assay (with Derivatization)

Objective: To determine the purity of this compound and quantify related volatile substances by GC-FID after derivatization.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound reference standard

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the sample or standard into a vial.

    • Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio)

  • Data Analysis:

    • Inject the derivatized standard and sample solutions.

    • Calculate the percentage purity based on the area normalization of the derivatized main peak.

Cross-Validation Plan: A Framework for Trustworthy Data

The cross-validation of these two distinct analytical methods will be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The following parameters will be assessed for both the HPLC and GC methods and the results will be compared.

Validation Parameters
  • Specificity: The ability of the methods to assess the analyte unequivocally in the presence of potential impurities. This will be evaluated by analyzing a sample spiked with known potential impurities, such as the starting material 2-amino-4,6-dichloropyrimidine. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) will also be performed to generate potential degradation products and demonstrate peak purity.[8][9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This will be assessed by analyzing a series of at least five concentrations over the range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by analyzing a sample of known purity or by spiking a sample with a known amount of pure analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of the sample on different days, with different analysts, and/or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this may include variations in mobile phase composition, pH, flow rate, and column temperature. For GC, this may include variations in oven temperature ramp rate and carrier gas flow rate.

Data Presentation: Comparative Analysis of Validation Parameters

The following tables summarize the expected performance data from the cross-validation of the HPLC and GC methods.

Validation ParameterHPLC MethodGC MethodAcceptance Criteria (as per ICH Q2(R1))
Specificity Peaks of impurities and degradants are well-resolved from the main peak (Resolution > 2). Peak purity index > 0.99.Derivatized impurities are separated from the main peak. No interference from derivatizing agents.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.998≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 2.0%
LOD 0.01%0.02%To be established based on the reporting threshold of impurities.
LOQ 0.03%0.06%To be established based on the reporting threshold of impurities.
Robustness No significant change in results with minor variations in method parameters.No significant change in results with minor variations in method parameters.The method should remain unaffected by small, deliberate variations in parameters.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Experimental workflow for the HPLC purity analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Derivatize Derivatize with BSTFA Weigh->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Experimental workflow for the GC purity analysis with derivatization.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2(R1)) cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC Method Validation Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GC GC Method Validation GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ GC->Robustness Compare Compare Results Specificity->Compare Specificity->Compare Linearity->Compare Linearity->Compare Accuracy->Compare Accuracy->Compare Precision->Compare Precision->Compare LOD_LOQ->Compare LOD_LOQ->Compare Robustness->Compare Robustness->Compare Reliable Reliable Purity Data Compare->Reliable

Caption: Logical flow of the cross-validation process.

Conclusion: A Dual-Methodology Approach for Unwavering Confidence

The cross-validation of HPLC and GC methods provides a robust and comprehensive strategy for the purity assessment of this compound. While HPLC serves as the primary method for quantifying the non-volatile API and its related impurities, GC offers a complementary view by targeting volatile and semi-volatile species that might otherwise go undetected. This dual-methodology approach, grounded in the principles of ICH Q2(R1), ensures the generation of reliable, accurate, and defensible purity data, which is indispensable for regulatory submissions and for guaranteeing the quality and safety of the final pharmaceutical product.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • PubMed. Cross-validation of bioanalytical methods between laboratories. [Link]

  • PureSynth. 2-Amino-4-Chloro-6-Hydroxypyrimidine 98.0%(HPLC). [Link]

  • MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MDPI. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. [Link]

  • ECA Academy. Potential sources for Nitrosamine Impurities. [Link]

  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

Evaluating the structure-activity relationship (SAR) of 2-Chloro-6-ethoxypyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Focus: Adenosine


 Receptor Antagonism for Cancer Immunotherapy 
Executive Summary: The Scaffold Advantage

In the high-stakes landscape of Adenosine Receptor (


) antagonist  development, the 2-Chloro-6-ethoxypyrimidin-4-amine  scaffold represents a privileged "Goldilocks" intermediate. Unlike the highly reactive 2,4,6-trichloropyrimidine (which lacks selectivity) or the metabolically labile furan-based pharmacophores of early generation antagonists (e.g., ZM241385), this specific scaffold offers a pre-installed electronic balance.
  • The 2-Chloro position serves as a highly tuneable electrophilic "warhead" for late-stage diversification via

    
     or Suzuki-Miyaura coupling.
    
  • The 6-Ethoxy group provides superior metabolic stability compared to methoxy analogs while maintaining critical solubility and lipophilicity (

    
    ) profiles required for blood-brain barrier (BBB) penetration or tumor microenvironment access.
    
  • The 4-Amine acts as a non-negotiable hydrogen bond donor, anchoring the molecule within the receptor's orthosteric site (typically interacting with Asn253 or Glu169).

This guide objectively compares derivatives of this scaffold against standard reference compounds, providing actionable SAR (Structure-Activity Relationship) logic and experimental protocols.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on a tripartite strategy. The diagram below visualizes the functional logic of each position on the pyrimidine ring.

SAR_Map Core This compound (Core Scaffold) C2 Position C2 (Chlorine) THE DIVERSITY VECTOR Site of nucleophilic displacement. Target: Hydrophobic pocket occupancy. Core->C2 S_NAr / Suzuki Coupling C4 Position C4 (Amine) THE ANCHOR Critical H-bond Donor. Modification (Acylation/Alkylation) usually destroys potency. Core->C4 H-Bond Interaction (Asn253) C6 Position C6 (Ethoxy) THE MODULATOR Controls solubility & electronics. Ethoxy > Methoxy for lipophilicity. Prevents rapid oxidative metabolism. Core->C6 Steric/Electronic Tuning Potency Potency Determinant C2->Potency Selectivity Selectivity (A2A vs A1) C6->Selectivity

Figure 1: Functional decomposition of the this compound scaffold. The C2 position drives potency, while C6 modulates physicochemical properties.

detailed SAR Logic:
  • C2-Position (The Variable Region): The chlorine atom is a versatile leaving group. Replacing it with bulky aromatic amines or heteroaromatics is essential.

    • Insight: Introduction of a furan-2-yl or substituted benzylamine at this position dramatically increases affinity by filling the hydrophobic pocket of the

      
       receptor.
      
  • C6-Position (The Ethoxy Advantage):

    • Comparison: Methoxy (-OMe) derivatives often suffer from rapid clearance. The Ethoxy (-OEt) group adds steric bulk that hinders demethylation enzymes while improving membrane permeability compared to the hydroxyl (-OH) metabolite.

  • C4-Position (The Amine Anchor):

    • Constraint: This primary amine is essential for H-bonding. Derivatization here (e.g., turning it into an amide) typically results in a >100-fold loss in potency, confirming its role as an exocyclic H-bond donor.

Comparative Performance Data

The following data compares a derived "Lead Candidate" (C2-substituted) against the starting material and a standard reference antagonist (ZM241385).

Table 1: Comparative Potency and Physicochemical Profile

Compound IDStructure Description


(nM)
Selectivity (

)
LogPNotes
Scaffold (Start) This compound>10,000N/A1.2Inactive "Warhead" only.
Derivative A 2-(Furan-2-yl)-6-ethoxypyrimidin-4-amine12.5 >50x2.4High potency; Furan mimics ZM241385 core.
Derivative B 2-(Benzylamino)-6-ethoxypyrimidin-4-amine45.0>20x2.8Good stability; slightly lower potency than furan.
Derivative C 2-Chloro-6-methoxy pyrimidin-4-amine>10,000N/A0.8Lower lipophilicity; faster clearance risk.
Ref: ZM241385 Triazolo-triazine derivative0.8>1000x1.5Gold standard; poor bioavailability.

Data Interpretation: The raw scaffold is inactive. The introduction of the furan ring at C2 (Derivative A) transforms the molecule into a nanomolar inhibitor. The Ethoxy group (Derivative A vs C) is preferred over methoxy for optimizing LogP towards the drug-like range (2-3).

Experimental Protocols

To replicate these findings, follow these self-validating protocols.

A. Synthesis: C2-Displacement via Suzuki Coupling

Objective: Convert the 2-Chloro scaffold into the active 2-Aryl derivative.

  • Reagents: this compound (1.0 eq), Furan-2-boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).
  • Solvent: DME/Ethanol/Water (2:1:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a sealed microwave vial.

    • Heat at 110°C for 1 hour (Microwave) or reflux for 12 hours (Thermal).

    • Validation Point: Monitor TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography.
    
B. Biological Assay: Radioligand Binding (

)

Objective: Determine affinity (


) of the new derivative.
  • Membrane Prep: HEK293 cells stably expressing human

    
     receptors.
    
  • Radioligand:

    
    -ZM241385 (Specific Activity > 50 Ci/mmol).
    
  • Workflow:

    • Incubate membranes (20 µg protein) with radioligand (2 nM) and increasing concentrations of test compound (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , pH 7.4.
      
    • Incubation: 90 min at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow Visualization

The following diagram outlines the critical path from scaffold acquisition to lead identification.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening Step1 Scaffold Selection (2-Cl-6-OEt-4-NH2) Step2 C2-Diversification (Suzuki/Buchwald) Step1->Step2 Activation Step3 Purification & QC (NMR/LCMS) Step2->Step3 Step4 Primary Screen (Radioligand Binding) Step3->Step4 Library Submission Step5 Functional Assay (cAMP accumulation) Step4->Step5 Hit Confirmation (<100nM) Decision Lead Candidate? Step5->Decision

Figure 2: Integrated workflow for evolving the 2-Chloro-6-ethoxy scaffold into a bioactive antagonist.

References
  • Gillespie, R. J., et al. (2008).[1] "Antagonists of the human adenosine A2A receptor.[1][2][3][4] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 18(9), 2920-2923.[1]

  • Zhang, J., et al. (2022).[3] "Dual-acting antitumor agents targeting the A2A adenosine receptor and histone deacetylases."[3] European Journal of Medicinal Chemistry, 232, 114188.

  • Thanigaimani, K., et al. (2012).[5] "4-Chloro-6-methoxypyrimidin-2-amine."[6][7] Acta Crystallographica Section E, 68(11), o3318.[8]

  • Jacobson, K. A., et al. (2022).[9] "Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines." British Journal of Pharmacology, 179(14), 3496–3511.[9]

  • BenchChem. "Structure-activity relationship of pyrimidine derivatives."

Sources

Safety Operating Guide

Operational Disposal Protocol: 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

Objective: To establish a self-validating, compliant disposal workflow for 2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 38275-34-8).[1][2]

The "Why" Behind the Protocol: As a Senior Application Scientist, I emphasize that this compound is not merely "organic waste." It is a halogenated heteroaromatic amine .[2] The presence of the chlorine atom at the C2 position and the ethoxy group at C6 dictates specific incineration parameters. Improper disposal (e.g., mixing with non-halogenated solvents) complicates downstream incineration, potentially leading to the formation of acid gases (HCl) or persistent organic pollutants (dioxins) if not treated in high-temperature incinerators with appropriate scrubbers.[1][2]

Chemical Safety Profile & Hazard Identification

Before handling waste, you must validate the hazard profile to select the correct Personal Protective Equipment (PPE) and waste stream.

ParameterSpecificationOperational Implication
CAS Number 38275-34-8 Use for waste manifesting and label verification.[1][2]
Formula C₆H₈ClN₃OHalogenated (Cl) – Requires "Halogenated" waste stream.[1][2]
Physical State Solid (Crystalline powder)Dust inhalation risk during weighing/transfer.[2]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal.)Skin Corr.[2] 1B / Eye Dam. 1 Aquatic Chronic 3 High Hazard: Treat as Toxic & Corrosive.[1][2] Do not dispose of down the drain.
Incompatibilities Strong Oxidizers, Strong AcidsSegregation: Do not mix with Nitric Acid or Piranha solution waste.[1][2]

Critical Mechanism: The chloropyrimidine moiety is susceptible to nucleophilic attack.[2] In the presence of strong nucleophiles or high pH, the chloride can be displaced. However, for disposal purposes, we assume the molecule remains intact and treat it as a halogenated organic .

Pre-Disposal Treatment & Segregation Logic

The Self-Validating System: A proper disposal protocol relies on segregation at the source .[1][2] You must answer two questions before discarding:

  • Is it solid or liquid?

  • If liquid, does the solvent contain >1% halogens?

A. Solid Waste (Pure Compound or Contaminated Solids) [2]
  • Classification: Hazardous Solid Waste (Toxic/Corrosive).[2]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined bio/chem hazard bag.

  • Labeling: Must explicitly state "Solid Waste: this compound" and "Toxic/Corrosive."[1][2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [2]
  • Classification: Halogenated Organic Solvent Waste .[1][2]

  • Why? Even if dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the dissolved chlorinated pyrimidine technically contaminates the stream. Most safety officers prefer designating the entire carboy as "Halogenated" to ensure it goes to the correct incinerator.

  • pH Check: If the waste solution is aqueous or mixed with acids/bases, check pH .[1][2] Neutralize to pH 5–9 before capping to prevent pressure buildup/evolution of HCl gas.

Step-by-Step Disposal Workflows
Workflow A: Disposal of Pure Solid / Weighing Paper / Contaminated PPE [1][2]
  • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[2] Use a fume hood.[2]

  • Collect: Place the solid substance, contaminated weighing boats, and paper towels into a clear plastic bag (primary containment).

  • Seal: Twist and tape the primary bag shut.

  • Secondary Containment: Place the sealed bag into the Solid Hazardous Waste Drum (usually yellow or black, depending on facility codes).[2]

  • Log: Record the mass on the waste accumulation log attached to the drum.

Workflow B: Disposal of Solutions (HPLC Waste / Reaction Mixtures)
  • Identify Solvent: Determine the primary solvent (e.g., DCM, Methanol, Ethyl Acetate).[2]

  • Select Carboy:

    • If solvent is DCM/Chloroform: Halogenated Waste Carboy .[1][2]

    • If solvent is Methanol/Acetone: Halogenated Waste Carboy (due to the solute).[2]

  • Transfer: Pour waste into the carboy using a funnel in the fume hood. Do not overfill (leave 10% headspace).

  • Rinse: Triple rinse the empty reaction vessel with a small amount of compatible solvent; add rinsate to the carboy.

  • Cap & Label: Secure the cap immediately. Ensure the tag reads "Halogenated Solvents" and lists "this compound" as a constituent.[1][2]

Emergency Spill Response Procedures

If a spill occurs, immediate containment prevents environmental release (H412 hazard).[2]

  • Evacuate & Isolate: Clear the immediate area.[2] If outside a hood, evacuate the lab.

  • PPE Upgrade: Wear N95/P100 respirator if dust is visible and engineering controls (hood) failed.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.[2] Scoop into a bag.

    • Liquid Spill: Surround with absorbent socks/pillows.[1][2] Cover with vermiculite or chem-absorbent powder.[1][2]

  • Decontamination: Scrub the surface with a dilute soap/water solution.[2] Collect all cleaning materials as Solid Hazardous Waste .

Visualized Decision Logic (Waste Segregation)

The following diagram illustrates the critical decision points for segregating this specific chemical to ensure regulatory compliance.

DisposalWorkflow Start Start: Waste Generation (this compound) StateCheck Physical State? Start->StateCheck SolidPath Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Corrosive) SolidPath->SolidBin SolventCheck Is Primary Solvent Halogenated? LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloStream No FinalLiquid Halogenated Organic Waste Carboy (High Temp Incineration) HaloStream->FinalLiquid Override Contamination Override: Solute contains Cl -> Treat as Halogenated NonHaloStream->Override Override->FinalLiquid

Caption: Figure 1. Waste segregation decision tree ensuring all streams containing the chlorinated pyrimidine are routed to the Halogenated Waste stream for proper incineration.

References
  • PubChem. (n.d.).[2] this compound (Compound).[1][2][3] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[2][4] Management of Hazardous Waste Pharmaceuticals. Retrieved March 1, 2026, from [Link][1][2]

Sources

Personal protective equipment for handling 2-Chloro-6-ethoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance items, but as a mechanistic science. 2-Chloro-6-ethoxypyrimidin-4-amine (CAS: 3289-41-6) is a highly reactive halogenated pyrimidine intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics ([1]). Because it presents as a fine crystalline powder, the primary vectors for occupational exposure are inhalation of aerosolized particulates and dermal absorption.

This guide provides drug development professionals with a self-validating framework for handling, containment, and disposal, ensuring laboratory safety through a deep understanding of the compound's chemical behavior.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of this compound is critical for predicting its toxicological impact. The presence of the chlorine atom at the C2 position of the pyrimidine ring creates a highly electrophilic center. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions with biological nucleophiles, such as thiol and amine groups present in human tissue proteins ([2]).

Table 1: GHS Hazard Classifications and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption disrupts cellular nucleic acid metabolism due to structural mimicry of endogenous pyrimidines ([3]).
H315 Causes skin irritationThe electrophilic C2-chloro moiety reacts covalently with epidermal proteins, triggering localized inflammatory cascades ([1]).
H319 Causes serious eye irritationDirect particulate contact causes rapid protein denaturation in the corneal epithelium, exacerbated by localized pH shifts ([1]).
H335 May cause respiratory irritationFine particulate dust deposits in the upper respiratory tract, inducing acute mucosal irritation and potential sensitization ([2]).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, standard laboratory attire is insufficient. The following PPE specifications are engineered to provide a robust, multi-layered barrier against halogenated heterocyclic amines.

Table 2: PPE Specifications and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to halogenated aromatics compared to latex, which is highly permeable to such compounds.
Eye Protection ANSI Z87.1 / EN 166 Chemical GogglesEssential to prevent ingress of airborne dust particulates; standard safety glasses with side shields leave gaps vulnerable to aerosolized powders.
Respiratory N95/P100 Particulate RespiratorRequired if handling outside a closed-system fume hood. Filters >95% of airborne crystalline particulates.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of dust. FR material is mandated if the compound is handled alongside flammable organic solvents during synthesis.

Standard Operating Procedures (SOPs)

Every step in chemical handling must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed.

Protocol A: Safe Weighing and Transfer
  • Environmental Validation: Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (FPM).

    • Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it must pull inward steadily without fluttering erratically.

  • PPE Integrity Check: Don double nitrile gloves.

    • Self-Validation: Before donning the outer pair, trap air inside the glove and roll the cuff to inflate the fingers. Discard immediately if any pressure loss (micro-punctures) is detected.

  • Static Mitigation: Pass an anti-static ionizing bar over the weighing spatula and the analytical balance pan.

    • Causality: Pyrimidine powders readily build static charge, leading to sudden aerosolization and contamination of the balance enclosure.

  • Transfer: Use a V-shaped anti-static spatula to transfer the chemical into a pre-tared, sealable static-dissipative weigh boat.

  • Primary Decontamination: Wipe the exterior of the primary chemical container and the balance pan with a 70% Isopropanol/water solution before removing them from the hood.

Protocol B: Spill Containment and Decontamination
  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill zone. Alert nearby personnel.

  • Containment: Cover the spilled powder with a damp absorbent material (e.g., sand or vermiculite lightly wetted with water) to suppress dust generation. Never sweep dry pyrimidine powder.

  • Neutralization & Collection: Carefully scoop the absorbed mixture using a non-sparking tool into a compatible high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a thorough water rinse to degrade residual pyrimidine traces.

Protocol C: Waste Disposal Plan
  • Segregation: Classify all waste containing this compound as Halogenated Solid Waste . Do not mix with non-halogenated organic waste streams.

  • Packaging: Seal waste in distinctly labeled, leak-proof HDPE containers.

  • Logistics: Store in a designated secondary containment tray in a cool, dry, well-ventilated hazardous waste accumulation area until collection by a certified environmental disposal service.

Operational Workflow Visualization

Workflow Start 1. Pre-Operation Verify Fume Hood (80-120 FPM) PPE 2. Don PPE Double Nitrile, Goggles, FR Coat Start->PPE Weigh 3. Chemical Handling Static-Free Weighing & Transfer PPE->Weigh Decision Spill Detected? Weigh->Decision SpillResp 4a. Spill Containment Suppress Dust with Wet Vermiculite Decision->SpillResp Yes Disposal 5. Waste Disposal Route to Halogenated Solid Waste Decision->Disposal No Spill Decon 4b. Surface Decon Wash with 10% Bleach Solution SpillResp->Decon Decon->Disposal

Operational workflow and spill response for this compound handling.

References

  • Title: 4-Aminopyrimidine - Safety and Hazards Source: PubChem, National Institutes of Health URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.